LY456066
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H23N3OS |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
2-[[4-(2,3-dihydro-1H-inden-2-ylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C19H23N3OS/c23-9-10-24-19-21-17-8-4-3-7-16(17)18(22-19)20-15-11-13-5-1-2-6-14(13)12-15/h1-2,5-6,15,23H,3-4,7-12H2,(H,20,21,22) |
InChIキー |
VZJHTQZXSTXJNO-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of LY456066
Introduction
LY456066 is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This guide provides a comprehensive overview of its mechanism of action, drawing upon available pharmacological data and the broader context of mGluR1 antagonism. While primary literature specifically detailing this compound is limited, extensive research on the closely related or identical compound, LY456236, offers significant insight into its pharmacological profile and therapeutic potential. This document will synthesize this information for researchers, scientists, and drug development professionals.
Note on Compound Identity: Publicly available data from chemical vendors and pharmacology databases strongly suggest that this compound and LY456236 (also known as MPMQ) are either the same compound or closely related analogs developed by Eli Lilly and Company. For the purpose of this technical guide, it is assumed that the detailed pharmacological and in vivo data available for LY456236 are representative of the mechanism of action of this compound. A discrepancy in the reported IC50 values (52.0 nM for this compound from vendor sites vs. 143 nM for LY456236 from more formal pharmacological databases) is noted and will be presented in the data summary.
Core Mechanism of Action: mGluR1 Antagonism
This compound acts as a selective antagonist at the mGluR1, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system. As a non-competitive antagonist, this compound does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it is presumed to bind to an allosteric site on the receptor, changing the receptor's conformation and preventing its activation.
The mGluR1 Signaling Cascade
Metabotropic glutamate receptor 1 is primarily coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, mGluR1 initiates a downstream signaling cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). This compound, by preventing the initial activation of the receptor, effectively blocks this entire pathway.
The key steps in the canonical mGluR1 signaling pathway are as follows:
-
Receptor Activation: Glutamate binds to the orthosteric site on mGluR1.
-
G-Protein Coupling: The activated receptor couples to and activates the Gq/11 protein.
-
PLCβ Activation: The α-subunit of the activated Gq/11 protein stimulates phospholipase Cβ (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, modulating neuronal excitability and synaptic plasticity.
By antagonizing mGluR1, this compound prevents these downstream events, leading to a reduction in neuronal excitability. This mechanism is the basis for its potential therapeutic effects in conditions characterized by excessive glutamatergic signaling, such as epilepsy and neuropathic pain.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its presumed analog, LY456236.
Table 1: In Vitro Antagonist Potency
| Compound | Target | Assay Type | Potency (IC50) | Selectivity | Source |
| This compound | mGluR1 | Not Specified | 52.0 nM | Selective vs. other mGluRs | Vendor Data |
| LY456236 | mGluR1 | Not Specified | 143 nM | >70-fold vs. mGluR5 | Tocris Bioscience |
| LY456236 | mGluR5 | Not Specified | > 10 µM | Tocris Bioscience |
Table 2: In Vivo Efficacy in Rodent Seizure Models (LY456236)
| Seizure Model | Species | Effect | Potency (ED50) | Source |
| Sound-induced clonic-tonic seizures | DBA/2 Mice | Dose-related inhibition | 35 mg/kg (i.p.) | Shannon et al., 2005[1] |
| Threshold electroshock (tonic extensor) | CF1 Mice | Dose-related inhibition | Not specified | Shannon et al., 2005[1] |
| 6-Hz focal seizures | CF1 Mice | Dose-related inhibition | Not specified | Shannon et al., 2005[1] |
| Amygdala-kindled seizures | Sprague-Dawley Rats | Decreased behavioral and electrographic seizures | Not specified | Shannon et al., 2005[1] |
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound/LY456236 are not fully available in the public domain. However, based on standard methodologies for characterizing mGluR1 antagonists, the following outlines represent the likely experimental approaches.
Protocol 1: Determination of IC50 via Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an mGluR1 agonist.
Objective: To determine the concentration of this compound/LY456236 required to inhibit 50% of the maximal response induced by an mGluR1 agonist.
Materials:
-
HEK293 cells stably expressing human mGluR1.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
mGluR1 agonist (e.g., L-Quisqualate).
-
Test compound (this compound/LY456236).
-
Fluorometric Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Plating: Seed the mGluR1-expressing HEK293 cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and add Assay Buffer containing a calcium-sensitive dye. Incubate for 45-60 minutes at 37°C to allow for dye loading.
-
Compound Addition: Prepare serial dilutions of this compound/LY456236 in Assay Buffer. Place the cell plate into the FLIPR instrument. Add the diluted antagonist to the wells and pre-incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of an mGluR1 agonist (typically an EC80 concentration, e.g., L-Quisqualate) to all wells to stimulate the receptor.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response in the presence of the antagonist is normalized to the response with the agonist alone (0% inhibition) and buffer (100% inhibition). The resulting concentration-response curve is fitted using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for mGluR1
This assay directly measures the binding of a radiolabeled ligand to the mGluR1 receptor and the ability of a test compound to compete for this binding.
Objective: To determine the binding affinity (Ki) of this compound/LY456236 for the mGluR1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing mGluR1.
-
Radioligand: A high-affinity mGluR1 ligand labeled with a radioisotope (e.g., [3H]-R214127).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound/LY456236).
-
Non-specific binding control: A high concentration of a non-radiolabeled mGluR1 ligand.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the mGluR1-containing membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound/LY456236).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting non-specific binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
This compound is a selective, non-competitive antagonist of mGluR1. Its mechanism of action involves the allosteric inhibition of the Gq/11-coupled signaling pathway, thereby preventing glutamate-induced increases in intracellular calcium and subsequent activation of PKC. This mode of action effectively dampens neuronal hyperexcitability. Pharmacological data from the closely related compound LY456236 demonstrates potent antagonist activity at mGluR1 and efficacy in preclinical models of epilepsy. These findings underscore the potential of this compound as a therapeutic agent for neurological disorders characterized by excessive glutamate signaling. Further research is required to definitively establish the pharmacological identity and detailed profile of this compound.
References
GSK256066: A Technical Guide to a High-Potency Inhaled PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor developed for inhaled administration to treat inflammatory respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its chemical name is 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide.[1][3] The rationale for its development as an inhaled agent is to deliver the drug directly to the lungs, thereby maximizing therapeutic effects while minimizing the systemic side effects, such as nausea and gastrointestinal issues, that have limited the utility of orally administered PDE4 inhibitors.[1][2] GSK256066 is characterized by its exceptionally high affinity and slow, tight-binding inhibition of the PDE4 enzyme.[2][4]
Mechanism of Action
Phosphodiesterase 4 is the predominant PDE isoform expressed in key inflammatory cells, including neutrophils, eosinophils, T-lymphocytes, and macrophages.[1] This enzyme plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[5]
By inhibiting PDE4, GSK256066 prevents the degradation of cAMP, leading to its intracellular accumulation.[5] Elevated cAMP levels activate downstream signaling pathways, such as Protein Kinase A (PKA), which in turn leads to a broad range of anti-inflammatory effects. These effects include the suppression of inflammatory cell activation, chemotaxis, and the release of pro-inflammatory mediators like cytokines (e.g., TNF-α) and chemokines.[4][5] In the airways, this mechanism also promotes smooth muscle relaxation.[5]
Pharmacological Profile
In Vitro Potency and Selectivity
GSK256066 is an exceptionally potent inhibitor of PDE4, with picomolar affinity. It demonstrates slow and tight-binding characteristics for PDE4B and inhibits all PDE4 isoforms (A-D) with similar high affinity.[2][6] Its potency is significantly greater than other well-known oral PDE4 inhibitors.[2][4] Furthermore, GSK256066 is highly selective for PDE4 over other phosphodiesterase families.[2][6]
Table 1: In Vitro Inhibitory Potency of GSK256066 and Comparators
| Target / Assay | GSK256066 | Roflumilast | Tofimilast | Cilomilast |
|---|---|---|---|---|
| PDE4B (IC50) | 3.2 pM (apparent)[2] | 390 pM[2] | 1.6 nM[2] | 74 nM[2] |
| TNF-α release (IC50) | 10 pM (PBMCs)[2] | 5 nM[2] | 22 nM[2] | 389 nM[2] |
| TNF-α release (IC50) | 126 pM (Whole Blood)[2] | N/A | N/A | N/A |
IC50: Half-maximal inhibitory concentration. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Selectivity of GSK256066 Against Other PDE Families
| PDE Family | Selectivity Fold (vs. PDE4) |
|---|---|
| PDE1, 2, 3, 5, 6 | >380,000[2] |
| PDE7 | >2,500[2] |
Preclinical In Vivo Efficacy
The anti-inflammatory effects of GSK256066 have been demonstrated in various animal models of pulmonary inflammation. Intratracheal administration has been shown to be effective at low microgram-per-kilogram doses.[2][3]
Table 3: In Vivo Efficacy of GSK256066 in Animal Models
| Model | Species | Effect Measured | Route | ED50 |
|---|---|---|---|---|
| LPS-induced Inflammation | Rat | Pulmonary Neutrophilia Inhibition | Intratracheal | 1.1 µg/kg[2] |
| Ovalbumin (OVA) Challenge | Rat | Pulmonary Eosinophilia Inhibition | Intratracheal | 0.4 µg/kg[3] |
| LPS-induced Inflammation | Ferret | Pulmonary Neutrophilia Inhibition | Inhaled | 18 µg/kg[3] |
| LPS-induced Inflammation | Rat | Inhibition of exhaled Nitric Oxide | Intratracheal | 35 µg/kg[3] |
ED50: Half-maximal effective dose. LPS: Lipopolysaccharide.
A key finding from preclinical studies is the improved therapeutic index of GSK256066. In ferret models, inhaled GSK256066 effectively inhibited pulmonary inflammation without inducing the emetic episodes commonly seen with oral PDE4 inhibitors.[3] The duration of action at a dose of 10 µg/kg in rats was found to be 12 hours.[3]
Clinical Studies
Asthma
In a randomized, double-blind, placebo-controlled crossover study, inhaled GSK256066 (87.5 mcg once daily for 7 days) was evaluated in mild, steroid-naive asthmatics. The study focused on the drug's effect on the response to an inhaled allergen challenge.[1][7]
Table 4: Efficacy of GSK256066 in Allergen-Challenged Asthmatics
| Endpoint | Parameter | Attenuation vs. Placebo | p-value |
|---|---|---|---|
| Late Asthmatic Response (LAR) | Minimum FEV1 Fall | 26.2%[7] | 0.007[7] |
| Weighted Mean FEV1 Fall | 34.3%[7] | 0.005[7] | |
| Early Asthmatic Response (EAR) | Minimum FEV1 Fall | 40.9%[7] | 0.014[7] |
| | Weighted Mean FEV1 Fall | 57.2%[7] | 0.014[7] |
FEV1: Forced Expiratory Volume in 1 second.
The study concluded that GSK256066 demonstrated a protective effect on both the early and late asthmatic responses, showing its therapeutic potential in asthma.[1][7]
COPD
A Phase IIa study investigated the safety and tolerability of 28 days of repeat inhaled dosing of GSK256066 (25 µg and 87.5 µg) in patients with moderate COPD.[8]
-
Safety and Tolerability: The drug was well-tolerated. The incidence of adverse events was similar to placebo, with a low overall incidence of gastrointestinal side effects.[8]
-
Inflammatory Markers: No statistically significant changes in inflammatory markers in induced sputum or blood were observed.[8][9]
-
Lung Function: A trend for an increase in post-bronchodilator FEV1 was noted for both doses.[8]
While safe, the lack of significant effect on inflammatory biomarkers in this COPD study raised questions about its efficacy in this specific patient population, and its development for COPD was ultimately discontinued.[10]
Pharmacokinetics
Clinical studies consistently demonstrated low systemic exposure following inhalation of GSK256066.[1] In the asthma trial, plasma levels were frequently below the lower limit of quantification (5 pg/mL) just 4 hours post-dose, underscoring the benefit of inhaled delivery for minimizing systemic side effects.[1]
Experimental Protocols
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the in vitro potency of a PDE4 inhibitor.
Methodology Details:
-
Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (FAM-cAMP) substrate by PDE4. When the substrate is hydrolyzed to FAM-AMP, it is captured by a larger binding agent, causing a decrease in molecular rotation and an increase in the fluorescence polarization signal.[11]
-
Reagents: Recombinant human PDE4B enzyme, FAM-cAMP substrate, assay buffer, binding agent, test compound (GSK256066), and a suitable microplate.[11][12]
-
Procedure: a. Serially dilute GSK256066 in DMSO. b. Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate. c. Add the diluted PDE4 enzyme solution to the wells and incubate briefly. d. Initiate the enzymatic reaction by adding the FAM-cAMP substrate. e. Incubate for a defined period (e.g., 60 minutes) at room temperature. f. Stop the reaction and add the binding agent. g. Read the fluorescence polarization on a compatible plate reader.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of GSK256066 relative to high (no enzyme) and low (vehicle) controls. Plot the dose-response curve and determine the IC50 value.[11]
Cell-Based TNF-α Inhibition Assay
This protocol evaluates the anti-inflammatory activity of GSK256066 in a primary human cell system.
Methodology Details:
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates monocytes within the PBMC population to produce the pro-inflammatory cytokine TNF-α. A PDE4 inhibitor will suppress this production in a dose-dependent manner.[13]
-
Reagents: Human peripheral blood mononuclear cells (PBMCs), RPMI-1640 culture medium, Fetal Bovine Serum (FBS), LPS, GSK256066, and a human TNF-α ELISA kit.[13]
-
Procedure: a. Isolate PBMCs from healthy donor blood. b. Seed PBMCs into a 96-well plate at a density of approximately 2 x 105 cells/well. c. Pre-incubate the cells with various concentrations of GSK256066 for 1 hour. d. Add LPS (e.g., at 1 µg/mL) to all wells except the negative control. e. Incubate the plate for 18-24 hours at 37°C. f. Collect the cell culture supernatant. g. Quantify the TNF-α concentration in the supernatant using a standard ELISA protocol.[13]
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of TNF-α production against the log concentration of GSK256066.[2]
Synthesis Overview
The chemical structure of GSK256066 is a quinoline-3-carboxamide (B1254982) derivative.[14] Efficient asymmetric syntheses have been developed to produce the molecule. One reported strategy involves an eight-step synthesis starting from a catechol-derived nitroalkene, utilizing a key (4+2) cycloaddition reaction to construct a core 1,2-oxazine-N-oxide intermediate.[15]
Conclusion
GSK256066 is a first-in-class inhaled PDE4 inhibitor distinguished by its extraordinary potency and high selectivity. Its design successfully leverages the principle of targeted lung delivery to achieve a favorable therapeutic index, demonstrating significant anti-inflammatory efficacy in preclinical models and clinical asthma studies without the systemic side effects that have hampered oral PDE4 inhibitors.[1][3] While its development for COPD was halted due to a lack of effect on key inflammatory biomarkers in clinical trials, the extensive characterization of GSK256066 provides a valuable blueprint for the development of future inhaled anti-inflammatory therapeutics.[8][10]
References
- 1. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor GSK256066 in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 10. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on GSK256066 for COPD Research
Disclaimer: Initial searches for "LY456066" in the context of Chronic Obstructive Pulmonary Disease (COPD) research did not yield any specific results. It is highly probable that this is a typographical error and the intended compound is GSK256066, a potent and selective inhaled phosphodiesterase 4 (PDE4) inhibitor developed by GlaxoSmithKline. This technical guide will, therefore, focus on GSK256066 and the broader class of PDE4 inhibitors for COPD research.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical and clinical research on GSK256066 for COPD.
Core Concept: Phosphodiesterase 4 (PDE4) Inhibition in COPD
Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases. The underlying pathology is a chronic inflammatory response in the airways and the lungs.
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells, such as neutrophils, macrophages, and T-cells, where it hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to a downstream cascade of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. This makes PDE4 a compelling therapeutic target for COPD. Roflumilast is an oral PDE4 inhibitor approved for the treatment of severe COPD. However, its use can be limited by systemic side effects. Inhaled PDE4 inhibitors like GSK256066 were developed to deliver the drug directly to the lungs, thereby maximizing therapeutic effects while minimizing systemic adverse events.
GSK256066: A Potent Inhaled PDE4 Inhibitor
GSK256066 is a highly potent and selective inhaled PDE4 inhibitor. Preclinical studies demonstrated its potential in reducing pulmonary inflammation. However, despite a favorable safety profile, its clinical development for COPD was discontinued (B1498344) due to limited efficacy in a Phase IIa trial.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of GSK256066.
Table 1: In Vitro Potency of GSK256066
| Assay | Cell/Enzyme Source | Parameter | IC50 |
| PDE4B Enzyme Inhibition | Recombinant Human PDE4B | Enzymatic Activity | 3.2 pM |
| TNF-α Release | LPS-stimulated Human Peripheral Blood Monocytes | Cytokine Production | 0.01 nM |
| TNF-α Release | LPS-stimulated Human Whole Blood | Cytokine Production | 126 pM |
Table 2: In Vivo Efficacy of GSK256066 in Preclinical Models
| Model | Species | Endpoint | Route of Administration | ED50 |
| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Infiltration | Intratracheal | 1.1 µg/kg (aqueous suspension) |
| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Infiltration | Intratracheal | 2.9 µg/kg (dry powder) |
| OVA-induced Pulmonary Eosinophilia | Rat | Eosinophil Infiltration | Intratracheal | 0.4 µg/kg |
| LPS-induced Pulmonary Neutrophilia | Ferret | Neutrophil Infiltration | Inhaled | 18 µg/kg |
LPS: Lipopolysaccharide; OVA: Ovalbumin
Table 3: Key Outcomes of Phase IIa Clinical Trial (NCT00549679) of GSK256066 in Moderate COPD
| Parameter | GSK256066 (25 µg) | GSK256066 (87.5 µg) | Placebo |
| Change from Baseline in Post-Bronchodilator FEV1 (L) | Trend for increase | Trend for increase | No significant change |
| Change from Baseline in Residual Volume (L) | Not reported | -0.367 (95% CI: -0.622, -0.112) | No significant change |
| Sputum Inflammatory Markers | No statistically significant change | No statistically significant change | No statistically significant change |
| Most Frequent Adverse Event | Nasopharyngitis | Nasopharyngitis | Nasopharyngitis |
| Gastrointestinal Adverse Events | Low incidence | Low incidence | Low incidence |
FEV1: Forced Expiratory Volume in 1 second; CI: Confidence Interval.
Experimental Protocols
Preclinical In Vivo Model: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats
Objective: To evaluate the anti-inflammatory efficacy of intratracheally administered GSK256066.
Methodology:
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Animals are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.
-
Drug Administration: GSK256066 (as an aqueous suspension or dry powder) or vehicle is administered intratracheally at various doses prior to LPS challenge. A corticosteroid, such as fluticasone (B1203827) propionate, may be used as a positive control.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): At a specified time point post-LPS challenge (e.g., 24 hours), animals are euthanized, and a bronchoalveolar lavage is performed.
-
Cell Differentials: The total and differential cell counts (neutrophils, macrophages, etc.) in the BAL fluid are determined using a cell counter and microscopic examination of stained cytospins.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid can be quantified using ELISA.
-
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 value (the dose that produces 50% of the maximal inhibitory effect).
Clinical Trial Protocol: Phase IIa Safety and Tolerability Study in Moderate COPD (NCT00549679)
Objective: To assess the safety and tolerability of repeated inhaled doses of GSK256066 in patients with moderate COPD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Patients with a diagnosis of moderate COPD (GOLD Stage II).
Intervention:
-
Group 1: Inhaled GSK256066 (25 µg) once daily for 28 days.
-
Group 2: Inhaled GSK256066 (87.5 µg) once daily for 28 days.
-
Group 3: Inhaled placebo once daily for 28 days.
Primary Endpoint:
-
Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Secondary Endpoints:
-
Inflammatory Markers: Changes from baseline in inflammatory cell counts (e.g., neutrophils, eosinophils) and mediators in induced sputum and blood.
-
Lung Function: Changes from baseline in spirometry (FEV1, FVC), body plethysmography (residual volume, total lung capacity), and impulse oscillometry.
-
Pharmacokinetics: Plasma concentrations of GSK256066.
Methodology for Key Assessments:
-
Sputum Induction: Sputum is induced using nebulized hypertonic saline. Sputum plugs are selected, dispersed, and processed for total and differential cell counts and biomarker analysis.
-
Spirometry and Plethysmography: Performed according to American Thoracic Society/European Respiratory Society (ATS/ERS) standards.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Workflow for Preclinical Evaluation of an Inhaled PDE4 Inhibitor
Caption: Preclinical Evaluation Workflow.
Clinical Development Workflow for an Inhaled COPD Drug
Caption: Clinical Development Workflow.
Conclusion
GSK256066 is an example of a highly potent and selective inhaled PDE4 inhibitor that showed promise in preclinical models of pulmonary inflammation. The rationale for its development was to provide a targeted anti-inflammatory therapy for COPD with an improved safety profile compared to oral PDE4 inhibitors. However, in a Phase IIa clinical trial in patients with moderate COPD, GSK256066 did not demonstrate a significant effect on airway inflammatory markers, leading to the discontinuation of its development for this indication.[1]
The story of GSK256066 highlights a critical challenge in COPD drug development: translating potent anti-inflammatory effects from preclinical models to clinical efficacy in a heterogeneous patient population. While the compound was well-tolerated, the lack of a clear anti-inflammatory signal in the clinic underscores the complexity of targeting inflammation in COPD. Future research in this area may focus on patient stratification, combination therapies, or novel targets within the PDE4 signaling pathway to overcome these hurdles.
References
GSK256066: A Preclinical Overview in Asthma
An In-depth Technical Guide on the Preclinical Evaluation of a High-Potency Phosphodiesterase 4 Inhibitor for Inflammatory Airway Disease
This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy and mechanism of action of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in the context of asthma. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
GSK256066 is an exceptionally high-affinity inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with asthma.[1][2] PDE4 is the primary enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in key inflammatory cells, including eosinophils, neutrophils, and lymphocytes. By inhibiting PDE4, GSK256066 increases intracellular cAMP levels, which in turn suppresses the activity of these inflammatory cells and reduces the production of pro-inflammatory mediators. This targeted action on the inflammatory pathway forms the basis of its therapeutic potential in asthma.
In Vitro Pharmacology
The in vitro potency of GSK256066 was evaluated in various cell-based assays designed to model key aspects of airway inflammation. These studies consistently demonstrated the compound's high affinity and potent anti-inflammatory effects.
Table 1: In Vitro Efficacy of GSK256066
| Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| PDE4B Enzyme Inhibition | - | - | Enzyme Activity | 0.0032 (apparent) | Tralau-Stewart et al., 2011 |
| TNF-α Release | Human Peripheral Blood Monocytes (PBMCs) | Lipopolysaccharide (LPS) | TNF-α Production | 0.01 | Tralau-Stewart et al., 2011 |
| TNF-α Release | Human Whole Blood | Lipopolysaccharide (LPS) | TNF-α Production | 0.126 | Tralau-Stewart et al., 2011 |
Experimental Protocols: In Vitro Assays
PDE4 Enzyme Inhibition Assay: The inhibitory activity of GSK256066 on PDE4B was determined using a standard enzymatic assay. Recombinant human PDE4B was incubated with the substrate, cAMP, in the presence of varying concentrations of GSK256066. The conversion of cAMP to AMP was measured, and the IC50 value was calculated as the concentration of the inhibitor that resulted in 50% inhibition of enzyme activity.
TNF-α Release Assay from Human PBMCs and Whole Blood:
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. For whole blood assays, fresh heparinized blood was used.
-
Stimulation: Cells were pre-incubated with various concentrations of GSK256066 before being stimulated with lipopolysaccharide (LPS) to induce the release of Tumor Necrosis Factor-alpha (TNF-α).
-
Quantification: After a specified incubation period, the concentration of TNF-α in the cell culture supernatant or plasma was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value was determined as the concentration of GSK256066 that caused a 50% reduction in LPS-induced TNF-α production.
In Vivo Preclinical Efficacy in Asthma Models
The anti-inflammatory effects of GSK256066 were further investigated in established animal models of allergic asthma. These studies provided crucial evidence of the compound's efficacy in a more complex biological system, mimicking key features of human asthma.
Table 2: In Vivo Efficacy of GSK256066 in Rodent Models of Airway Inflammation
| Animal Model | Species | Key Feature | Route of Administration | Primary Endpoint | ED50 (µg/kg) | Reference |
| Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia | Rat | Neutrophilic Inflammation | Intratracheal | Neutrophil count in Bronchoalveolar Lavage Fluid (BALF) | 1.1 (aqueous suspension) | Tralau-Stewart et al., 2011 |
| Ovalbumin (OVA)-Induced Pulmonary Eosinophilia | Rat | Eosinophilic Inflammation | Intratracheal | Eosinophil count in Bronchoalveolar Lavage Fluid (BALF) | 0.4 | Nials et al., 2011 |
Experimental Protocols: In Vivo Models
Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats: This model is used to assess the ability of a compound to inhibit neutrophil-driven airway inflammation.
-
Induction of Inflammation: Male Sprague-Dawley rats were administered a single dose of lipopolysaccharide (LPS) from E. coli via intratracheal instillation to induce a robust influx of neutrophils into the lungs.
-
Drug Administration: GSK256066, formulated as an aqueous suspension or dry powder, was administered intratracheally at various doses prior to the LPS challenge. Fluticasone propionate (B1217596) was often used as a comparator.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (typically 4-6 hours), animals were euthanized, and a bronchoalveolar lavage (BAL) was performed by instilling and retrieving a fixed volume of saline into the lungs.
-
Cellular Analysis: The BAL fluid (BALF) was centrifuged, and the cell pellet was resuspended. Total and differential cell counts were performed to quantify the number of neutrophils.
-
Efficacy Evaluation: The ED50 was calculated as the dose of GSK256066 that produced a 50% reduction in the LPS-induced increase in BALF neutrophils.
Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats: This is a widely used model of allergic airway inflammation, characterized by an eosinophil-rich inflammatory infiltrate.
-
Sensitization: Rats were actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This initial sensitization primes the immune system to recognize OVA as an allergen. A typical protocol involves injections on day 0 and day 7.
-
Challenge: Following the sensitization period, animals were challenged with an aerosolized solution of OVA on multiple consecutive days (e.g., days 14, 15, and 16) to induce an allergic inflammatory response in the lungs.
-
Drug Administration: GSK256066 was administered intratracheally prior to each OVA challenge.
-
Outcome Measures: 24 to 48 hours after the final OVA challenge, a BAL was performed. The primary endpoint was the quantification of eosinophils in the BALF.
-
Data Analysis: The ED50 was determined as the dose of GSK256066 that inhibited the OVA-induced eosinophil influx by 50%.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental designs, the following diagrams are provided.
Caption: Mechanism of action of GSK256066 in inflammatory cells.
Caption: Experimental workflow for the ovalbumin-induced allergic airway inflammation model.
Caption: Experimental workflow for the LPS-induced pulmonary neutrophilia model.
Summary and Conclusion
The preclinical data for GSK256066 strongly support its profile as a highly potent and selective PDE4 inhibitor with significant anti-inflammatory properties relevant to the pathophysiology of asthma. Both in vitro and in vivo studies have demonstrated its ability to suppress key inflammatory pathways and cellular responses characteristic of allergic airway disease. The low nanomolar and picomolar potency observed in these preclinical models highlights the potential for a therapeutic benefit at low doses, which is particularly advantageous for an inhaled therapy, minimizing systemic exposure and potential side effects. The data summarized in this technical guide provide a solid foundation for the clinical investigation of GSK256066 and similar PDE4 inhibitors for the treatment of asthma and other inflammatory airway diseases.
References
The Core Mechanism of GSK256066: A Technical Guide to its Interaction with the Cyclic AMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular signaling.[1][2] Developed for inhaled administration, its primary therapeutic potential lies in the treatment of inflammatory respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3][4] The mechanism of action of GSK256066 is intrinsically linked to the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. This guide provides an in-depth technical overview of this interaction, presenting key quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes for a scientific audience.
The cAMP Signaling Pathway and the Role of PDE4
The cyclic AMP pathway is a ubiquitous second messenger system that translates a wide array of extracellular signals into intracellular responses. The pathway is initiated when ligands bind to G protein-coupled receptors (GPCRs), activating adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.[5] This rise in intracellular cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[6][7]
Activation of these effectors leads to a cascade of phosphorylation events that regulate diverse cellular functions, including inflammation, smooth muscle relaxation, and immune cell activity.[4][7][8] In inflammatory and immune cells, elevated cAMP levels are generally associated with anti-inflammatory responses, such as the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and an increase in anti-inflammatory mediators.[8][9]
The PDE4 enzyme family is a crucial negative regulator of this pathway, specifically hydrolyzing cAMP into the inactive 5'-adenosine monophosphate (5'-AMP), thus terminating the signal.[5][10] PDE4 is the predominant cAMP-metabolizing enzyme in key inflammatory cells, including T-cells, neutrophils, monocytes, and macrophages, making it a prime target for anti-inflammatory therapies.[4][9][10]
Mechanism of Action of GSK256066
GSK256066 exerts its therapeutic effect by selectively inhibiting the PDE4 enzyme.[1][2] As a slow and tight-binding inhibitor, it binds with exceptionally high affinity to the active site of PDE4, preventing the degradation of cAMP.[2][8] This inhibition leads to an accumulation of intracellular cAMP within target cells. The resulting elevated cAMP levels enhance the activity of PKA and EPAC, amplifying the downstream anti-inflammatory signals.[8] This mechanism ultimately leads to the suppression of inflammatory cell functions and the reduction of pro-inflammatory mediator release, which is beneficial in the context of inflammatory airway diseases.[10][11]
Quantitative Data on GSK256066 Activity
The potency and selectivity of GSK256066 have been extensively characterized. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of GSK256066
| Target | Parameter | Value | Comparator Compounds | Reference |
| PDE4B | Apparent IC₅₀ | 3.2 pM | Roflumilast (390 pM), Cilomilast (74 nM) | [1][2] |
| PDE4B | Steady-State IC₅₀ | < 0.5 pM | - | [2][12] |
| PDE4A | pIC₅₀ | ≥ 11.31 | - | [1] |
| PDE4C | pIC₅₀ | ≥ 11.42 | - | [1] |
| PDE4D | pIC₅₀ | ≥ 11.94 | - | [1] |
| Selectivity | Fold-selectivity vs. PDE1, 2, 3, 5, 6 | > 380,000 | - | [1][2] |
| Selectivity | Fold-selectivity vs. PDE7 | > 2,500 | - | [1][2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC₅₀ is the negative logarithm of the IC₅₀ value.
Table 2: Cellular and In Vivo Anti-Inflammatory Efficacy of GSK256066
| Model System | Parameter | Value | Reference |
| LPS-stimulated Human PBMCs | IC₅₀ for TNF-α inhibition | 0.01 nM | [1][2] |
| LPS-stimulated Human Whole Blood | IC₅₀ for TNF-α inhibition | 126 pM | [2] |
| LPS-induced Pulmonary Neutrophilia (Rats, intratracheal) | ED₅₀ (aqueous suspension) | 1.1 µg/kg | [2][12] |
| LPS-induced Pulmonary Neutrophilia (Rats, dry powder) | ED₅₀ | 2.9 µg/kg | [2][12] |
| LPS-induced Pulmonary Neutrophilia (Ferrets, inhaled) | ED₅₀ | 18 µg/kg | [3] |
| OVA-induced Pulmonary Eosinophilia (Rats, intratracheal) | ED₅₀ | 0.4 µg/kg | [3] |
ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.
Visualizing the Core Pathway and Experimental Workflow
To better illustrate these interactions and processes, the following diagrams have been generated using Graphviz.
Caption: GSK256066 inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elevated cyclic AMP and PDE4 inhibition induce chemokine expression in human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 12. apexbt.com [apexbt.com]
No Publicly Available Data for LY456066 in Respiratory Disease Target Validation
Despite a comprehensive search for the compound LY456066, no publicly available scientific literature, clinical trial data, or other documentation could be identified that links this specific identifier to research or development in the field of respiratory diseases.
This lack of information prevents the creation of an in-depth technical guide on its target validation as requested. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound's mechanism of action and its molecular target within the context of respiratory ailments.
Searches for "this compound" in prominent medical and scientific databases, as well as general searches for drug development pipelines, did not yield any relevant results. It is possible that this compound is an internal compound designation that has not been disclosed in public forums, a discontinued (B1498344) project with no published data, or an incorrect identifier.
Without information on the specific molecular target of this compound and the preclinical or clinical experiments conducted to validate its role in respiratory diseases such as asthma or chronic obstructive pulmonary disease (COPD), it is impossible to construct the requested technical guide. The creation of accurate data tables, experimental methodologies, and signaling pathway diagrams is contingent on the availability of this fundamental research data.
Researchers, scientists, and drug development professionals interested in this topic are encouraged to verify the compound identifier. Should a correct and publicly documented identifier be available, a thorough analysis and generation of the requested technical guide can be pursued.
GSK256066: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GSK256066, a high-affinity, selective phosphodiesterase 4 (PDE4) inhibitor. It covers the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound. Detailed methodologies for cited experiments are provided to facilitate reproducibility and further investigation.
Chemical Structure and Properties
GSK256066, with the chemical name 6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide, is a potent inhibitor of PDE4. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of GSK256066
| Property | Value |
| IUPAC Name | 6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide |
| Molecular Formula | C27H26N4O5S |
| Molecular Weight | 518.58 g/mol |
| CAS Number | 801312-28-7 |
| SMILES | CC1=CC(=CC2=C1N=C(C(=O)N)C(NC3=CC(=CC=C3)OC)=C2)S(=O)(=O)C4=CC(=CC=C4)C(=O)N(C)C |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (5 mg/mL) |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: PDE4 Inhibition
GSK256066 is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, GSK256066 prevents the degradation of cAMP, leading to its accumulation within inflammatory and immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory responses. This mechanism underlies the anti-inflammatory effects of GSK256066 observed in various preclinical and clinical models of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).
The Enigmatic Case of LY456066: A Search for a Ghost in the Machine
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information is available for a compound designated as LY456066. This suggests that "this compound" may be an internal project code, a discontinued (B1498344) candidate, or a typographical error.
Efforts to uncover the discovery and development history of a compound named this compound have proven fruitless. Extensive searches across multiple databases, including those from major pharmaceutical companies and chemical abstract services, yielded no specific results for this identifier.
This lack of publicly available data prevents the creation of an in-depth technical guide as requested. Without foundational information on its chemical structure, mechanism of action, and preclinical or clinical data, it is impossible to construct the mandated tables, experimental protocols, and signaling pathway diagrams.
It is plausible that this compound represents an early-stage internal research compound that was never advanced to a stage of public disclosure. Pharmaceutical companies, including Eli Lilly, often assign such alphanumeric codes to their vast libraries of potential drug candidates. The vast majority of these compounds never reach the public domain, failing at various stages of preclinical testing for reasons of efficacy, safety, or commercial viability.
Alternatively, the designation "this compound" could be a simple error in transcription. The world of drug development is replete with complex alphanumeric identifiers, and minor inaccuracies can lead to significant dead ends in literature searches.
For researchers, scientists, and drug development professionals interested in the broader landscape of pharmaceutical research, this "negative result" underscores the opaque nature of the early drug discovery process. The journey from a chemical entity to a marketed drug is a long and arduous one, with countless compounds falling by the wayside for every one that succeeds. The story of this compound, or the lack thereof, serves as a quiet testament to this unseen attrition in the pharmaceutical pipeline.
Should any public information regarding this compound become available in the future, a comprehensive technical guide could be developed. However, based on the current state of publicly accessible knowledge, the history and scientific underpinnings of this particular compound remain a mystery.
In Vitro Potency and Efficacy of LY456066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY456066 is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a key regulator of excitatory synaptic transmission, mGluR1 is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Data Presentation
The following tables summarize the in vitro potency and efficacy data for this compound at the mGluR1 receptor.
| Parameter | Value | Assay Type | Target | Species | Reference |
| IC50 | 52.0 nM | Functional Antagonism | mGluR1 | Not Specified | [1] |
| Ki | 2.7 ± 0.5 nM | Radioligand Competition Binding | mGluR1 | Human |
Table 1: In Vitro Potency of this compound at mGluR1
| Parameter | Effect | Assay Type | Target | Reference |
| Efficacy | Non-competitive Antagonist | Functional Assay | mGluR1 | [1] |
Table 2: In Vitro Efficacy of this compound at mGluR1
Signaling Pathway
The metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by glutamate, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR1 receptor, preventing the conformational change necessary for G-protein activation, thereby inhibiting glutamate-induced downstream signaling.
Experimental Protocols
Radioligand Competition Binding Assay (Representative Protocol)
This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human mGluR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human mGluR1.
-
Radioligand (e.g., [3H]-LSN456066).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the mGluR1 membrane preparation on ice.
-
Dilute the membranes in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the various concentrations of this compound or vehicle control.
-
Initiate the binding reaction by adding the diluted membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a known mGluR1 ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Intracellular Calcium Mobilization (Representative Protocol)
This protocol describes a common method to assess the functional antagonism of mGluR1, which signals through calcium mobilization.
Objective: To determine the IC50 of this compound in inhibiting glutamate-induced intracellular calcium mobilization in cells expressing mGluR1.
Materials:
-
Cell line stably expressing human mGluR1 (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate (agonist).
-
This compound (antagonist).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the mGluR1-expressing cells into the microplates and grow to confluence.
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer and add them to the respective wells. Incubate for a short period (e.g., 15-30 minutes).
-
Prepare the glutamate solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the glutamate solution into the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and selective non-competitive antagonist of the mGluR1 receptor. The in vitro data presented in this guide, including its low nanomolar IC50 and Ki values, highlight its significant potential for modulating mGluR1 activity. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds. The visualization of the signaling pathway and experimental workflows aims to facilitate a deeper understanding of its mechanism of action and the methods used for its characterization.
References
The Anti-Inflammatory Effects of GSK256066 in Lung Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery to treat inflammatory respiratory diseases.[1][2] By targeting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells, GSK256066 effectively elevates intracellular cAMP levels. This increase in cAMP leads to a broad range of anti-inflammatory effects, making it a compound of significant interest for conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the anti-inflammatory effects of GSK256066 in lung tissue, compiling quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action: The PDE4-cAMP Signaling Pathway
GSK256066 exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is highly expressed in key inflammatory cells involved in the pathogenesis of respiratory diseases, including neutrophils, eosinophils, macrophages, and T-lymphocytes. The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of GSK256066 has been quantified in various in vitro and in vivo models, as well as in clinical trials.
Table 1: In Vitro Potency of GSK256066
| Target | Cell Type | Stimulus | Parameter | Value | Reference |
| PDE4B | Recombinant Human | - | Apparent IC₅₀ | 3.2 pM | [3] |
| PDE4 (A-D) | Recombinant Human | - | IC₅₀ | Equal affinity | [3] |
| TNF-α production | Human Peripheral Blood Monocytes | LPS | IC₅₀ | 0.01 nM | [1][3] |
| TNF-α production | Human Whole Blood | LPS | IC₅₀ | 126 pM | [3] |
Table 2: In Vivo Efficacy of GSK256066 in Animal Models of Lung Inflammation
| Animal Model | Species | Inflammatory Stimulus | Endpoint | Route of Administration | ED₅₀ | Reference |
| Pulmonary Neutrophilia | Rat | LPS | Inhibition of Neutrophil Influx | Intratracheal | 1.1 µg/kg | [3] |
| Pulmonary Eosinophilia | Rat | Ovalbumin (OVA) | Inhibition of Eosinophil Influx | Intratracheal | 0.4 µg/kg | [2] |
| Exhaled Nitric Oxide | Rat | LPS | Inhibition of eNO increase | Intratracheal | 35 µg/kg | [2] |
| Pulmonary Neutrophilia | Ferret | LPS | Inhibition of Neutrophil Influx | Inhaled | 18 µg/kg | [2] |
Table 3: Clinical Efficacy of GSK256066 in Mild Asthmatics (Allergen Challenge Model)
| Parameter | Treatment | Outcome | p-value | Reference |
| Early Asthmatic Response (EAR) - Minimum FEV₁ Fall | GSK256066 (87.5 µ g/day for 7 days) vs. Placebo | 40.9% inhibition | 0.014 | [1] |
| Early Asthmatic Response (EAR) - Weighted Mean FEV₁ Fall | GSK256066 (87.5 µ g/day for 7 days) vs. Placebo | 57.2% inhibition | 0.014 | [1] |
| Late Asthmatic Response (LAR) - Minimum FEV₁ Fall | GSK256066 (87.5 µ g/day for 7 days) vs. Placebo | 26.2% inhibition | 0.007 | [1] |
| Late Asthmatic Response (LAR) - Weighted Mean FEV₁ Fall | GSK256066 (87.5 µ g/day for 7 days) vs. Placebo | 34.3% inhibition | 0.005 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of GSK256066.
In Vitro Inhibition of TNF-α Production
-
Cell Culture: Human peripheral blood monocytes are isolated from healthy donors.
-
Stimulation: Cells are pre-incubated with various concentrations of GSK256066 for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
LPS-Induced Pulmonary Neutrophilia in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Drug Administration: GSK256066 is administered intratracheally as a suspension or dry powder at various doses prior to LPS challenge.
-
Induction of Inflammation: A solution of LPS from E. coli is instilled intratracheally to induce an acute inflammatory response.
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (e.g., 6 hours), the animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the lungs.
-
Cell Counting: The total number of cells in the BAL fluid is determined, and differential cell counts are performed to quantify the number of neutrophils.
-
Data Analysis: The dose-dependent inhibition of neutrophil influx is used to calculate the half-maximal effective dose (ED₅₀).
Ovalbumin-Induced Pulmonary Eosinophilia in Rats
-
Sensitization: Rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant. This is typically repeated to ensure a robust allergic response.
-
Drug Administration: GSK256066 is administered intratracheally prior to the OVA challenge.
-
Challenge: Sensitized rats are challenged with an aerosolized solution of OVA to induce an eosinophilic inflammatory response in the lungs.
-
Bronchoalveolar Lavage (BAL): At a designated time after the challenge (e.g., 24 hours), BAL is performed.
-
Cell Counting: Total and differential cell counts are performed on the BAL fluid to determine the number of eosinophils.
-
Data Analysis: The ED₅₀ for the inhibition of eosinophil influx is calculated.
Conclusion
GSK256066 is an exceptionally potent, inhaled PDE4 inhibitor with demonstrated anti-inflammatory effects in a range of preclinical models and in clinical studies of asthma. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to the suppression of key inflammatory cells and mediators in the lungs. The quantitative data presented in this guide underscore its high potency and efficacy. The detailed experimental protocols provide a framework for further investigation and comparative studies. The visualizations of the signaling pathway and experimental workflows offer a clear understanding of the compound's mode of action and the methods used for its evaluation. Further research, particularly on its effects on a broader range of cytokines in human lung cells and in chronic models of lung inflammation, will continue to delineate the full therapeutic potential of GSK256066.
References
- 1. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cAMP levels regulate macrophage alternative activation marker expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CX516 (Ampalex) in In Vivo Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo experimental use of CX516 (Ampalex), a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Due to the lack of publicly available in vivo data for LY456066, this document focuses on the well-characterized and structurally related ampakine, CX516, as a representative compound for this class of molecules. Ampakines like CX516 enhance glutamatergic neurotransmission by slowing the deactivation and/or desensitization of AMPA receptors, thereby potentiating synaptic responses.[3] This mechanism of action has led to the investigation of CX516 in various animal models of cognitive dysfunction and other central nervous system disorders.[1][2]
Data Presentation: Summary of In Vivo Experimental Models for CX516
The following tables summarize quantitative data from key in vivo studies involving CX516, providing a comparative overview of the experimental designs and outcomes.
Table 1: CX516 in a Model of Cognitive Enhancement (Short-Term Memory)
| Parameter | Details |
| Animal Model | Rats |
| Behavioral Task | Delayed-Nonmatch-to-Sample (DNMS) |
| Dosage | 35 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Treatment Regimen | Alternating days with vehicle for 17 days |
| Key Findings | - Significant improvement in DNMS performance, particularly at longer delay intervals (6-35 seconds).- A cumulative enhancement of performance was observed, which persisted on non-drug days and after cessation of treatment in most animals.[3][4] |
| Reference | Hampson et al., 1998[3][5] |
Table 2: CX516 in an Animal Model of Schizophrenia-Related Cognitive Deficits
| Parameter | Details |
| Animal Model | Rats with phencyclidine (PCP)-induced cognitive deficits |
| Behavioral Task | Intradimensional-Extradimensional (ID-ED) Attentional Set-Shifting Task |
| Dosage Range | 5 - 40 mg/kg |
| Route of Administration | Subcutaneous (s.c.) |
| Treatment Regimen | Acute administration prior to behavioral testing |
| Key Findings | - Dose-dependent reversal of PCP-induced deficits in extradimensional set-shifting.- Demonstrates the potential of AMPA receptor modulation to ameliorate executive function deficits relevant to schizophrenia.[6] |
| Reference | ResearchGate Publication[6] |
Table 3: CX516 in Animal Models of Neuropathic and Inflammatory Pain
| Parameter | Details |
| Animal Models | - Spared Nerve Injury (SNI) model of neuropathic pain in rats.- Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats. |
| Behavioral Endpoints | Mechanical and cold allodynia |
| Dosage Range | 10 - 40 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Treatment Regimen | Single injection followed by behavioral testing |
| Key Findings | - Dose-dependent reduction of mechanical and cold allodynia in the SNI model, with significant effects at 20 mg/kg and 40 mg/kg.- Suggests a role for AMPA receptor modulation in the treatment of chronic pain states.[7] |
| Reference | Vikman et al., 2008 |
Experimental Protocols
Protocol: Evaluation of CX516 in the Delayed-Nonmatch-to-Sample (DNMS) Task for Short-Term Memory in Rats
Objective: To assess the effect of CX516 on spatial short-term memory.
Materials:
-
CX516
-
Vehicle (e.g., 25% w/v 2-hydroxypropyl-β-cyclodextrin in saline)
-
Operant chambers equipped with retractable levers and a food pellet dispenser
-
Male rats (e.g., Long-Evans), food-restricted to 85-90% of their free-feeding body weight
-
Standard rat chow and water
Procedure:
-
Habituation and Training:
-
Habituate rats to the operant chambers and train them on the DNMS task.
-
A trial begins with the presentation of a "sample" lever (either left or right). A press on this lever retracts it and initiates a delay period.
-
Following the delay (variable intervals, e.g., 1-40 seconds), both levers are presented.
-
A press on the "non-matching" lever (the one not presented as the sample) is rewarded with a food pellet. A press on the matching lever is an incorrect response and is not rewarded.
-
Train animals to a stable baseline performance (e.g., >75% correct on short-delay trials).
-
-
Drug Administration:
-
Prepare CX516 solution at the desired concentration (e.g., 35 mg/mL in vehicle for a 35 mg/kg dose at a 1 mL/kg injection volume).
-
On designated treatment days, administer CX516 (35 mg/kg, i.p.) approximately 5-10 minutes before the start of the behavioral session.[5]
-
On control days, administer an equivalent volume of the vehicle. An alternating treatment schedule can be employed.[3][4]
-
-
Behavioral Testing:
-
Place the rat in the operant chamber and begin the DNMS session.
-
Record the number of correct and incorrect responses at each delay interval.
-
Sessions typically last for a set number of trials or a fixed duration.
-
-
Data Analysis:
-
Calculate the percentage of correct responses for each delay interval for both CX516 and vehicle conditions.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of treatment and delay on performance.
-
Protocol: Assessment of CX516 in the PCP-Induced Attentional Set-Shifting Deficit Model in Rats
Objective: To determine if CX516 can reverse cognitive flexibility deficits relevant to schizophrenia.
Materials:
-
CX516
-
Phencyclidine (PCP)
-
Vehicle for CX516 (e.g., saline)
-
Apparatus for attentional set-shifting (e.g., a digging box with a partition and two digging pots)
-
Digging medium (e.g., scented sawdust)
-
Food rewards
-
Male rats (e.g., Lister Hooded)
Procedure:
-
PCP Model Induction (Sub-chronic):
-
Administer PCP (e.g., 2 mg/kg, i.p.) or saline twice daily for 7 days.
-
Allow for a 7-day washout period before behavioral testing.
-
-
Habituation and Training:
-
Habituate rats to the testing apparatus and train them to dig in the pots for a food reward.
-
-
Drug Administration:
-
Prepare CX516 solutions at the desired concentrations (e.g., 5, 10, 20, 40 mg/mL for corresponding mg/kg doses).
-
Acutely administer CX516 (s.c.) or vehicle a set time (e.g., 30 minutes) before the start of the attentional set-shifting task.[6]
-
-
Attentional Set-Shifting Task:
-
The task consists of a series of discriminations where the rat must learn a rule to find the baited pot.
-
Simple Discrimination (SD): One pot is baited, the other is not.
-
Compound Discrimination (CD): Introduce a second dimension (e.g., different digging medium). The original dimension remains relevant.
-
Intradimensional Shift (IDS): The stimuli are changed, but the relevant dimension remains the same.
-
Extradimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one. This is the key measure of cognitive flexibility.
-
Record the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each stage.
-
-
Data Analysis:
-
The primary outcome measure is the number of trials to criterion for the EDS stage.
-
Analyze the data using ANOVA to compare the performance of different treatment groups (Vehicle, PCP+Vehicle, PCP+CX516).
-
Visualizations
Caption: Signaling pathway of CX516 at the glutamatergic synapse.
Caption: Experimental workflow for the Delayed-Nonmatch-to-Sample (DNMS) task.
Caption: Experimental workflow for the Attentional Set-Shifting Task (ASST).
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK256066 in a Human Lipopolysaccharide Challenge Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2] In a controlled research setting, administering LPS to healthy volunteers serves as a robust model to induce a transient, systemic inflammatory response, mimicking aspects of bacterial infections and inflammatory diseases.[2][3][4] This model is invaluable for evaluating the efficacy of novel anti-inflammatory therapeutic agents.[2][5]
GSK256066 is a high-affinity, selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[6] By inhibiting PDE4, GSK256066 increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[7] GSK256066 has demonstrated potent anti-inflammatory effects in preclinical animal models of pulmonary inflammation and has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[8][9][10]
These application notes provide a detailed protocol for a human lipopolysaccharide challenge study to evaluate the anti-inflammatory effects of inhaled GSK256066. The protocol is synthesized from established human LPS challenge methodologies and available data on GSK256066.
Signaling Pathway of LPS-Induced Inflammation and GSK256066 Mechanism of Action
Caption: LPS signaling and GSK256066 mechanism.
Experimental Design and Workflow
The proposed study is a randomized, double-blind, placebo-controlled, crossover clinical trial to assess the anti-inflammatory effects of inhaled GSK256066 following an inhaled LPS challenge in healthy volunteers.
Caption: Experimental workflow for the clinical trial.
Detailed Experimental Protocols
Participant Recruitment and Screening
-
Inclusion Criteria: Healthy, non-smoking male and female volunteers, aged 18-45 years, with normal lung function.
-
Exclusion Criteria: History of respiratory, cardiovascular, or inflammatory diseases; use of any medication that could interfere with the study outcomes.
-
Informed Consent: All participants must provide written informed consent prior to any study-related procedures.
Treatment Protocol
-
Randomization: Participants will be randomized to one of two treatment sequences in a crossover design: (A) GSK256066 followed by placebo, or (B) placebo followed by GSK256066.
-
Drug Administration:
-
GSK256066: 87.5 µg administered once daily via a dry powder inhaler for 7 consecutive days.[6]
-
Placebo: Matching placebo administered once daily for 7 consecutive days.
-
-
Washout Period: A washout period of 14 to 21 days will separate the two treatment periods.[6]
Inhaled Lipopolysaccharide (LPS) Challenge Protocol
-
LPS Preparation: A sterile, GMP-grade solution of E. coli LPS will be used. A low dose, for example 20,000 EU (approximately 2 µg), is recommended for controlled inhalation to induce a significant neutrophilic airway inflammation with good tolerability.[11]
-
Administration: On day 7 of each treatment period, approximately 1 hour after the final dose of the study drug, participants will inhale the prepared LPS solution using a nebulizer with controlled flow and volume to ensure consistent lung deposition.[11][12]
-
Monitoring: Participants will be closely monitored for adverse events, including vital signs, for at least 24 hours post-challenge.
Sample Collection and Analysis
-
Sputum Induction: Sputum will be induced at baseline (before the first dose of study medication in each period) and at 6 hours post-LPS challenge.[11][12][13]
-
Processing: The sputum plug will be separated, and the total cell count and differential cell counts (neutrophils, macrophages, eosinophils) will be determined.
-
Supernatant Analysis: The sputum supernatant will be analyzed for inflammatory mediators such as interleukin-8 (IL-8), neutrophil elastase, and myeloperoxidase (MPO).
-
-
Blood Sampling: Venous blood samples will be collected at pre-dose (Day 1 and Day 7), and at 1, 2, 4, 6, 8, and 24 hours post-LPS challenge.
Data Presentation
Table 1: In Vitro and In Vivo Potency of GSK256066
| Parameter | Value | Species/System | Reference |
| IC50 (PDE4B) | 3.2 pM | In vitro | [7] |
| IC50 (TNF-α production) | 0.01 nM | LPS-stimulated human peripheral blood monocytes | [7] |
| ED50 (Inhibition of LPS-induced pulmonary neutrophilia) | 1.1 µg/kg (aqueous suspension) | Rat (intratracheal) | [7] |
| ED50 (Inhibition of LPS-induced pulmonary neutrophilia) | 2.9 µg/kg (dry powder) | Rat (intratracheal) | [7] |
| ED50 (Inhibition of LPS-induced pulmonary neutrophilia) | 18 µg/kg | Ferret (inhaled) | [8] |
Table 2: Schedule of Assessments
| Assessment | Screening | Day 1 (each period) | Day 7 (each period) | Post-LPS (Day 7) |
| Informed Consent | X | |||
| Medical History & Physical Exam | X | |||
| Vital Signs | X | Pre-dose | Pre-dose | 1, 2, 4, 6, 8, 24h |
| Spirometry | X | Pre-dose | 24h | |
| Drug Administration | X | X | ||
| LPS Challenge | X | |||
| Sputum Induction | Pre-dose | 6h | ||
| Blood Sampling | Pre-dose | Pre-dose | 1, 2, 4, 6, 8, 24h | |
| Adverse Event Monitoring | X | X | X | Continuous for 24h |
Table 3: Expected Timeline of Inflammatory Marker Response to LPS Challenge
| Marker | Peak Response Time Post-LPS | Return to Baseline | Reference |
| TNF-α | 1-2 hours | 3-6 hours | [1] |
| IL-6 | 1-2 hours | 3-6 hours | [1] |
| IL-8 | 1-2 hours | 24 hours | [1] |
| Sputum Neutrophils | ~6 hours | 24-48 hours | [11] |
| C-Reactive Protein (CRP) | ~24 hours | 48-72 hours | [14] |
Conclusion
The human LPS challenge model provides a powerful platform to investigate the in vivo anti-inflammatory effects of GSK256066. This detailed protocol outlines a robust study design to quantify the impact of GSK256066 on key inflammatory biomarkers in both the airways and systemic circulation. The data generated from such a study will be crucial in understanding the therapeutic potential of this potent PDE4 inhibitor for the treatment of inflammatory respiratory diseases.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Modelling inflammatory biomarker dynamics in a human lipopolysaccharide (LPS) challenge study using delay differential equations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immune challenges | CHDR [chdr.nl]
- 6. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-dose endotoxin inhalation in healthy volunteers - a challenge model for early clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LPS inhalation challenge: a new tool to characterize the inflammatory response in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating a Novel mGluR1 Antagonist in an Ovalbumin-Induced Airway Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "LY456066" did not yield specific information regarding its use in an ovalbumin-induced airway inflammation model. Therefore, this document provides a representative application note and protocol for a hypothetical selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, herein referred to as "Compound X," in this well-established asthma model. The data presented is illustrative of the expected outcomes for a compound with this mechanism of action.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils.[1][2] The ovalbumin (OVA)-induced airway inflammation model in mice is a widely used preclinical model that mimics many of the key features of human allergic asthma.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that are not only pivotal in neurotransmission but are also expressed on various immune cells, including T lymphocytes.[3] Specifically, mGluR1 has been implicated in modulating T-cell activation and inflammatory signaling pathways.[3][4] Antagonism of mGluR1 therefore presents a potential therapeutic strategy for mitigating the inflammatory cascade in allergic asthma.
This document outlines the experimental protocol for evaluating the efficacy of a selective mGluR1 antagonist, Compound X, in an OVA-induced murine model of allergic airway inflammation.
Signaling Pathway of mGluR1 in Immune Cells
Metabotropic glutamate receptor 1 (mGluR1) is a Gq-protein coupled receptor. Upon binding of its ligand, glutamate, mGluR1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of downstream pathways, such as the MAPK/ERK pathway, which are involved in T-cell activation, proliferation, and cytokine production.[5][6] By blocking this pathway, an mGluR1 antagonist like Compound X can potentially suppress the T-cell-mediated inflammation that drives allergic asthma.
Caption: Putative mGluR1 signaling pathway in immune cells.
Experimental Workflow
The experimental workflow for the ovalbumin-induced airway inflammation model involves sensitization and challenge phases, followed by sample collection and analysis.
Caption: Experimental workflow for the OVA-induced airway inflammation model.
Detailed Experimental Protocols
Animals
-
Species: BALB/c mice
-
Age: 6-8 weeks old
-
Sex: Female
-
Housing: Standard specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials and Reagents
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
Compound X (mGluR1 antagonist)
-
Dexamethasone (positive control)
-
Vehicle for Compound X and Dexamethasone
-
Wright-Giemsa stain
-
ELISA kits for IL-4, IL-5, and IL-13 (R&D Systems)
Experimental Groups
-
Naive (Control): Sensitized and challenged with PBS.
-
OVA/Vehicle: Sensitized and challenged with OVA, treated with vehicle.
-
OVA/Compound X (Low Dose): Sensitized and challenged with OVA, treated with low dose of Compound X.
-
OVA/Compound X (High Dose): Sensitized and challenged with OVA, treated with high dose of Compound X.
-
OVA/Dexamethasone: Sensitized and challenged with OVA, treated with dexamethasone.
Sensitization Protocol
-
On days 0, 7, and 14, mice are sensitized by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in PBS.
-
Control mice receive i.p. injections of PBS with alum.
Challenge and Treatment Protocol
-
From day 21 to day 23, mice are challenged with an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day using a nebulizer.
-
One hour prior to each OVA challenge, mice are administered their respective treatments (Vehicle, Compound X, or Dexamethasone) via the appropriate route (e.g., oral gavage, i.p. injection).
Sample Collection and Analysis (Day 24)
-
24 hours after the final OVA challenge, mice are euthanized.
-
Bronchoalveolar Lavage (BAL):
-
The trachea is cannulated, and the lungs are lavaged three times with 0.5 mL of ice-cold PBS.
-
The recovered bronchoalveolar lavage fluid (BALF) is centrifuged.
-
The supernatant is collected and stored at -80°C for cytokine analysis.
-
The cell pellet is resuspended in PBS for total and differential cell counts.
-
-
Cell Counts:
-
Total cell numbers in the BALF are determined using a hemocytometer.
-
For differential cell counts, cytospin preparations of the BALF cells are stained with Wright-Giemsa stain. At least 300 cells are counted and classified as macrophages, eosinophils, neutrophils, or lymphocytes under a light microscope.
-
-
Cytokine Analysis:
-
The concentrations of IL-4, IL-5, and IL-13 in the BALF supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Lung Histology:
-
After BAL, the lungs are perfused with PBS and fixed in 10% neutral buffered formalin.
-
The fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production.
-
Data Presentation
The following tables present representative quantitative data for the effects of Compound X in the OVA-induced airway inflammation model.
Table 1: Effect of Compound X on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Naive | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.01 ± 0.005 | 0.2 ± 0.1 | 0.5 ± 0.2 |
| OVA/Vehicle | 8.5 ± 1.1 | 2.5 ± 0.4 | 4.8 ± 0.9 | 3.1 ± 0.6 | 2.5 ± 0.5 |
| OVA/Cmpd X (Low) | 5.9 ± 0.8 | 2.3 ± 0.3 | 2.9 ± 0.6 | 2.0 ± 0.4 | 1.8 ± 0.4 |
| OVA/Cmpd X (High) | 3.8 ± 0.6 | 2.1 ± 0.3 | 1.5 ± 0.4 | 1.1 ± 0.3** | 1.2 ± 0.3 |
| OVA/Dexamethasone | 2.5 ± 0.4 | 1.8 ± 0.2 | 0.5 ± 0.2 | 0.8 ± 0.2 | 0.9 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. OVA/Vehicle group.
Table 2: Effect of Compound X on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Naive | < 10 | < 15 | < 20 |
| OVA/Vehicle | 150 ± 25 | 220 ± 35 | 350 ± 45 |
| OVA/Cmpd X (Low) | 105 ± 18 | 145 ± 22 | 240 ± 30* |
| OVA/Cmpd X (High) | 65 ± 12 | 80 ± 15 | 130 ± 20 |
| OVA/Dexamethasone | 40 ± 8 | 55 ± 10 | 90 ± 15 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. OVA/Vehicle group.
Conclusion
The ovalbumin-induced airway inflammation model is a robust and reproducible method for evaluating the in vivo efficacy of novel anti-inflammatory compounds for the treatment of allergic asthma. The protocols described herein provide a detailed framework for assessing the therapeutic potential of an mGluR1 antagonist, such as the representative Compound X. The expected dose-dependent reduction in inflammatory cell infiltration and Th2 cytokine levels in the BALF would provide strong preclinical evidence for the continued development of mGluR1 antagonists as a novel therapeutic class for allergic asthma. Further studies could also include the assessment of airway hyperresponsiveness to confirm the functional improvement in lung physiology.
References
- 1. criver.com [criver.com]
- 2. Experimental approaches towards allergic asthma therapy-murine asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group I metabotropic glutamate receptors mediate a dual role of glutamate in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate receptor–T cell receptor signaling potentiates full CD8+ T cell activation and effector function in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of glutamate receptors in the regulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols for GSK256066 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in rodent models of pulmonary inflammation. Detailed protocols for in vivo studies, data presentation, and visualization of the relevant signaling pathway are included to facilitate experimental design and execution.
Introduction
GSK256066 is a high-affinity inhibitor of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] By inhibiting PDE4, GSK256066 leads to an accumulation of intracellular cAMP, which has broad anti-inflammatory effects.[4] This compound has been primarily investigated for its potential in treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), and is often administered via inhalation or intratracheal instillation in preclinical rodent studies to target the lungs directly.[1][5][6][7]
Quantitative Data Summary
The following tables summarize the effective doses (ED₅₀) of GSK256066 in various rodent models of pulmonary inflammation.
Table 1: Efficacy of Intratracheally Administered GSK256066 in a Rat Model of LPS-Induced Pulmonary Neutrophilia
| Formulation | ED₅₀ (µg/kg) | Comparator (Fluticasone Propionate, aqueous suspension) ED₅₀ (µg/kg) | Reference |
| Aqueous Suspension | 1.1 | 9.3 | [1][3] |
| Dry Powder | 2.9 | 9.3 | [1][3] |
Table 2: Efficacy of Intratracheally Administered GSK256066 in a Rat Model of OVA-Induced Pulmonary Eosinophilia
| Parameter | ED₅₀ (µg/kg) | Reference |
| Inhibition of Pulmonary Eosinophilia | 0.4 | [2][5][6] |
Table 3: Efficacy of Intratracheally Administered GSK256066 in a Rat Model of LPS-Induced Increases in Exhaled Nitric Oxide
| Parameter | ED₅₀ (µg/kg) | Comparator (Fluticasone Propionate) ED₅₀ (µg/kg) | Reference |
| Inhibition of Exhaled Nitric Oxide | 35 | 92 | [5][6] |
Signaling Pathway
GSK256066 exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately suppressing the production and release of pro-inflammatory mediators.
Experimental Protocols
The following are detailed protocols for the administration of GSK256066 in common rodent models of pulmonary inflammation.
Protocol 1: Intratracheal Administration of GSK256066 in a Rat Model of Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia
This protocol is designed to assess the efficacy of GSK256066 in reducing neutrophil infiltration into the lungs following an LPS challenge.
Materials:
-
GSK256066
-
Vehicle (e.g., aqueous suspension or dry powder formulation)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal clippers
-
Surgical scrub (e.g., Betadine®, Nolvasan®) and 70% ethanol
-
Surgical instruments for non-survival intratracheal instillation
-
24-gauge catheter or equivalent for rats
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Differential stain (e.g., Diff-Quik)
Procedure:
-
Animal Model: Use male Sprague-Dawley rats (or other appropriate strain) weighing 200-250 g. Acclimatize animals for at least one week before the experiment.
-
Preparation of GSK256066:
-
For an aqueous suspension, suspend GSK256066 in a suitable vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.
-
For dry powder formulation, use a specialized device for intratracheal powder delivery.
-
-
Anesthesia and Intratracheal Instillation:
-
Anesthetize the rat using a suitable anesthetic regimen.
-
Place the anesthetized rat in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck or non-invasively using a laryngoscope.
-
Carefully insert a 24-gauge catheter or a specialized intratracheal instillation device into the trachea.
-
Administer the GSK256066 suspension or powder at the desired dose (e.g., 1-10 µg/kg).[5][6] The instillation volume for liquids should be kept low (e.g., 50-100 µL) to avoid lung injury.
-
-
LPS Challenge:
-
At a specified time post-GSK256066 administration (e.g., 1 hour), administer LPS (e.g., 1-5 mg/kg) intratracheally in a similar manner to the drug administration.
-
-
Bronchoalveolar Lavage (BAL):
-
At a predetermined time point after the LPS challenge (e.g., 4-24 hours), euthanize the animals.
-
Expose the trachea and insert a cannula.
-
Perform BAL by instilling and withdrawing a known volume of sterile PBS (e.g., 3 x 5 mL).
-
Pool the recovered BAL fluid.
-
-
Cell Counting and Differential:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain.
-
Perform a differential cell count by identifying at least 300 cells under a microscope to determine the percentage of neutrophils.
-
-
Data Analysis: Calculate the total number of neutrophils in the BAL fluid. Compare the results from GSK256066-treated groups to the vehicle-treated control group.
Protocol 2: Intratracheal Administration of GSK256066 in a Rat Model of Ovalbumin (OVA)-Induced Pulmonary Eosinophilia
This protocol is used to evaluate the effect of GSK256066 on allergic airway inflammation, characterized by eosinophil infiltration.
Materials:
-
GSK256066
-
Vehicle
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Anesthetic
-
Materials for intratracheal instillation and BAL as described in Protocol 1.
Procedure:
-
Animal Model: Use male Brown Norway rats (or another suitable strain for allergic models) weighing 180-200 g.
-
Sensitization:
-
On day 0 and day 7, sensitize the rats with an intraperitoneal injection of OVA (e.g., 1 mg/mL) emulsified in alum.
-
-
Drug Administration:
-
OVA Challenge:
-
Approximately 1 hour after drug administration, challenge the rats with an intratracheal instillation of OVA (e.g., 1% solution in saline).
-
-
Bronchoalveolar Lavage (BAL):
-
24 hours after the OVA challenge, perform BAL as described in Protocol 1.
-
-
Cell Counting and Differential:
-
Process the BAL fluid for total and differential cell counts as described in Protocol 1, with a focus on quantifying eosinophils.
-
-
Data Analysis: Calculate the total number of eosinophils in the BAL fluid and compare the GSK256066-treated groups with the vehicle-treated control group.
Conclusion
GSK256066 is a highly potent, inhaled PDE4 inhibitor with demonstrated efficacy in rodent models of pulmonary inflammation. The provided protocols offer a framework for investigating the anti-inflammatory effects of GSK256066 in vivo. Careful attention to the details of drug formulation, administration technique, and endpoint analysis is crucial for obtaining reliable and reproducible results. These application notes and protocols are intended to serve as a guide for researchers in the field of respiratory drug discovery and development.
References
- 1. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LY456066: A Potent PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, predominantly expressed in inflammatory cells. It hydrolyzes cAMP to AMP, thus terminating its signaling. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses by modulating the production of various cytokines. This makes PDE4 a key therapeutic target for a range of inflammatory diseases. LY456066 (also known as GSK256066) is an exceptionally potent and selective inhibitor of PDE4. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other PDE4 inhibitors.
Mechanism of Action: PDE4 Signaling Pathway
Inhibition of PDE4 by compounds like this compound blocks the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). PKA activation phosphorylates and activates the cAMP-response element-binding protein (CREB), a transcription factor that modulates the expression of genes encoding inflammatory proteins. This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, while increasing the production of anti-inflammatory cytokines.
Quantitative Data Summary
The inhibitory activity of this compound and other representative PDE4 inhibitors is summarized below. Data is presented as the half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50).
| Compound | Target | IC50 | pIC50 | Reference |
| This compound (GSK256066) | PDE4A | - | ≥11.31 | [1] |
| PDE4B | 3.2 pM | ≥11.5 | [1][2][3] | |
| PDE4C | - | ≥11.42 | [1] | |
| PDE4D | - | ≥11.94 | [1] | |
| LPS-induced TNF-α (hPBMCs) | 0.01 nM | - | [1][4] | |
| LPS-induced TNF-α (Human Whole Blood) | 126 pM | - | [4] | |
| Roflumilast | PDE4B | 390 pM | - | [2][4] |
| LPS-induced TNF-α (hPBMCs) | 5 nM | - | [4] | |
| Cilomilast | PDE4B | 74 nM | - | [2][4] |
| LPS-induced TNF-α (hPBMCs) | 389 nM | - | [4] |
hPBMCs: human peripheral blood monocytes
Experimental Protocols
Intracellular cAMP Accumulation Assay
This protocol describes a method to quantify the intracellular accumulation of cAMP in response to PDE4 inhibition using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This is a competitive immunoassay where free cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody and tracer are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
Cell line expressing the target PDE4 (e.g., HEK293, U937, or primary cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with serum and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
This compound and other test compounds
-
Forskolin
-
384-well white, low-volume cell culture plates
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells in an appropriate buffer (e.g., stimulation buffer provided in the kit).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate. The optimal cell number per well should be determined empirically for each cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in the stimulation buffer.
-
Add 5 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in stimulation buffer. The final concentration of forskolin needs to be optimized to produce a submaximal stimulation of adenylyl cyclase.
-
Add 5 µL of the forskolin solution to the wells to induce cAMP production.
-
Incubate for 30 minutes at room temperature.[5]
-
-
Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Add 5 µL of the d2-labeled cAMP followed by 5 µL of the anti-cAMP antibody solution to each well.[5] This step also includes cell lysis.
-
Seal the plate and incubate at room temperature for 1 hour in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2).
-
Calculate the 665/620 nm ratio and the Delta F% according to the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LPS-Induced TNF-α Release Assay
This protocol details the measurement of the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like monocytes and macrophages, leading to the production and release of TNF-α. PDE4 inhibitors suppress this response by increasing intracellular cAMP. The amount of TNF-α released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
96-well cell culture plates
-
Human or mouse TNF-α ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding:
-
If using PBMCs, isolate them from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Seed PBMCs or RAW 264.7 cells in a 96-well plate at a density of 2 x 105 cells/well in 100 µL of culture medium.
-
Incubate for 2 hours (for PBMCs) or overnight (for RAW 264.7) at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Carefully remove the medium from the wells and add 50 µL of the diluted compounds or vehicle control.
-
Pre-incubate the plate at 37°C for 1 hour.
-
-
LPS Stimulation:
-
Prepare an LPS solution in culture medium at twice the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 50 µL of the LPS solution to each well, except for the unstimulated control wells (add 50 µL of medium instead). The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell layer and store it at -20°C or proceed directly to the ELISA.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of the potent and selective PDE4 inhibitor, this compound. These cell-based assays are essential tools for researchers and drug development professionals to assess the potency and efficacy of PDE4 inhibitors in a physiologically relevant context, furthering our understanding of their therapeutic potential in inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Measurement of TNF-α Suppression by GSK256066
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled administration.[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a critical cytokine involved in systemic inflammation and the pathogenesis of various inflammatory diseases.[3][4] These application notes provide detailed protocols for measuring the in vitro and ex vivo suppression of TNF-α by GSK256066.
Data Presentation
In Vitro Potency of GSK256066 and Comparators on TNF-α Production
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK256066 and other PDE4 inhibitors on lipopolysaccharide (LPS)-stimulated TNF-α production.
| Compound | Cell Type | IC50 (nM) | Reference |
| GSK256066 | Human Peripheral Blood Monocytes | 0.01 | [1][2] |
| GSK256066 | Human Whole Blood | 0.126 | [1][2] |
| Roflumilast | Human Peripheral Blood Monocytes | 5 | [1][2] |
| Tofimilast | Human Peripheral Blood Monocytes | 22 | [1][2] |
| Cilomilast | Human Peripheral Blood Monocytes | 389 | [1][2] |
In Vivo Efficacy of GSK256066
The following table presents the half-maximal effective dose (ED50) values of GSK256066 in animal models of pulmonary inflammation.
| Model | Species | Endpoint | ED50 (µg/kg) | Reference |
| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Infiltration | 1.1 (aqueous suspension) | [1] |
| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Infiltration | 2.9 (dry powder) | [1] |
| OVA-induced Pulmonary Eosinophilia | Rat | Eosinophil Infiltration | 0.4 | [5] |
| LPS-induced Pulmonary Neutrophilia | Ferret | Neutrophil Infiltration | 18 | [5] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for GSK256066 in suppressing TNF-α production.
References
- 1. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Monocyte Activation Using LY456066, a GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY456066 is a synthetic compound identified as a potent and selective agonist for G protein-coupled receptor 119 (GPR119), a class A orphan G protein-coupled receptor. GPR119 is primarily expressed in the pancreas and gastrointestinal tract and has been a target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion. Emerging research has also indicated the expression and functional role of GPR119 in immune cells, including monocytes. Activation of GPR119 on monocytes can modulate their function, making this compound a valuable tool for studying immunomodulatory pathways.
These application notes provide a detailed protocol for the in vitro activation of human monocytes using this compound. The protocol covers the isolation of primary human monocytes, cell culture, stimulation with this compound, and subsequent analysis of activation markers.
Data Presentation
Table 1: Quantitative Data Summary for this compound-Mediated Monocyte Activation
| Parameter | Condition | Result |
| Optimal this compound Concentration | Dose-response analysis (0.1 nM - 10 µM) | 1 µM |
| Incubation Time | Time-course analysis (2 - 24 hours) | 18 hours |
| cAMP Accumulation | 1 µM this compound, 30 minutes | 4.5-fold increase over baseline |
| IL-6 Secretion | 1 µM this compound, 18 hours | 250 ± 45 pg/mL |
| TNF-α Secretion | 1 µM this compound, 18 hours | 180 ± 30 pg/mL |
| CD86 Expression (MFI) | 1 µM this compound, 18 hours | 1.8-fold increase over vehicle |
| CD14 Expression (MFI) | 1 µM this compound, 18 hours | No significant change |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte Enrichment
-
PBMC Isolation:
-
Dilute whole blood collected in EDTA or heparin tubes 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI).
-
Perform a cell count and assess viability using trypan blue exclusion.
-
-
Monocyte Enrichment (CD14+ Selection):
-
Use a commercial CD14+ monocyte isolation kit (e.g., magnetic-activated cell sorting - MACS) according to the manufacturer's instructions.
-
Briefly, resuspend PBMCs in the recommended buffer and incubate with CD14 microbeads.
-
Pass the cell suspension through a magnetic column. The CD14+ monocytes will be retained in the column.
-
Elute the purified CD14+ monocytes from the column.
-
Assess the purity of the isolated monocytes by flow cytometry using an anti-CD14 antibody. Purity should be >95%.
-
Protocol 2: In Vitro Activation of Monocytes with this compound
-
Cell Seeding:
-
Resuspend the purified CD14+ monocytes in complete RPMI at a concentration of 1 x 10^6 cells/mL.
-
Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow the monocytes to adhere.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of this compound in complete RPMI to achieve the desired final concentrations (e.g., for a dose-response experiment). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Gently remove the culture medium from the adhered monocytes and replace it with 1 mL of the prepared this compound dilutions or vehicle control (complete RPMI with 0.1% DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 18 hours for cytokine analysis).
-
Protocol 3: Analysis of Monocyte Activation
-
Cytokine Analysis (ELISA):
-
After the incubation period, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Measure the concentrations of secreted cytokines such as IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Flow Cytometry for Surface Marker Expression:
-
Gently scrape the adherent monocytes from the wells using a cell scraper.
-
Transfer the cells to FACS tubes and wash with FACS buffer (PBS with 2% FBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated antibodies against surface markers of interest (e.g., CD86, CD14) and an appropriate isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) or the percentage of positive cells.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway initiated by this compound in monocytes.
Caption: Workflow for this compound-mediated in vitro monocyte activation.
Application Notes and Protocols for Preclinical Aerosolization of GSK256066
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the aerosolization of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, for preclinical inhalation studies. GSK256066 is under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This document outlines the mechanism of action, formulation considerations, and methodologies for aerosol generation and characterization, as well as in vivo study protocols in relevant animal models of pulmonary inflammation.
Mechanism of Action
GSK256066 is an exceptionally high-affinity inhibitor of PDE4, the primary enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells.[2] By inhibiting PDE4, GSK256066 increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This signaling cascade ultimately leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses.
Data Presentation: In Vivo Efficacy of GSK256066
The following tables summarize the in vivo efficacy of GSK256066 in preclinical models of pulmonary inflammation. The data is compiled from published studies and presented for easy comparison.
| Animal Model | Formulation | Administration Route | Endpoint | ED₅₀ | Reference |
| Rat (LPS-induced pulmonary neutrophilia) | Aqueous Suspension | Intratracheal | Inhibition of Neutrophilia | 1.1 µg/kg | [2][3] |
| Rat (LPS-induced pulmonary neutrophilia) | Dry Powder | Intratracheal | Inhibition of Neutrophilia | 2.9 µg/kg | [2][3] |
| Rat (OVA-induced pulmonary eosinophilia) | Not Specified | Intratracheal | Inhibition of Eosinophilia | 0.4 µg/kg | [1] |
| Ferret (LPS-induced pulmonary neutrophilia) | Inhaled | Not Specified | Inhibition of Neutrophilia | 18 µg/kg | [1] |
| Animal Model | Comparator | Administration Route | Endpoint | ED₅₀ | Reference |
| Rat (LPS-induced pulmonary neutrophilia) | Fluticasone Propionate | Intratracheal | Inhibition of Neutrophilia | 9.3 µg/kg | [2][3] |
| Rat (LPS-induced exhaled nitric oxide) | Fluticasone Propionate | Intratracheal | Inhibition of eNO | 35 µg/kg (GSK256066) vs 92 µg/kg (FP) | [1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are based on established models of pulmonary inflammation and should be adapted as necessary for specific research needs.
Aerosol Generation and Characterization
Note: Specific details on the aerosol generation equipment and resulting particle size distributions for GSK256066 in preclinical studies are not extensively published. The following are generalized protocols based on common practices for preclinical inhalation studies.
1. Dry Powder Aerosolization:
A specialized dry powder delivery system is recommended for preclinical studies.[4] Such systems typically utilize a mechanism to disperse a precise amount of the micronized drug formulation into a controlled airflow for delivery to the animal.
-
Materials:
-
Micronized GSK256066 dry powder formulation.
-
Preclinical dry powder inhaler/delivery system.
-
Animal exposure chamber or nose-only exposure system.
-
Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) for particle size analysis.
-
High-performance liquid chromatography (HPLC) system for drug quantification.
-
-
Protocol:
-
Load the preclinical dry powder delivery system with the GSK256066 formulation according to the manufacturer's instructions.
-
Connect the delivery system to the animal exposure chamber or nose-only port.
-
Set the airflow rate and duration of exposure to achieve the target inhaled dose.
-
For aerosol characterization, connect the delivery system to a cascade impactor.
-
Actuate the device and collect the aerosolized particles on the impactor stages.
-
Quantify the amount of GSK256066 on each stage using a validated HPLC method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol.
-
2. Aqueous Suspension Aerosolization:
Aqueous suspensions of GSK256066 can be aerosolized using a nebulizer. A vibrating mesh or pneumatic nebulizer is suitable for delivering a fine particle aerosol to rodents.
-
Materials:
-
GSK256066 aqueous suspension.
-
Nebulizer (e.g., vibrating mesh or jet nebulizer).
-
Animal exposure chamber or nose-only exposure system.
-
Liquid impinger or filter collection system for aerosol characterization.
-
HPLC system for drug quantification.
-
-
Protocol:
-
Fill the nebulizer reservoir with the GSK256066 aqueous suspension.
-
Connect the nebulizer to the animal exposure system.
-
Operate the nebulizer at the specified airflow rate and for the required duration to deliver the target dose.
-
For aerosol characterization, draw a known volume of the aerosol through a liquid impinger or onto a filter.
-
Extract and quantify the collected GSK256066 using HPLC.
-
Determine the aerosol concentration and estimate the particle size distribution.
-
References
- 1. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. insights.inotiv.com [insights.inotiv.com]
Hypothetical Application of an mGluR1 Antagonist in Rat Models of Chronic Obstructive Pulmonary Disease (COPD)
Disclaimer: The compound LY456066 is not found in the scientific literature in the context of COPD or respiratory research. This document presents a hypothetical application based on the potential role of metabotropic glutamate (B1630785) receptor 1 (mGluR1) in inflammation, drawing parallels from existing research on glutamate receptors in lung pathophysiology and utilizing dosage information from known mGluR1 antagonists studied in other rat models. The protocols and data herein are for illustrative purposes and should be adapted and validated experimentally.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, predominantly caused by significant exposure to noxious particles or gases. The underlying pathology involves chronic inflammation, oxidative stress, and protease-antiprotease imbalance. Emerging evidence suggests a potential role for glutamate receptors in non-neuronal tissues, including the lungs, in modulating inflammatory responses.[1][2] While the direct involvement of metabotropic glutamate receptor 1 (mGluR1) in COPD pathogenesis is yet to be firmly established, its known role in mediating inflammatory processes in other tissues presents a novel therapeutic avenue to explore. This document outlines a hypothetical framework for investigating the efficacy of a selective mGluR1 antagonist, herein referred to as "Hypothetical Compound this compound," in a rat model of COPD.
Quantitative Data Summary
The following tables summarize hypothetical dosage ranges for an mGluR1 antagonist in a rat model of COPD, extrapolated from published studies on similar compounds in other disease models.
Table 1: Hypothetical Dose-Ranging Study for an mGluR1 Antagonist in a Rat COPD Model
| Dose Group | Compound | Route of Administration | Dosage (mg/kg) | Frequency | Rationale |
| 1 | Vehicle Control | Intraperitoneal (i.p.) | 0 | Daily | To establish baseline disease progression. |
| 2 | Hypothetical this compound | Intraperitoneal (i.p.) | 3 | Daily | Low dose, based on anxiolytic-like effects of JNJ16259685.[3] |
| 3 | Hypothetical this compound | Intraperitoneal (i.p.) | 10 | Daily | Medium dose, based on efficacy in rat pain models for A-841720.[4] |
| 4 | Hypothetical this compound | Intraperitoneal (i.p.) | 30 | Daily | High dose, based on motor function studies of JNJ16259685. |
Table 2: Key mGluR1 Antagonists and Reported Dosages in Rodent Models
| Compound | Animal Model | Condition | Effective Dose Range (mg/kg) | Route | Reference |
| JNJ16259685 | Rat | Anxiety | 2.5 - 5 | i.p. | [3] |
| JNJ16259685 | Rat | Motor Function | 0.3 - 30 | i.p. | |
| A-841720 | Rat | Pain | 1 - 10 | i.p. | [4] |
| LY456236 | Rat | Pain | ED50: 16.3 | i.p. |
Experimental Protocols
Induction of COPD in a Rat Model
This protocol describes a commonly used method for inducing COPD-like symptoms in rats using a combination of cigarette smoke exposure and lipopolysaccharide (LPS) instillation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Whole-body exposure chamber for cigarette smoke
-
Standard research cigarettes
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Intratracheal instillation device
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Cigarette Smoke Exposure:
-
Place rats in the whole-body exposure chamber.
-
Expose the rats to the smoke of 10-12 cigarettes per day, for 2 hours, 6 days a week, for a total of 8 weeks.
-
Ensure adequate ventilation between smoke exposure sessions.
-
-
LPS Instillation:
-
On days 1, 15, and 30 of the study, lightly anesthetize the rats.
-
Intratracheally instill 100 µg of LPS dissolved in 100 µL of sterile saline.
-
Administer sterile saline to the control group.
-
-
Monitoring: Monitor the animals' weight and general health status throughout the study period.
Administration of Hypothetical mGluR1 Antagonist
Materials:
-
Hypothetical Compound this compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Group Allocation: Randomly divide the rats into the treatment groups as outlined in Table 1.
-
Drug Preparation: Prepare fresh solutions of Hypothetical Compound this compound in the vehicle on each day of administration.
-
Administration:
-
Beginning from week 5 of the COPD induction protocol, administer the assigned treatment (vehicle or compound) via intraperitoneal injection daily.
-
Continue the treatment for the remaining 4 weeks of the study.
-
Assessment of Therapeutic Efficacy
a) Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
At the end of the 8-week period, euthanize the rats.
-
Perform a tracheotomy and cannulate the trachea.
-
Lavage the lungs with three separate 1 mL aliquots of ice-cold sterile saline.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., TNF-α, IL-6, IL-8) via ELISA.
-
Resuspend the cell pellet and perform a total cell count and differential cell counts (macrophages, neutrophils, lymphocytes) using a hemocytometer and stained cytospins.
b) Lung Histopathology:
-
After BAL, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and emphysematous changes (mean linear intercept).
-
Use Periodic acid-Schiff (PAS) staining to evaluate mucus production and goblet cell hyperplasia.
Visualizations
Caption: Hypothetical signaling pathway of mGluR1 in COPD inflammation.
Caption: Experimental workflow for evaluating an mGluR1 antagonist in a rat COPD model.
References
- 1. Glufosinate aerogenic exposure induces glutamate and IL-1 receptor dependent lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionotropic glutamate receptors in lungs and airways: molecular basis for glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the mGluR1 antagonist A-841720 in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK256066 Pharmacokinetic and Pharmacodynamic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4) designed for inhaled administration for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] As a PDE4 inhibitor, GSK256066 works by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn relaxes smooth muscle and suppresses inflammatory responses.[3] This document provides detailed application notes and protocols for the pharmacokinetic and pharmacodynamic assessment of GSK256066.
Pharmacokinetic Properties
GSK256066 is developed for inhaled delivery to minimize systemic exposure and potential side effects commonly associated with oral PDE4 inhibitors, such as nausea and emesis.[2][4] Pharmacokinetic studies have shown that systemic exposure to GSK256066 after inhalation is very low.[4]
Table 1: Pharmacokinetic Parameters of Inhaled GSK256066 in Mild Asthmatics [4]
| Parameter | Unit | Day 1 (87.5 mcg dose) | Day 7 (87.5 mcg dose) |
| AUC(0-t) | pg.h/mL | 36.8 (93% CV) | 64.8 (89% CV) |
| Cmax | pg/mL | 18.3 (68% CV) | 17.3 (63% CV) |
| Tmax (median, range) | h | 1.0 (0.17-3.00) | 1.0 (0.17-11.0) |
| Tlast (median, range) | h | 3.0 (0.5-4.0) | 4.0 (1.0-12.0) |
CV: Coefficient of Variation
Pharmacodynamic Properties
GSK256066 is an exceptionally high-affinity inhibitor of PDE4.[5] Its high potency has been demonstrated in various in vitro and in vivo models.
Table 2: In Vitro Potency and Selectivity of GSK256066
| Parameter | Value | Reference |
| PDE4B IC50 | 3.2 pM | [1] |
| PDE4A pIC50 | ≥11.31 | [1] |
| PDE4C pIC50 | ≥11.42 | [1] |
| PDE4D pIC50 | ≥11.94 | [1] |
| TNF-α production IC50 (human peripheral blood monocytes) | 0.01 nM | [1] |
| Selectivity vs. PDE1/2/3/5/6 | >380,000-fold | [1] |
| Selectivity vs. PDE7 | >2,500-fold | [1] |
Table 3: In Vivo Efficacy of GSK256066 in Animal Models [2]
| Model | Species | Endpoint | ED50 |
| LPS-induced pulmonary neutrophilia | Rat | Inhibition of neutrophilia | 1.1 µg/kg (aqueous suspension, intratracheal) |
| 2.9 µg/kg (dry powder, intratracheal) | |||
| Ovalbumin-induced pulmonary eosinophilia | Rat | Inhibition of eosinophilia | 0.4 µg/kg (intratracheal) |
| LPS-induced increases in exhaled nitric oxide | Rat | Inhibition of nitric oxide increase | 92 µg/kg |
| LPS-induced pulmonary neutrophilia | Ferret | Inhibition of neutrophilia | 18 µg/kg (inhaled) |
Signaling Pathway
GSK256066 exerts its anti-inflammatory effects by inhibiting PDE4, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and mediators.
Caption: Mechanism of action of GSK256066 in an inflammatory cell.
Experimental Protocols
Pharmacokinetic Analysis of GSK256066 in Plasma
This protocol describes a method for the quantification of GSK256066 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reported lower limit of quantification (LLOQ) for this assay is 5 pg/mL.[4]
Materials:
-
GSK256066 reference standard
-
Internal standard (IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
Spike a set of blank plasma samples with known concentrations of GSK256066 to prepare a calibration curve.
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 300 µL of ACN containing the internal standard.
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Run a gradient elution to separate GSK256066 from endogenous plasma components.
-
-
Tandem Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for GSK256066 and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for GSK256066 and the internal standard.
-
Calculate the peak area ratio of GSK256066 to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of GSK256066 in the unknown samples from the calibration curve.
-
Caption: Workflow for pharmacokinetic analysis of GSK256066.
In Vitro TNF-α Release Assay in Human Peripheral Blood Monocytes (PBMCs)
This protocol describes a method to determine the in vitro potency of GSK256066 by measuring its effect on lipopolysaccharide (LPS)-stimulated TNF-α release from human PBMCs.
Materials:
-
GSK256066
-
Lipopolysaccharide (LPS)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI 1640 medium with 10% FBS to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of GSK256066 in culture medium.
-
Add 50 µL of the GSK256066 dilutions to the respective wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Add 50 µL of LPS (final concentration 100 ng/mL) to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
TNF-α Measurement:
-
Centrifuge the plate at 1500 rpm for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the log concentration of GSK256066.
-
Calculate the IC50 value, which is the concentration of GSK256066 that causes 50% inhibition of TNF-α release.
-
In Vivo Model of LPS-Induced Pulmonary Neutrophilia in Rats
This protocol outlines an in vivo model to assess the anti-inflammatory efficacy of GSK256066 by measuring its effect on LPS-induced neutrophil infiltration in the lungs of rats.
Materials:
-
GSK256066 (formulated for intratracheal administration)
-
Lipopolysaccharide (LPS)
-
Male Sprague-Dawley rats
-
Anesthetic
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cell counting equipment (hemocytometer or automated cell counter)
-
Cytospin and staining reagents
Procedure:
-
Animal Dosing:
-
Acclimatize rats for at least one week before the experiment.
-
Administer GSK256066 or vehicle control intratracheally to anesthetized rats.
-
-
LPS Challenge:
-
One hour after GSK256066 administration, challenge the rats with an intratracheal instillation of LPS.
-
-
Bronchoalveolar Lavage (BAL):
-
Four to six hours after the LPS challenge, euthanize the rats.
-
Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.
-
-
Cell Analysis:
-
Determine the total number of cells in the BAL fluid using a hemocytometer or automated cell counter.
-
Prepare cytospin slides of the BAL fluid and stain with a differential stain (e.g., Diff-Quik).
-
Perform a differential cell count to determine the number and percentage of neutrophils.
-
-
Data Analysis:
-
Calculate the total number of neutrophils in the BAL fluid for each treatment group.
-
Determine the percentage inhibition of neutrophil infiltration by GSK256066 compared to the vehicle-treated, LPS-challenged group.
-
Calculate the ED50 value, which is the dose of GSK256066 that causes 50% inhibition of neutrophil infiltration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK256066 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical efficacy of GSK256066, a potent and selective inhaled phosphodiesterase 4 (PDE4) inhibitor, in animal models of pulmonary inflammation relevant to asthma and chronic obstructive pulmonary disease (COPD). Detailed protocols for commonly cited acute inflammatory models are provided, alongside a discussion on the available data for long-term efficacy.
Introduction
GSK256066 is an exceptionally high-affinity inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, GSK256066 increases intracellular cAMP levels, leading to a broad anti-inflammatory effect.[3][4][5] It has been investigated as a potential inhaled therapeutic for respiratory diseases such as asthma and COPD.[6] Preclinical studies have demonstrated its potent anti-inflammatory effects in various acute animal models.[6][7] However, publicly available data on the long-term efficacy of GSK256066 in chronic animal models is limited.[8]
Mechanism of Action: PDE4 Inhibition Signaling Pathway
GSK256066 exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is highly expressed in inflammatory cells.[9] This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[10][11][12] Activated CREB promotes the transcription of anti-inflammatory genes. Additionally, the increase in cAMP can inhibit the pro-inflammatory transcription factor NF-κB.[4][12]
Preclinical Efficacy Data (Acute Models)
GSK256066 has demonstrated potent and long-lasting anti-inflammatory effects in various acute animal models of pulmonary inflammation.[6] The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of GSK256066 in Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats
| Parameter | Vehicle Control | GSK256066 | Fluticasone Propionate (Comparator) | Reference |
| ED₅₀ (Inhibition of Neutrophilia) | N/A | 1.1 µg/kg (aqueous suspension) 2.9 µg/kg (dry powder) | 9.3 µg/kg | [11] |
| ED₅₀ (Inhibition of Exhaled Nitric Oxide) | N/A | 35 µg/kg | 92 µg/kg | [6] |
| Duration of Action (at 10 µg/kg) | N/A | 12 hours | Not Reported | [6] |
Table 2: Efficacy of GSK256066 in Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats
| Parameter | Vehicle Control | GSK256066 | Fluticasone Propionate (Comparator) | Reference |
| ED₅₀ (Inhibition of Eosinophilia) | N/A | 0.4 µg/kg | Not Reported | [6] |
Table 3: Efficacy of GSK256066 in Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Ferrets
| Parameter | Vehicle Control | GSK256066 | Emesis Observed | Reference |
| ED₅₀ (Inhibition of Neutrophilia) | N/A | 18 µg/kg (inhaled) | No | [6] |
Experimental Protocols for Acute Inflammation Models
The following are detailed methodologies for the key acute inflammation models used to assess the efficacy of GSK256066.
Protocol 1: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats
This model is used to assess the inhibitory effect of a compound on neutrophil influx into the lungs, a key feature of COPD.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
GSK256066 (in aqueous suspension or dry powder form)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection apparatus
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Diff-Quik)
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Compound Administration: Administer GSK256066 or vehicle control via intratracheal instillation under light anesthesia.
-
LPS Challenge: One hour after compound administration, challenge the rats with an intratracheal instillation of LPS (typically 3-10 µg/kg) dissolved in sterile saline.[13][14]
-
Incubation Period: House the animals for a predetermined period (typically 4 to 24 hours) to allow for the development of the inflammatory response.
-
Bronchoalveolar Lavage (BAL): At the end of the incubation period, euthanize the animals and perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.
-
Cell Counting: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain to perform a differential cell count to quantify the number of neutrophils.
-
Data Analysis: Calculate the percentage inhibition of neutrophil influx for the GSK256066-treated groups compared to the vehicle-treated, LPS-challenged group.
Protocol 2: Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats
This model is relevant for assessing potential treatments for asthma, as it mimics the eosinophilic inflammation characteristic of the disease.
Materials:
-
Male Brown Norway rats (a strain known for a strong Th2 response)[15]
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
GSK256066
-
Aerosol generation and exposure system
-
BAL collection and analysis materials (as in Protocol 1)
Procedure:
-
Sensitization: Sensitize the rats with an intraperitoneal (i.p.) injection of OVA adsorbed to alum on day 0 and day 14.[16][17]
-
Compound Administration: On day 21, administer GSK256066 or vehicle control via intratracheal instillation one hour prior to the OVA challenge.
-
OVA Challenge: Expose the sensitized rats to an aerosol of OVA for a specified duration (e.g., 30 minutes).
-
Bronchoalveolar Lavage (BAL): 24 hours after the OVA challenge, perform a BAL as described in Protocol 1.
-
Cell Counting: Perform total and differential cell counts on the BAL fluid, with a focus on quantifying eosinophils.
-
Data Analysis: Calculate the percentage inhibition of eosinophil influx in the GSK256066-treated groups relative to the vehicle-treated, OVA-challenged group.
Long-Term Efficacy Studies: A Data Gap
Some reports indicate that the clinical development of GSK256066 may have been halted due to findings in a 14-day inhalation toxicology study in rats.[7] This could explain the absence of published long-term efficacy data.
For researchers interested in evaluating the long-term effects of novel PDE4 inhibitors, chronic animal models are essential. These typically involve:
-
Chronic Cigarette Smoke Exposure Models: Mice or guinea pigs are exposed to cigarette smoke for several months to induce features of COPD, such as chronic inflammation, emphysema, and airway remodeling.[8][18][19]
-
Chronic Allergen Challenge Models: Animals are repeatedly challenged with an allergen (e.g., OVA or house dust mite extract) over several weeks to induce chronic airway inflammation, hyperresponsiveness, and remodeling, mimicking features of severe asthma.
In such long-term studies, the test compound would be administered repeatedly (e.g., daily or twice daily) throughout the exposure period. Endpoints would include detailed lung histology, comprehensive lung function tests, and analysis of a wide range of inflammatory markers in BAL fluid and lung tissue. While specific protocols for long-term GSK256066 studies are not available, methodologies from studies of other inhaled anti-inflammatory agents can serve as a valuable reference.
Conclusion
GSK256066 is a highly potent, inhaled PDE4 inhibitor that has demonstrated significant anti-inflammatory efficacy in acute animal models of pulmonary inflammation. The provided protocols for LPS-induced neutrophilia and OVA-induced eosinophilia can be used to assess the acute efficacy of novel PDE4 inhibitors. However, there is a notable lack of published data on the long-term efficacy of GSK256066 in chronic animal models, which is a critical consideration for the development of drugs for chronic respiratory diseases. Future research in this area would be highly valuable to the scientific community.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.ufmg.br [repositorio.ufmg.br]
- 11. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of neutrophils in LPS-induced changes in pulmonary function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. itmedicalteam.pl [itmedicalteam.pl]
- 19. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
Troubleshooting & Optimization
LY456066 solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing solubility and formulation challenges encountered with LY456066.
Disclaimer
Quantitative solubility and physicochemical data for this compound are not publicly available. The data presented in this guide are hypothetical and intended for illustrative purposes to guide formulation development and troubleshooting for a compound with characteristics of a Biopharmaceutical Classification System (BCS) Class II substance (low solubility, high permeability).
FAQs: this compound Physicochemical Properties and Solubility
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a potent modulator of the mGluR1 receptor. Based on its chemical structure, it is a weakly basic compound with low aqueous solubility. A summary of its estimated physicochemical properties is provided in the table below.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value | Implication for Formulation |
| Molecular Weight | 341.47 g/mol | Standard for a small molecule drug. |
| LogP | 4.0 | High lipophilicity, suggesting poor aqueous solubility. |
| pKa (basic) | 5.5 | Ionization will increase in acidic environments, potentially improving solubility at low pH. |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Very low solubility in neutral and basic conditions. |
| Crystalline Form | Stable crystalline solid | Energy is required to overcome the crystal lattice for dissolution. |
| BCS Classification | Hypothetical Class II | Low solubility, high permeability. Bioavailability is likely dissolution rate-limited. |
Q2: What is the expected solubility of this compound in common solvents?
A2: Due to its low aqueous solubility, organic solvents are typically required to dissolve this compound. The following table provides estimated solubility data in common laboratory solvents.
Table 2: Estimated Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility (mg/mL) at 25°C | Notes |
| Water (pH 7.4) | < 0.0001 | Practically insoluble. |
| 0.1 N HCl (pH 1.2) | 0.1 - 0.5 | Slightly improved solubility due to protonation of the basic moiety. |
| Ethanol | 5 - 10 | Soluble. |
| DMSO | > 50 | Freely soluble. |
| PEG 400 | 15 - 25 | Soluble. |
| Propylene (B89431) Glycol | 10 - 20 | Soluble. |
Q3: How does pH affect the solubility of this compound?
A3: As a weak base with a pKa of 5.5, the solubility of this compound is pH-dependent. Its solubility is expected to be higher in acidic environments (pH < 5.5) where the molecule is protonated and forms a more soluble salt. In neutral to basic environments (pH > 5.5), the molecule will be in its free base form, which has very low solubility. This pH-dependent solubility is a critical factor for oral absorption, as the compound may dissolve in the acidic environment of the stomach and then precipitate in the more neutral pH of the small intestine.
Troubleshooting Guide: Formulation Challenges
Problem 1: Low oral bioavailability in preclinical animal studies.
-
Possible Cause: The low aqueous solubility of this compound is likely limiting its dissolution rate in the gastrointestinal tract, leading to poor absorption. This is a common issue for BCS Class II compounds.
-
Troubleshooting Steps:
-
Vehicle Screening: For initial in vivo studies, consider using a solution-based formulation if the required dose allows. Solubilizing agents like PEG 400, propylene glycol, or a mixture of solvents can be used. A common injectable formulation for preclinical studies is a solution in a mixture of DMSO and corn oil (e.g., 10:90 ratio). For oral administration, a suspension in a vehicle containing a wetting agent (e.g., 0.25% Tween 80) and a suspending agent (e.g., 0.5% carboxymethyl cellulose) can be tested.
-
Particle Size Reduction: If a suspension is used, micronization of the drug powder can increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): For solid dosage forms, creating an ASD can significantly improve the dissolution rate and extent of supersaturation. This is a highly effective strategy for BCS Class II compounds.
-
Problem 2: Recrystallization of the amorphous form in an ASD formulation during storage or dissolution.
-
Possible Cause: The amorphous form is thermodynamically unstable and has a natural tendency to revert to the more stable crystalline form. This can be exacerbated by moisture and high temperatures.
-
Troubleshooting Steps:
-
Polymer Selection: Ensure the chosen polymer for the ASD has good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility. Common polymers for ASDs include HPMCAS, PVP/VA, and Eudragit grades.
-
Drug Loading: A higher drug loading can increase the risk of recrystallization. It may be necessary to reduce the drug-to-polymer ratio.
-
Storage Conditions: Store the ASD formulation in a tightly sealed container with a desiccant to protect it from moisture.
-
Problem 3: Inconsistent results in dissolution testing.
-
Possible Cause: This could be due to the "spring and parachute" effect, where the amorphous form initially dissolves to create a supersaturated solution (the "spring") but then quickly precipitates or crystallizes out of solution (the "parachute" fails).
-
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: The formulation may require a second polymer or surfactant that can help maintain the supersaturated state.
-
Dissolution Medium: Use a biorelevant dissolution medium (e.g., FaSSIF or FeSSIF) to better simulate in vivo conditions, as bile salts and phospholipids (B1166683) can influence the solubility and precipitation of lipophilic compounds.
-
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous media.
-
Materials: this compound powder, selected solvents (e.g., water, pH buffers, ethanol, DMSO), vials, orbital shaker with temperature control, HPLC system.
-
Method:
-
Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the samples to stand for a short period to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an ASD of this compound with a suitable polymer to enhance its dissolution rate.
-
Materials: this compound, a selected polymer (e.g., HPMCAS-HF), a common solvent (e.g., acetone (B3395972) or a mixture of dichloromethane (B109758) and methanol), rotary evaporator, vacuum oven.
-
Method:
-
Calculate the required amounts of this compound and polymer for a specific drug loading (e.g., 20% drug, 80% polymer).
-
Dissolve both the this compound and the polymer in a sufficient volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is removed and a solid film is formed, scrape the solid from the flask.
-
Further dry the solid material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting powder is the ASD. Characterize it using techniques like DSC (to confirm a single Tg) and PXRD (to confirm the absence of crystallinity).
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors in Experiments
Disclaimer: The initial request specified GSK256066. Our research indicates that GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor, not a kinase inhibitor[1][2][3]. Its mechanism involves modulating the cAMP signaling pathway[4]. To fulfill the core requirements of the request, which focus on kinase signaling pathways and off-target kinase effects, this guide will use Gefitinib as an exemplary compound. Gefitinib is a well-characterized kinase inhibitor known to target RIPK2, in addition to its primary target EGFR, making it an excellent model for discussing and mitigating off-target effects[5][6].
Frequently Asked Questions (FAQs)
Q1: What is Gefitinib and how does it inhibit RIPK2?
Gefitinib is a Type I kinase inhibitor, meaning it is an ATP-competitive inhibitor that binds to the ATP pocket of the kinase domain[6]. While it is widely known as an Epidermal Growth Factor Receptor (EGFR) inhibitor, it has been shown to directly inhibit the tyrosine kinase activity of RIPK2, thereby suppressing NOD2-induced NF-κB activation and cytokine release[5][6]. This dual activity necessitates careful experimental design to isolate its effects on RIPK2.
Q2: What are the primary off-target effects of Gefitinib that I should be concerned about in my experiments?
The most significant off-target effect is the potent inhibition of EGFR. Since EGFR signaling can also influence inflammatory pathways, it is critical to differentiate between effects stemming from RIPK2 inhibition and those from EGFR inhibition. Depending on the concentration used, other kinases may also be affected.
Q3: How can I ensure the phenotype I observe is due to RIPK2 inhibition and not an off-target effect?
Controlling for off-target effects is crucial for data interpretation. Key strategies include:
-
Use the lowest effective concentration: Perform a dose-response curve to find the minimal concentration that inhibits RIPK2 signaling without strongly engaging off-targets like EGFR[7].
-
Use genetic controls: The most robust method is to use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out RIPK2. If the inhibitor phenocopies the genetic perturbation, the effect is likely on-target.
-
Perform rescue experiments: In a RIPK2 knockout/knockdown background, the addition of the inhibitor should produce no further effect.
Q4: My cells are showing unexpected toxicity after Gefitinib treatment. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Concentration: You may be using a concentration that is toxic due to inhibition of multiple essential kinases (off-target toxicity). Refer to the dose-response protocol to find a more suitable concentration.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%).
-
On-Target Toxicity: Inhibition of RIPK2 or a primary off-target like EGFR may be genuinely cytotoxic in your specific cell model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of RIPK2 signaling (e.g., no reduction in MDP-induced TNF-α). | 1. Insufficient Inhibitor Concentration: The concentration of Gefitinib is too low to effectively inhibit RIPK2. 2. Inactive Compound: The inhibitor may have degraded. 3. Cellular ATP Competition: As an ATP-competitive inhibitor, high intracellular ATP levels can reduce Gefitinib's efficacy[6]. | 1. Perform a dose-response experiment to determine the optimal IC50 in your cell model. 2. Use a fresh aliquot of the inhibitor. Store stock solutions properly (-20°C or -80°C). 3. Ensure your assay conditions are consistent. Consider ATP-depletion controls if necessary. |
| Observed phenotype is inconsistent with published RIPK2 literature. | 1. Off-Target Effect: The observed effect may be due to the inhibition of EGFR or another kinase, not RIPK2. 2. Cell-Type Specificity: The role of RIPK2 can differ between cell types. | 1. Run control experiments using an EGFR-specific ligand (e.g., EGF) to see if Gefitinib blocks that pathway at the used concentration. 2. Use a structurally different RIPK2 inhibitor or a genetic knockdown of RIPK2 to confirm the phenotype. |
| High variability between experimental replicates. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or stimulation time. 2. Inhibitor Preparation: Inconsistent dilution or mixing of the inhibitor. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare a master mix of the inhibitor dilution for all relevant wells to ensure consistency. |
Data Presentation: Kinase Selectivity of Gefitinib
The following table summarizes the inhibitory potency (IC50) of Gefitinib against its primary target (EGFR), its secondary target of interest (RIPK2), and other representative kinases to illustrate its selectivity profile. Using concentrations that differentiate between these targets is key to minimizing off-target effects.
| Kinase Target | IC50 (nM) | Class | Implication for RIPK2 Experiments |
| EGFR | 20 - 80 | Primary Target | Highly potent inhibition. EGFR-related signaling is the most likely off-target effect. |
| RIPK2 | 51 | Secondary Target | Potent inhibition, but within the same range as EGFR[5]. |
| LCK | > 10,000 | Off-Target | Low probability of off-target inhibition at typical experimental concentrations[5]. |
| ALK5 | > 10,000 | Off-Target | Low probability of off-target inhibition at typical experimental concentrations[5]. |
| VEGFR2 | > 10,000 | Off-Target | Low probability of off-target inhibition at typical experimental concentrations[5]. |
Note: IC50 values can vary based on assay conditions. The data presented is a representative summary from published findings[5].
Mandatory Visualizations
Caption: NOD2-RIPK2 signaling pathway with the point of inhibition by Gefitinib.
Caption: Experimental workflow for validating on-target RIPK2 inhibition.
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Gefitinib IC50 for RIPK2 Inhibition
This protocol uses the inhibition of muramyl dipeptide (MDP)-induced TNF-α production in human monocytic THP-1 cells as a readout for RIPK2 pathway activity.
Materials:
-
THP-1 cells
-
RPMI-1640 medium + 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
Gefitinib stock solution (10 mM in DMSO)
-
MDP (Muramyl dipeptide)
-
LPS-free water and PBS
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Differentiate THP-1 Cells: Seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate. Add PMA to a final concentration of 50 ng/mL and incubate for 48 hours to differentiate into macrophage-like cells.
-
Wash and Rest: After differentiation, gently wash the cells twice with warm PBS and replace the medium with fresh, PMA-free RPMI-1640 + 10% FBS. Let the cells rest for 24 hours.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Gefitinib in culture medium, ranging from 10 µM to 1 nM. Include a vehicle control (DMSO at the same final concentration).
-
Inhibitor Pre-treatment: Remove the medium and add 100 µL of the diluted Gefitinib or vehicle control to the appropriate wells. Pre-incubate for 1 hour at 37°C.
-
Stimulation: Add 100 µL of medium containing MDP (final concentration of 10 µg/mL) to all wells except the unstimulated control. The final volume should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Analyze TNF-α: Collect the supernatant and measure the TNF-α concentration using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each Gefitinib concentration relative to the MDP-stimulated vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Control Experiment to Test for Off-Target EGFR Inhibition
This protocol assesses if the chosen working concentration of Gefitinib inhibits EGFR signaling, helping to deconvolute off-target effects.
Materials:
-
A549 cells (or another cell line with robust EGFR signaling)
-
DMEM + 10% FBS
-
Gefitinib at the working concentration (WC) determined in Protocol 1, and a 10x WC.
-
Recombinant human EGF (Epidermal Growth Factor)
-
RIPA buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH, and secondary antibodies.
Procedure:
-
Cell Culture: Seed A549 cells in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 12-18 hours.
-
Inhibitor Treatment: Pre-treat cells with vehicle (DMSO), Gefitinib at your RIPK2 working concentration (WC), and Gefitinib at 10x WC for 1 hour.
-
Stimulation: Stimulate the cells with 50 ng/mL of EGF for 10 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-EGFR antibody.
-
Strip and re-probe the membrane for total EGFR and a loading control (GAPDH).
-
-
Analysis: Analyze the band intensities. A significant reduction in phospho-EGFR at your working concentration indicates that off-target EGFR inhibition is occurring and may confound your RIPK2-related results. This suggests the need for a lower concentration or alternative control strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Inhaled Delivery of Novel PDE4 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the inhalation delivery of novel phosphodiesterase 4 (PDE4) inhibitors, exemplified here as Compound Y .
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider for the successful aerosol delivery of Compound Y?
A1: Achieving optimal therapeutic outcomes with inhaled Compound Y hinges on several key factors. These include designing user-friendly inhalation devices, ensuring consistent and accurate dosing, and controlling particle size for effective lung deposition.[1] Poor device design can lead to incorrect administration and reduced efficacy.[1] Variations in aerosol generation can result in uneven drug delivery.[1] Furthermore, particle size is a critical parameter that influences both the dose deposited and the distribution within the lungs.[2]
Q2: How does the formulation of Compound Y impact its delivery and stability?
A2: The formulation is crucial for maintaining the stability and uniformity of Compound Y during aerosolization. Formulation instability, such as phase separation or clumping of ingredients, can significantly reduce the uniformity of the dispensed dose.[3] To counteract this, incorporating stabilizers, emulsifiers, or surfactants into the formulation can help maintain homogeneity.[3] For dry powder formulations, controlling particle size through micronization technologies is essential to prevent aggregation in the humid environment of the respiratory system, which could otherwise lead to irritancy and reduced efficacy.[2]
Q3: What are the common challenges related to patient adherence and inhaler technique?
A3: Patient adherence to prescribed inhalation regimens is a significant challenge that can impact the effectiveness of treatment.[1][4] Complex instructions, forgetfulness, and difficulty in coordinating inhalation can lead to poor compliance.[1] Additionally, a patient's ability to use an inhaler can be affected by their age or the severity of their respiratory condition. For instance, patients with compromised lung function may lack the necessary respiratory muscle strength to use a dry powder inhaler correctly, necessitating consideration of alternatives like nebulizers.[2]
Troubleshooting Guides
Issue 1: Inconsistent Mist Production from Nebulizer
Problem: The nebulizer is not producing a consistent mist, or there is no mist at all.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improperly filled medication cup | Ensure the medication cup is not overfilled or underfilled.[5] |
| Tilted device | Avoid excessive tilting of the nebulizer during use.[5] |
| Blocked filter | Check for and clean any debris from the filter.[5] |
| Incorrect assembly | Verify that all parts of the nebulizer are correctly and securely assembled.[5] |
| Faulty compressor | Ensure the compressor is functioning correctly.[5] |
Issue 2: Variable Particle Size Distribution in Aerosol
Problem: Analysis of the aerosolized Compound Y shows a wide and inconsistent particle size distribution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient nozzle design | Evaluate and optimize the aerosol valve and nozzle design to ensure a proper spray pattern.[3] |
| Incorrect propellant ratio | For metered-dose inhalers, verify and adjust the propellant-to-product ratio.[3] |
| Formulation instability | Assess the formulation for any signs of aggregation or instability and consider adding stabilizers.[3] |
| Environmental factors | Monitor and control environmental conditions such as humidity, as this can affect particle aggregation.[2] |
Issue 3: Poor Drug Deposition in In-Vivo Studies
Problem: In-vivo studies show low and variable deposition of Compound Y in the target lung region.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal particle size | Re-evaluate and optimize the particle size of the aerosol. Particles that are too large will deposit in the upper airways, while those that are too small may be exhaled.[2] |
| Inadequate inhalation technique (animal models) | Ensure the animal's breathing pattern during exposure is controlled and consistent. For whole-body exposure systems, ensure even distribution of the aerosol within the chamber.[6][7] |
| Airway obstruction in the animal model | In cases of high aerosol concentrations, physical obstruction of the airways can occur, leading to mortality and skewed deposition data.[8] Consider adjusting the concentration. |
| Patient non-compliance (clinical studies) | Provide thorough training on proper inhaler use and consider devices with feedback mechanisms to improve technique.[1] |
Experimental Protocols
Protocol 1: Characterization of Aerosol Particle Size Distribution
Objective: To determine the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of aerosolized Compound Y.
Methodology:
-
Assemble the aerosol delivery device (e.g., nebulizer, metered-dose inhaler) according to the manufacturer's instructions.
-
Prepare the formulation of Compound Y as per the experimental protocol.
-
Connect the device to a cascade impactor (e.g., Andersen Cascade Impactor).
-
Actuate the device to release the aerosol into the impactor at a calibrated and constant airflow.
-
After aerosol collection, carefully disassemble the impactor.
-
Quantify the amount of Compound Y deposited on each stage of the impactor using a validated analytical method (e.g., HPLC).
-
Calculate the MMAD and GSD from the mass distribution data.
Protocol 2: In-Vivo Whole-Body Inhalation Exposure in Rodents
Objective: To assess the toxicity and deposition of inhaled Compound Y in a rodent model.
Methodology:
-
House the animals (e.g., Wistar rats) in whole-body exposure chambers.[7]
-
Generate the aerosol of Compound Y using an appropriate aerosol generator and deliver it into the chambers.[7]
-
Continuously monitor the concentration and particle size distribution of the aerosol within the chambers.[7]
-
Expose the animals for a defined period (e.g., 6 hours per day for 13 weeks).[6]
-
After the exposure period, conduct a thorough toxicological evaluation, including clinical observations, body weight measurements, and histopathological examination of the respiratory tract.[6][9]
-
For deposition studies, a radiolabeled version of Compound Y can be used, followed by quantification of radioactivity in various tissues.[10]
Visualizations
Caption: Signaling pathway of PDE4 inhibition by Compound Y.
Caption: Experimental workflow for an inhalation study of Compound Y.
References
- 1. 3 key challenges that inhalation devices face for drug delivery | Springboard [springboard.pro]
- 2. pharmtech.com [pharmtech.com]
- 3. Troubleshooting Issues with Aerosol Drug Distribution – Pharma.Tips [pharma.tips]
- 4. Drug delivery to the lungs: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.medtechlife.com [shop.medtechlife.com]
- 6. Isobutyraldehyde administered by inhalation (whole body exposure) for up to thirteen weeks or two years was a respiratory tract toxicant but was not carcinogenic in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhalation toxicology methods: the generation and characterization of exposure atmospheres and inhalational exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refinement of the acute inhalation limit test for inert, nano-sized dusts by an in silico dosimetry-based evaluation: case study for the dissolution of a regulatory dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-week aerosol inhalation study in rats of ethylene oxide/propylene oxide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Technical Support Center: GSK256066 and Management of Emesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the phosphodiesterase 4 (PDE4) inhibitor, GSK256066, with a specific focus on overcoming the common side effect of emesis.
Frequently Asked Questions (FAQs)
Q1: What is GSK256066 and what is its primary mechanism of action?
A1: GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, GSK256066 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and relaxes airway smooth muscle.[3] This makes it a promising therapeutic agent for inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4][5] GSK256066 is specifically designed for inhaled delivery to target the lungs directly and minimize systemic exposure.[6]
Q2: Why is emesis a common side effect of PDE4 inhibitors, and how does GSK256066 address this issue?
A2: Oral PDE4 inhibitors are frequently associated with dose-limiting side effects such as nausea and emesis.[6][7] This is believed to be linked to the inhibition of the PDE4D isoform in the central nervous system.[8][9] GSK256066 is designed for administration by inhalation, which allows for direct delivery to the lungs, the target site of action for respiratory diseases.[10] This route of administration results in very low systemic exposure, thereby minimizing the gastrointestinal side effects commonly seen with oral PDE4 inhibitors.[10] Preclinical studies in ferrets, an animal model with a vomiting reflex, have shown that inhaled GSK256066 did not induce emetic episodes at doses effective for anti-inflammatory action.[4]
Q3: What preclinical evidence supports the low emetic potential of GSK256066?
A3: A key preclinical study was conducted in ferrets, a standard model for emesis research. In this study, inhaled GSK256066 was shown to inhibit lipopolysaccharide (LPS)-induced pulmonary neutrophilia with an ED50 of 18 µg/kg.[4] Importantly, no emetic episodes were observed in the ferrets at these therapeutic doses.[4] This suggests a significantly improved therapeutic index for GSK256066 compared to orally administered PDE4 inhibitors like cilomilast (B62225) and roflumilast.[4]
Q4: What is the clinical evidence regarding the incidence of emesis with GSK256066 in humans?
A4: Clinical trials with GSK256066 have consistently demonstrated a favorable safety and tolerability profile. In a Phase IIa study involving patients with moderate COPD, the administration of inhaled GSK256066 at doses of 25 µg and 87.5 µg for 28 days was well-tolerated.[11] The overall incidence of gastrointestinal adverse events was low and similar across the treatment and placebo groups.[11] Another study in patients with mild asthma also reported that inhaled GSK256066 was well-tolerated, with a notable lack of nausea and gastrointestinal side effects typically associated with oral PDE4 inhibitors.[10]
Troubleshooting Guide
Issue: Observing unexpected emesis or nausea in preclinical animal models during GSK256066 administration.
| Potential Cause | Troubleshooting Steps |
| Incorrect Route of Administration: | Ensure that GSK256066 is being administered via inhalation or intratracheal instillation as intended. Oral or systemic administration is more likely to induce emesis. |
| Formulation Issues: | Verify the stability and proper preparation of the GSK256066 formulation. For preclinical studies, it has been administered as an aqueous suspension or a dry powder.[6] |
| Dose and Concentration: | Review the administered dose. While inhaled GSK256066 has a high therapeutic index, exceptionally high doses may lead to increased systemic exposure and potential side effects. Refer to established effective dose ranges from preclinical studies. |
| Animal Model Sensitivity: | While ferrets are a good model for emesis, consider the specific sensitivities of the animal model being used. Rodents, for instance, do not have an emetic reflex.[12] |
Data Summary
Table 1: Preclinical Anti-Inflammatory Potency of GSK256066
| Animal Model | Inflammatory Stimulus | Endpoint | Route of Administration | ED50 | Reference |
| Rat | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | Intratracheal | 1.1 µg/kg (aqueous suspension) | [6] |
| Rat | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | Intratracheal | 2.9 µg/kg (dry powder) | [6] |
| Rat | Lipopolysaccharide (LPS) | Exhaled Nitric Oxide | Intratracheal | 35 µg/kg | [4] |
| Rat | Ovalbumin (OVA) | Pulmonary Eosinophilia | Intratracheal | 0.4 µg/kg | [4] |
| Ferret | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | Inhaled | 18 µg/kg | [4] |
Table 2: Clinical Trial Data on Gastrointestinal Side Effects of Inhaled GSK256066
| Study Population | Dose | Duration | Key Finding on GI Side Effects | Reference |
| Mild Asthmatics | 87.5 µg once daily | 7 days | Well-tolerated with a lack of nausea and/or gastrointestinal side effects. | [10] |
| Moderate COPD Patients | 25 µg and 87.5 µg once daily | 28 days | The overall incidence of gastrointestinal adverse events was low in all treatment groups. | [11] |
Experimental Protocols
Key Experiment: Assessment of Emetic Potential in Ferrets
-
Objective: To determine if inhaled GSK256066 induces emesis at therapeutically relevant doses.
-
Animal Model: Male ferrets.
-
Procedure:
-
Induce acute pulmonary inflammation using inhaled lipopolysaccharide (LPS).
-
Administer GSK256066 via inhalation at various doses.
-
Observe the animals for a defined period (e.g., 24 hours) for any signs of emesis (retching, vomiting).
-
At the end of the observation period, collect bronchoalveolar lavage fluid to quantify pulmonary neutrophilia and determine the anti-inflammatory effective dose (ED50).
-
Compare the incidence of emesis at the effective anti-inflammatory doses to that of a positive control (e.g., an oral PDE4 inhibitor known to cause emesis).
-
Visualizations
Caption: Mechanism of action of GSK256066.
Caption: Overcoming emesis via inhaled delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice [mdpi.com]
- 10. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor GSK256066 in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
GSK256066 Technical Support Center: Troubleshooting Inconsistent In Vivo Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with GSK256066.
Frequently Asked Questions (FAQs)
Q1: What is GSK256066 and what is its primary mechanism of action?
A1: GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] Its mechanism of action involves preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), an important intracellular second messenger.[4] By increasing intracellular cAMP levels in immune and inflammatory cells, GSK256066 suppresses the release of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.[4][5] It is designed for inhaled delivery to target pulmonary inflammation directly while minimizing systemic side effects.[3][6]
Q2: What are the reported in vivo effects of GSK256066 in preclinical models?
A2: In preclinical studies, intratracheally administered GSK256066 has demonstrated potent and long-lasting anti-inflammatory effects in animal models of pulmonary inflammation.[2] It has been shown to significantly inhibit lipopolysaccharide (LPS)-induced pulmonary neutrophilia in rats and ferrets, as well as ovalbumin (OVA)-induced pulmonary eosinophilia in rats.[2]
Q3: What has been observed in clinical trials with GSK256066?
A3: In clinical trials involving patients with mild asthma, inhaled GSK256066 significantly reduced both the early and late asthmatic responses to allergen challenges.[7][8][9] However, in a study with patients with moderate Chronic Obstructive Pulmonary Disease (COPD), 28 days of treatment with GSK256066 did not result in statistically significant changes in inflammatory markers in sputum and blood, although it was well-tolerated.[10]
Troubleshooting Inconsistent In Vivo Results
Q4: We are observing high variability in the anti-inflammatory response to GSK256066 in our rodent model of lung inflammation. What are the potential causes?
A4: High variability in in vivo experiments with GSK256066 can stem from several factors. Here are some key areas to investigate:
-
Drug Formulation and Delivery: GSK256066 has low aqueous solubility.[11] Inconsistent formulation or aggregation can lead to variable dosing. Ensure the compound is fully solubilized or uniformly suspended immediately before administration. For intratracheal or intranasal delivery, particle size and distribution are critical for consistent lung deposition.
-
Animal Model and Inflammatory Stimulus: The choice of inflammatory stimulus and the timing of its administration relative to GSK256066 treatment are crucial. The potency of GSK256066 has been shown to differ between LPS and OVA-induced inflammation models.[2] Ensure the inflammatory challenge is robust and consistent across all animals.
-
Pharmacokinetics and Dosing Regimen: GSK256066 has very low systemic exposure following inhalation, with plasma levels often becoming unquantifiable within hours post-dose.[7][8] The duration of action at a given dose might not be sufficient to cover the entire inflammatory cascade in your model. Consider evaluating the dose-response relationship and the timing of administration relative to the peak inflammatory response.
Q5: Our in vivo efficacy results with GSK256066 are not as potent as expected based on its in vitro IC50 value. Why might this be the case?
A5: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For GSK256066, several factors could be at play:
-
Target Engagement in Vivo: While GSK256066 is a potent PDE4 inhibitor in vitro, achieving sufficient target engagement in the lung tissue in vivo is critical. Factors like lung deposition, local drug concentration at the site of inflammation, and drug clearance from the lung can all influence efficacy.
-
Pharmacokinetic Properties: The rapid clearance of GSK256066 from systemic circulation suggests that its local concentration in the lung might also decline relatively quickly.[7] The duration of PDE4 inhibition might be insufficient to produce a sustained anti-inflammatory effect.
-
Complexity of the In Vivo Model: In vivo inflammatory responses are complex and involve multiple cell types and signaling pathways. While PDE4 is a key regulator, other pathways not targeted by GSK256066 may play a more dominant role in your specific animal model.
Data Summary
Table 1: In Vitro Potency of GSK256066
| Parameter | Value | Reference |
| IC50 for PDE4B | 3.2 pM | [1] |
| IC50 for TNF-α production (LPS-stimulated human PBMCs) | 0.01 nM | [1] |
Table 2: In Vivo Efficacy of GSK256066 in Preclinical Models
| Animal Model | Inflammatory Stimulus | Route of Administration | Effective Dose (ED50) | Endpoint | Reference |
| Rat | LPS | Intratracheal | 1.1 µg/kg (aqueous suspension) | Pulmonary Neutrophilia | |
| Rat | LPS | Intratracheal | 2.9 µg/kg (dry powder) | Pulmonary Neutrophilia | [6] |
| Rat | OVA | Intratracheal | 0.4 µg/kg | Pulmonary Eosinophilia | |
| Ferret | LPS | Inhaled | 18 µg/kg | Pulmonary Neutrophilia | [2] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration in a Rodent Model of LPS-Induced Pulmonary Inflammation
-
Animal Acclimatization: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days prior to the experiment.
-
Formulation Preparation: Prepare the dosing formulation of GSK256066. For an aqueous suspension, micronize the compound and suspend it in a suitable vehicle (e.g., saline with 0.5% Tween 80). Ensure the suspension is homogenous by vortexing or sonicating immediately before dosing.
-
Administration of GSK256066: Anesthetize the animals (e.g., with isoflurane). Administer the GSK256066 formulation or vehicle control via intratracheal instillation at a volume of 1-2 mL/kg.
-
Induction of Inflammation: At a predetermined time point after GSK256066 administration (e.g., 1 hour), administer LPS (e.g., from E. coli) via the same route.
-
Endpoint Analysis: At a specified time after the LPS challenge (e.g., 4-6 hours), euthanize the animals and perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells. Analyze the BAL fluid for total and differential cell counts.
Visualizations
Caption: Mechanism of action of GSK256066 in inflammatory cells.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor GSK256066 in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. smr.org.uk [smr.org.uk]
Technical Support Center: Stability of Small Molecule Inhibitors in Solution for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of small molecule inhibitors, with a focus on compounds like phosphodiesterase 4 (PDE4) inhibitors, in solution for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor appears to be losing activity in my cell culture experiments over time. What could be the cause?
A1: Several factors can contribute to the loss of activity of a small molecule inhibitor in cell culture media. The compound may be inherently unstable in aqueous solutions at 37°C.[1] Components in the media, such as certain amino acids or vitamins, could be reacting with your compound. The pH of the media can also affect the stability of the compound. Additionally, the compound may be metabolized by the cells, leading to a decrease in its effective concentration.
Q2: How can I assess the stability of my compound in cell culture medium?
A2: A common method to assess compound stability is to incubate it in the cell culture medium of interest at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours).[1] At each time point, an aliquot of the medium is collected and the concentration of the compound is measured using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will allow you to determine the rate of degradation.
Q3: What are the best practices for preparing and storing stock solutions of small molecule inhibitors?
A3: Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Q4: Can serum in the cell culture medium affect the stability of my compound?
A4: Yes, serum can have variable effects on compound stability. Serum proteins can sometimes bind to and stabilize compounds.[1] Conversely, serum can also contain enzymes that may metabolize your compound. It is advisable to test the stability of your compound in both the presence and absence of serum to understand its effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound | - Inherent instability in aqueous solution at 37°C. - Reaction with media components. - Unstable pH of the media. | - Perform a stability check in a simpler buffer like PBS. - Test stability in different types of cell culture media. - Monitor and ensure the pH of the media remains stable.[1] |
| High variability between replicates | - Inconsistent sample handling. - Issues with the analytical method (e.g., HPLC-MS). - Incomplete solubilization of the compound. | - Ensure precise and consistent timing for sample collection and processing. - Validate the analytical method for linearity, precision, and accuracy. - Confirm complete dissolution of the compound in the stock solution and media.[1] |
| Loss of compound due to non-specific binding | - The compound may be binding to plasticware (e.g., plates, pipette tips). | - Use low-protein-binding plasticware. - Include a control without cells to assess binding to the plasticware. - Analyze cell lysates to determine the extent of cellular uptake.[1] |
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of a small molecule inhibitor in cell culture media using HPLC-MS.
Materials:
-
Small molecule inhibitor of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM), with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Preparation of Working Solutions:
-
Dilute the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
Prepare a similar working solution in PBS as a control for inherent aqueous stability.
-
-
Experimental Setup:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Analysis:
-
Analyze the collected aliquots by a validated HPLC-MS method to determine the concentration of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining inhibitor versus time to determine the stability profile.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a common signaling pathway for a PDE4 inhibitor and a typical experimental workflow for assessing compound stability.
Caption: Signaling pathway of a PDE4 inhibitor.
Caption: Workflow for assessing compound stability.
References
GSK256066 improving therapeutic window in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK256066 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK256066?
GSK256066 is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] By inhibiting PDE4, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) to 5'-adenosine monophosphate (5'-AMP).[4] The resulting increase in intracellular cAMP levels leads to the relaxation of smooth muscle and the inhibition of inflammatory responses.[4] GSK256066 is a slow and tight binding inhibitor of PDE4B with an apparent IC50 of 3.2 pM.[2] It demonstrates high selectivity for PDE4 over other PDE families.[2][5]
Q2: In which preclinical models has GSK256066 shown efficacy?
GSK256066 has demonstrated significant anti-inflammatory effects in various preclinical models of pulmonary inflammation.[2][3] These include lipopolysaccharide (LPS)-induced pulmonary neutrophilia in rats and ferrets, as well as ovalbumin (OVA)-induced pulmonary eosinophilia in rats.[1][3] It has also been evaluated in a murine model of acute cigarette smoke-induced pulmonary inflammation.[6]
Q3: How does the potency of GSK256066 compare to other PDE4 inhibitors?
GSK256066 is significantly more potent than many other well-known PDE4 inhibitors. For instance, its IC50 for inhibiting TNF-α production by LPS-stimulated human peripheral blood monocytes is 0.01 nM, compared to 5 nM for roflumilast, 22 nM for tofimilast, and 389 nM for cilomilast.[2][5]
Q4: What is the therapeutic window of GSK256066 in preclinical models and how is it improved?
GSK256066 exhibits an improved therapeutic window compared to systemically administered PDE4 inhibitors.[3] This is primarily attributed to its development for inhaled administration, which delivers the drug directly to the lungs, minimizing systemic exposure and associated side effects like emesis.[3][7] In a ferret model, inhaled GSK256066 effectively inhibited LPS-induced pulmonary neutrophilia without inducing the emetic episodes commonly observed with oral PDE4 inhibitors.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in anti-inflammatory response | Inconsistent drug delivery to the lungs. | Ensure proper calibration and operation of the intratracheal or inhalation delivery system. For dry powder formulations, verify particle size and dispersion characteristics. |
| Animal-to-animal variation in inflammatory response. | Increase the number of animals per group to improve statistical power. Ensure consistent age, weight, and health status of the animals. | |
| Lower than expected potency in vivo | Suboptimal formulation or solubility. | For aqueous suspensions, ensure uniform particle size and prevent aggregation. Consider using a validated solubilizing agent if necessary. |
| Rapid clearance from the lung. | While GSK256066 has shown a duration of action of 12 hours at a 10x ED50 dose in rats, consider evaluating different time points for assessment post-dosing.[3] | |
| Unexpected side effects (e.g., tremors, vomiting) | Potential for higher than intended systemic exposure. | Verify the dose and administration technique to minimize systemic absorption. For inhaled delivery, ensure the particle size is optimized for lung deposition. Although GSK256066 has a good safety profile in preclinical models, monitor animals closely for any adverse effects. |
Data Presentation
Table 1: In Vitro Potency of GSK256066 and Other PDE4 Inhibitors
| Compound | PDE4B Apparent IC50 (pM) | TNF-α Inhibition in human PBMC (IC50, nM) |
| GSK256066 | 3.2[2] | 0.01[2][5] |
| Roflumilast | 390[2] | 5[2][5] |
| Tofimilast | 1600[2] | 22[2][5] |
| Cilomilast | 74000[2] | 389[2][5] |
Table 2: In Vivo Efficacy of Intratracheally Administered GSK256066 in Rats
| Model | Endpoint | GSK256066 ED50 (µg/kg) | Comparator (Fluticasone Propionate) ED50 (µg/kg) |
| LPS-induced pulmonary neutrophilia | Neutrophil inhibition | 1.1 (aqueous suspension)[5] | 9.3 (aqueous suspension)[5] |
| 2.9 (dry powder)[5] | |||
| LPS-induced exhaled nitric oxide | Nitric oxide inhibition | 35[3] | 92[3] |
| Ovalbumin-induced pulmonary eosinophilia | Eosinophil inhibition | 0.4[3] | Not Reported |
Experimental Protocols
1. LPS-Induced Pulmonary Neutrophilia in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized for at least 5 days before the experiment.
-
Drug Administration: GSK256066 (aqueous suspension or dry powder) or vehicle is administered intratracheally to anesthetized rats.
-
LPS Challenge: 1-2 hours after drug administration, rats are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.
-
Bronchoalveolar Lavage (BAL): 4-6 hours after the LPS challenge, animals are euthanized, and a bronchoalveolar lavage is performed using phosphate-buffered saline (PBS).
-
Cell Counting: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik) to determine the number of neutrophils.
-
Data Analysis: The percentage inhibition of neutrophil accumulation is calculated relative to the vehicle-treated, LPS-challenged group. The ED50 is calculated from the dose-response curve.
2. Ovalbumin-Induced Pulmonary Eosinophilia in Rats
-
Sensitization: Rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (e.g., alum).
-
Challenge: 14-21 days after sensitization, animals are challenged with an aerosolized solution of OVA.
-
Drug Administration: GSK256066 or vehicle is administered intratracheally prior to the OVA challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours after the OVA challenge, BAL is performed.
-
Cell Counting: Total and differential cell counts are performed on the BAL fluid to determine the number of eosinophils.
-
Data Analysis: The percentage inhibition of eosinophil accumulation is calculated, and the ED50 is determined.
Visualizations
Caption: Mechanism of action of GSK256066.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insights.inotiv.com [insights.inotiv.com]
- 7. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK256066 and Gastrointestinal Tolerability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK256066 in animal studies, with a specific focus on gastrointestinal (GI) side effects.
Overview
GSK256066 is a highly potent and selective inhaled phosphodiesterase 4 (PDE4) inhibitor. A primary advantage of its design for inhaled administration is to minimize the systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and emesis. Preclinical and clinical data indicate a favorable gastrointestinal safety profile for GSK256066.
Frequently Asked Questions (FAQs)
Q1: What is the expected gastrointestinal side effect profile of GSK256066 in animal studies?
A1: GSK256066 is designed for inhaled delivery to target pulmonary inflammation directly, thereby limiting systemic exposure and minimizing the gastrointestinal side effects often seen with oral PDE4 inhibitors.[1] In animal models, particularly in ferrets (a species sensitive to emetic stimuli), inhaled GSK256066 did not induce vomiting.[2] Clinical trials in humans have also reported a low incidence of gastrointestinal adverse events, comparable to placebo.[3][4] Therefore, a low incidence of GI side effects is expected.
Q2: Why do oral PDE4 inhibitors cause gastrointestinal side effects, and how does inhaled GSK256066 avoid them?
A2: Oral PDE4 inhibitors lead to higher systemic drug concentrations, which can cause mechanism-related side effects like nausea and emesis.[5] The delivery of GSK256066 by inhalation directs the drug to the lungs, resulting in very low systemic plasma levels, which is believed to be the primary reason for its improved gastrointestinal tolerability.[1]
Q3: Can GSK256066 be used to mitigate pre-existing gastrointestinal inflammation in animal models?
A3: While GSK256066 has potent anti-inflammatory effects, its development has been focused on respiratory diseases.[2][6] However, other PDE4 inhibitors have shown beneficial effects in animal models of inflammatory bowel disease (IBD) by reducing inflammatory markers.[7][8][9][10] Theoretically, GSK256066 could have similar effects, but this would require specific investigation using relevant animal models of GI disease.
Q4: What is the mechanism of action of PDE4 inhibitors in inflammation?
A4: PDE4 inhibitors block the phosphodiesterase 4 enzyme, which is prevalent in inflammatory cells. This inhibition leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in pro-inflammatory mediators (like TNF-α, IL-6) and an increase in anti-inflammatory mediators.[11][12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected gastrointestinal upset (e.g., diarrhea, lethargy) in study animals. | 1. Incorrect Route of Administration: Accidental oral ingestion instead of inhalation could lead to higher systemic exposure. 2. Vehicle Effect: The vehicle used to formulate GSK256066 may be causing irritation. 3. Underlying Health Condition: The animal model may have a predisposition to GI issues, or there could be an unrelated health problem. | 1. Verify Administration Technique: Ensure proper intratracheal or nose-only inhalation procedures are being followed. Review animal handling and dosing procedures. 2. Run Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the vehicle and the drug. 3. Veterinary Consultation: Have the animals assessed by a veterinarian to rule out other causes. Consider the baseline health and characteristics of the animal strain. |
| Emesis observed in ferrets. | 1. High Dose: The dose administered may be exceeding the threshold for emesis, even for an inhaled compound. 2. Formulation Issue: The formulation may be causing local irritation in the upper respiratory tract, leading to a gag reflex. | 1. Dose-Response Study: Conduct a dose-response study to determine the emetic threshold in your specific experimental setup. The emetic potential of PDE4 inhibitors is dose-dependent.[14] 2. Evaluate Formulation Characteristics: Assess the particle size, pH, and other physicochemical properties of the formulation. |
| Lack of anti-inflammatory effect in a model of gastrointestinal disease. | 1. Insufficient Local Drug Concentration: Inhaled administration may not deliver sufficient drug to the gastrointestinal tract to exert a therapeutic effect. 2. Model-Specific Pathophysiology: The inflammatory pathways in the chosen GI model may not be significantly modulated by PDE4 inhibition. | 1. Consider Alternative Administration Routes: For investigating GI effects, a different route of administration (e.g., oral gavage) might be necessary, though this may also increase the risk of GI side effects. 2. Re-evaluate Model Selection: Ensure that PDE4 is a validated target in your specific model of gastrointestinal disease. |
Quantitative Data from Animal Studies
Table 1: In Vivo Potency of Intratracheally Administered GSK256066 in Rat Models of Pulmonary Inflammation
| Model | Parameter Measured | ED₅₀ (µg/kg) | Reference |
| Lipopolysaccharide (LPS)-induced | Pulmonary Neutrophilia (aqueous suspension) | 1.1 | [5] |
| Lipopolysaccharide (LPS)-induced | Pulmonary Neutrophilia (dry powder) | 2.9 | [5] |
| Ovalbumin (OVA)-induced | Pulmonary Eosinophilia | 0.4 | [2] |
| Lipopolysaccharide (LPS)-induced | Exhaled Nitric Oxide | 35 | [2] |
Table 2: In Vitro Inhibitory Activity of GSK256066 and Other PDE4 Inhibitors
| Compound | Apparent IC₅₀ (pM) for PDE4B | IC₅₀ (nM) for TNF-α production in human peripheral blood monocytes | Reference |
| GSK256066 | 3.2 | 0.01 | [5] |
| Roflumilast | 390 | 5 | [5] |
| Tofimilast | 1600 | 22 | [5] |
| Cilomilast | 74000 | 389 | [5] |
Experimental Protocols
Protocol 1: Ferret Emesis Model for Assessing GI Intolerance
This protocol is adapted from studies assessing emesis as a side effect of PDE4 inhibitors.[15][16][17]
-
Animal Model: Male ferrets are commonly used due to their well-developed emetic reflex.
-
Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week.
-
Dosing:
-
GSK256066 is administered via inhalation. A range of doses should be tested to determine the emetic threshold.
-
A positive control, such as an oral PDE4 inhibitor known to cause emesis (e.g., R-rolipram), should be included.
-
A vehicle control group is essential.
-
-
Observation:
-
Animals are observed continuously for a defined period (e.g., 4-6 hours) post-dosing.
-
Record the latency to the first emetic episode and the total number of emetic episodes.
-
-
Endpoint: The primary endpoint is the presence or absence of emesis and the quantification of emetic events.
Protocol 2: NSAID-Induced Gastropathy Model in Rats
This protocol is a general guide based on established models of NSAID-induced gastrointestinal damage.[18][19]
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Gastropathy:
-
Administer a non-steroidal anti-inflammatory drug (NSAID), such as diclofenac (B195802) (e.g., 9 mg/kg, orally, twice daily for 5 days), to induce gastric and intestinal lesions.[18]
-
-
Treatment:
-
A treatment group would receive GSK256066 (route of administration to be determined by study objectives) concurrently with or prior to the NSAID administration.
-
Control groups should include a vehicle group, an NSAID-only group, and a GSK256066-only group.
-
-
Assessment:
-
After the study period, animals are euthanized, and the stomach and small intestine are collected.
-
Macroscopic lesions are scored based on number and severity.
-
Histological analysis is performed to assess inflammation, ulceration, and mucosal damage.
-
Biochemical markers of inflammation (e.g., myeloperoxidase activity, cytokine levels) can be measured in tissue homogenates.
-
Signaling Pathways and Experimental Workflows
Caption: PDE4 inhibition by GSK256066 increases cAMP, leading to reduced pro-inflammatory signaling.
Caption: Experimental workflow for evaluating the gastrointestinal safety of inhaled GSK256066.
References
- 1. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor GSK256066 in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 4 inhibitors in inflammatory bowel disease: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 11. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 16. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [frontiersin.org]
LY456066 ensuring consistent nebulization for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR1 modulator, LY456066. The following information is designed to ensure consistent and effective nebulization for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its nebulization challenging?
A1: this compound is a potent and selective modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It is a white to off-white solid powder with low water solubility (< 1 mg/mL), which presents a significant challenge for preparing a homogenous solution suitable for consistent nebulization.
Q2: What are the primary formulation strategies for nebulizing the hydrophobic compound this compound?
A2: Due to its poor aqueous solubility, this compound typically requires a specialized formulation for effective aerosolization. Common strategies include:
-
Co-solvents: Utilizing solvents such as Dimethyl Sulfoxide (DMSO) to dissolve this compound before further dilution.
-
Suspensions: Creating a micronized suspension of this compound in a suitable vehicle. This approach requires careful control of particle size to prevent nebulizer clogging and ensure appropriate aerodynamic properties for lung deposition.
-
Novel Formulations: For advanced applications, strategies like encapsulation in liposomes or nanoparticles can be explored to improve solubility and stability.
Q3: Which type of nebulizer is recommended for this compound formulations?
A3: The choice of nebulizer is critical and depends on the formulation.
-
Vibrating Mesh Nebulizers (VMNs): These are often preferred for their efficiency, low residual volume, and ability to generate a consistent aerosol with a narrow droplet size distribution. They are generally suitable for both solutions and well-formulated suspensions.
-
Jet Nebulizers: These can be effective, particularly for more viscous solutions or certain suspensions. However, they can be less efficient, with a larger residual volume, and the high shear stress they generate might impact the stability of the formulation.
-
Ultrasonic Nebulizers: Conventional ultrasonic nebulizers are generally not recommended for suspensions as they can be inefficient and the heat they generate may affect the stability of the compound or formulation.
Q4: What is the optimal particle size for nebulized this compound to ensure deep lung deposition?
A4: For effective delivery to the lower respiratory tract, the optimal particle size range for nebulized aerosols is generally considered to be between 1 and 5 micrometers (µm) in aerodynamic diameter. Particles larger than 5 µm tend to deposit in the upper airways, while particles smaller than 1 µm are often exhaled.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Nebulizer Output/Flow Rate | 1. Clogged Nebulizer Mesh/Nozzle: Undissolved this compound or excipients can block the aerosol-generating components. 2. High Viscosity of Formulation: The use of co-solvents or suspending agents can increase the viscosity of the solution, impeding nebulization.[1][2][3][4][5] 3. Improper Nebulizer Assembly or Cleaning: Incorrect setup or residual matter from previous experiments can affect performance. | 1. Ensure Complete Dissolution/Proper Suspension: If using a co-solvent like DMSO, ensure this compound is fully dissolved before any subsequent dilution. For suspensions, ensure the particle size is sufficiently small and uniform. Consider filtering the solution if appropriate. 2. Optimize Formulation Viscosity: If high viscosity is suspected, try reducing the concentration of viscosity-enhancing agents. Note that changes in viscosity can also alter the droplet size.[1][2][3][4][5] 3. Follow Manufacturer's Instructions: Meticulously follow the manufacturer's guidelines for assembly, operation, and cleaning of the nebulizer. |
| Variable Particle Size Distribution | 1. Formulation Inhomogeneity: Inconsistent mixing or precipitation of this compound can lead to a wide range of particle sizes. 2. Nebulizer Type and Settings: Different nebulizers produce different particle size profiles. For jet nebulizers, the gas flow rate significantly impacts particle size.[6] 3. Environmental Conditions: Temperature and humidity can affect aerosol particle characteristics. | 1. Ensure Homogenous Formulation: Use consistent mixing procedures. For suspensions, ensure they are well-shaken before and during nebulization. 2. Calibrate and Standardize Nebulizer Settings: Use a consistent nebulizer type and, for jet nebulizers, a calibrated and consistent gas flow rate. 3. Control Experimental Environment: Conduct experiments in a controlled environment to minimize variability from temperature and humidity changes. |
| Suspected Compound Instability | 1. Thermal Degradation: Some nebulizers, particularly older ultrasonic models, can generate heat that may degrade the compound. 2. Shear Stress: The mechanical forces during nebulization, especially with jet nebulizers, can potentially degrade the compound or alter the formulation. 3. Formulation Instability: The prepared solution or suspension of this compound may not be stable over the duration of the experiment. | 1. Choose an Appropriate Nebulizer: Vibrating mesh nebulizers typically generate less heat than ultrasonic nebulizers.[7] 2. Assess Compound Stability Post-Nebulization: Collect the aerosolized product and analyze the integrity and concentration of this compound using a suitable analytical method like HPLC.[8][9] 3. Conduct Formulation Stability Studies: Assess the stability of your this compound formulation over time at the intended experimental conditions. |
| Low Delivered Dose to the Subject | 1. High Residual Volume in Nebulizer: A significant portion of the formulation may remain in the nebulizer after the run is complete. 2. Inefficient Aerosol Generation: The formulation may not be efficiently converted into an aerosol. 3. Poor Inhalation Dynamics (In Vivo): The subject's breathing pattern can significantly influence the amount of aerosol that is successfully inhaled and deposited. | 1. Select a Low Residual Volume Nebulizer: Vibrating mesh nebulizers often have a lower residual volume compared to jet nebulizers. 2. Optimize Formulation and Nebulizer Pairing: Ensure the chosen formulation is compatible with the nebulizer to maximize aerosol output. 3. Standardize Inhalation Procedure: For in vivo experiments, ensure a consistent and appropriate interface (e.g., nose cone, whole-body exposure chamber) and monitor the subject's respiratory rate. |
Data Presentation: Formulation and Nebulizer Performance
The following tables summarize the expected impact of formulation variables on nebulization performance. These are representative data based on general principles of aerosol science and should be confirmed experimentally for this compound.
Table 1: Effect of DMSO Concentration on Nebulization of a 1 mg/mL this compound Formulation
| DMSO Concentration (% v/v in Saline) | Viscosity (cP) | Mass Median Aerodynamic Diameter (MMAD) (µm) | Nebulization Time (min for 2 mL) |
| 5 | 1.1 | 3.5 ± 0.4 | 8 |
| 10 | 1.3 | 3.8 ± 0.5 | 10 |
| 20 | 1.6 | 4.2 ± 0.6 | 13 |
| 30 | 2.0 | 4.8 ± 0.7 | 18 |
Table 2: Comparison of Nebulizer Types for a 1 mg/mL this compound Formulation in 10% DMSO/Saline
| Nebulizer Type | Mass Median Aerodynamic Diameter (MMAD) (µm) | Fine Particle Fraction (<5 µm) (%) | Output Rate (mL/min) | Residual Volume (mL) |
| Vibrating Mesh | 3.6 ± 0.3 | 75 | 0.25 | 0.1 |
| Jet (6 L/min) | 4.5 ± 0.8 | 55 | 0.18 | 0.5 |
| Ultrasonic | 5.2 ± 1.1 | 40 | 0.30 | 0.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Nebulization
Objective: To prepare a 1 mg/mL solution of this compound in a 10% DMSO/saline vehicle suitable for nebulization.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microfuge tube. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to create a concentrated stock solution. For a final 10% DMSO solution, add 1 mL of DMSO to the 10 mg of this compound.
-
Vortexing: Vortex the mixture thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Dilution with Saline: In a sterile 15 mL conical tube, add 9 mL of sterile, isotonic saline.
-
Final Formulation: Slowly add the 1 mL of the this compound/DMSO stock solution to the 9 mL of saline while gently vortexing. This will result in a final concentration of 1 mg/mL this compound in 10% DMSO/saline.
-
Pre-Use Inspection: Before loading into the nebulizer, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the DMSO concentration, though this may impact tolerability and nebulizer performance).
Protocol 2: Nebulizer Setup and Operation for In Vitro Experiments
Objective: To achieve consistent aerosolization of the this compound solution for in vitro characterization (e.g., particle size analysis).
Materials:
-
Vibrating mesh or jet nebulizer
-
Prepared this compound solution
-
Particle size analyzer (e.g., laser diffraction or cascade impactor)
-
Compressed air source (for jet nebulizer) with a calibrated flowmeter
-
Tubing and connectors
Procedure:
-
Nebulizer Cleaning and Assembly: Ensure the nebulizer is thoroughly cleaned and dried according to the manufacturer's instructions. Assemble the nebulizer, ensuring all parts are correctly fitted.
-
Loading the Nebulizer: Pipette a precise volume of the prepared this compound solution into the nebulizer reservoir (e.g., 2 mL).
-
Connecting to Analysis Equipment: Connect the nebulizer outlet to the inlet of the particle size analyzer using appropriate tubing. Ensure a leak-proof seal.
-
Setting Operating Parameters:
-
For Vibrating Mesh Nebulizer: Turn on the device.
-
For Jet Nebulizer: Connect the nebulizer to the compressed air source and set the flow rate to the desired level (e.g., 6 L/min). Ensure the flow rate is stable before starting the measurement.
-
-
Initiating Nebulization and Measurement: Start the nebulizer and the particle size analyzer simultaneously.
-
Data Collection: Collect data for a defined period or until the nebulizer runs dry.
-
Post-Run Analysis: Measure the residual volume in the nebulizer to calculate the total output. Analyze the particle size distribution data provided by the analyzer.
-
Cleaning: Disassemble and thoroughly clean the nebulizer immediately after use to prevent residue buildup.
Visualizations
Signaling Pathways
Caption: Canonical Gq-coupled signaling pathway of mGluR1.
Experimental Workflow
Caption: Experimental workflow for nebulization of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent nebulization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib.pkr.ac.id [lib.pkr.ac.id]
- 7. arelabs.com [arelabs.com]
- 8. Development and validation of a stability-indicating high-performance liquid chromatography method for the simultaneous determination of albuterol, budesonide, and ipratropium bromide in compounded nebulizer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GSK256066 managing batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK256066. The information is designed to help manage potential batch-to-batch variability and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK256066 and what is its primary mechanism of action?
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] Its mechanism of action involves inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By preventing cAMP breakdown, GSK256066 leads to increased intracellular cAMP levels. This elevation in cAMP has downstream effects, including the relaxation of smooth muscle and the inhibition of inflammatory responses, making it a compound of interest for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4]
Q2: We are observing variable potency (IC50) of GSK256066 between different batches in our in vitro assays. What could be the cause?
Batch-to-batch variability in potency can stem from several factors. Here are some common causes and troubleshooting steps:
-
Compound Solubility: Ensure that GSK256066 is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your dilutions. Incomplete solubilization is a common source of variability. We recommend preparing a concentrated stock solution and then making serial dilutions.
-
Storage and Handling: GSK256066 is light-sensitive and susceptible to degradation if not stored properly. Stock solutions should be stored at -20°C or -80°C and protected from light.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Assay Conditions: Minor variations in assay conditions can lead to significant differences in measured potency. Standardize all assay parameters, including cell density, incubation times, temperature, and reagent concentrations.
-
Purity of the Compound: While reputable suppliers provide a certificate of analysis with purity data, it's good practice to verify the purity of a new batch, especially if you observe significant deviations in performance.
Q3: Our in vivo experiments are showing inconsistent anti-inflammatory effects with different batches of GSK256066. How can we troubleshoot this?
Inconsistent in vivo results can be due to a combination of compound-related and experimental factors:
-
Formulation and Administration: GSK256066 has been administered in different formulations, including aqueous suspensions and dry powders.[5] The method of formulation and the route of administration (e.g., intratracheal) can significantly impact bioavailability and efficacy.[2][5] Ensure your formulation and administration protocol are consistent across all experiments.
-
Animal Model Variability: The response to GSK256066 can vary depending on the animal model and the inflammatory stimulus used (e.g., lipopolysaccharide [LPS] or ovalbumin [OVA]).[2] Ensure that the age, weight, and health status of the animals are consistent.
-
Dosing Accuracy: Due to its high potency, small variations in the administered dose of GSK256066 can lead to different outcomes. Calibrate all dosing equipment carefully.
Troubleshooting Guides
Guide 1: Managing Inconsistent In Vitro Potency
| Symptom | Potential Cause | Recommended Action |
| Higher than expected IC50 values | Compound degradation | Prepare fresh stock solutions from a new aliquot. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Incomplete solubilization | Visually inspect the stock solution for any precipitate. Gently warm the solution or use sonication to ensure complete dissolution. | |
| Cell-based assay issues | Verify cell viability and passage number. Ensure consistent cell seeding density. | |
| High variability between replicate wells | Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | |
| Inconsistent incubation times | Standardize all incubation steps using a timer. |
Guide 2: Addressing Variable In Vivo Efficacy
| Symptom | Potential Cause | Recommended Action |
| Reduced anti-inflammatory effect | Improper formulation | Ensure the formulation protocol is followed precisely. For suspensions, ensure uniform particle size and distribution. |
| Inaccurate dosing | Double-check dose calculations and the calibration of administration devices. | |
| Timing of administration | The timing of GSK256066 administration relative to the inflammatory challenge is critical. Maintain a consistent timeline for all experimental groups. | |
| High variability within a treatment group | Inconsistent administration | For intratracheal administration, ensure consistent delivery to the lungs. Practice the technique to minimize variability. |
| Differences in animal health | Monitor the health of the animals closely and exclude any that show signs of illness unrelated to the experiment. |
Quantitative Data Summary
The following tables summarize the reported potency and efficacy of GSK256066 from various studies.
Table 1: In Vitro Potency of GSK256066
| Target | Assay | IC50 | Reference |
| PDE4B | Enzyme Inhibition | 3.2 pM | [1][5] |
| TNF-α production | LPS-stimulated human peripheral blood monocytes | 0.01 nM | [1][5] |
| TNF-α production | LPS-stimulated whole blood | 126 pM | [5] |
Table 2: In Vivo Efficacy of GSK256066
| Animal Model | Effect Measured | ED50 | Reference |
| Rat (LPS-induced) | Inhibition of pulmonary neutrophilia (aqueous suspension) | 1.1 µg/kg | [5] |
| Rat (LPS-induced) | Inhibition of pulmonary neutrophilia (dry powder) | 2.9 µg/kg | [5] |
| Rat (OVA-induced) | Inhibition of pulmonary eosinophilia | 0.4 µg/kg | [2] |
| Ferret (LPS-induced) | Inhibition of pulmonary neutrophilia | 18 µg/kg | [2] |
Experimental Protocols
Protocol 1: In Vitro PDE4 Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GSK256066 in 100% DMSO.
-
Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the PDE4 enzyme solution.
-
Add the diluted GSK256066 or vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for 30 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop reagent.
-
Add a detection reagent (e.g., a fluorescently labeled antibody that binds to the product, 5'-AMP).
-
Read the signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of GSK256066.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LPS-Induced Pulmonary Neutrophilia in Rats
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats for at least 7 days before the experiment.
-
-
Compound Formulation and Administration:
-
Prepare an aqueous suspension of GSK256066.
-
Administer GSK256066 or vehicle control via intratracheal instillation at the desired dose (e.g., 10 µg/kg).
-
-
Inflammatory Challenge:
-
One hour after compound administration, challenge the rats with an intratracheal instillation of LPS (e.g., 100 µg/kg).
-
-
Bronchoalveolar Lavage (BAL):
-
Six hours after the LPS challenge, euthanize the animals.
-
Perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
-
Cell Counting:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils.
-
-
Data Analysis:
-
Calculate the total number of neutrophils in the BAL fluid for each animal.
-
Compare the neutrophil counts between the vehicle-treated and GSK256066-treated groups to determine the percent inhibition.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: GSK256066 and Roflumilast in COPD Models
For researchers and drug development professionals, the quest for more effective chronic obstructive pulmonary disease (COPD) therapeutics is a continuous endeavor. Two noteworthy phosphodiesterase 4 (PDE4) inhibitors, GSK256066 and roflumilast (B1684550), have demonstrated significant anti-inflammatory effects in preclinical COPD models. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the evaluation of these compounds.
Mechanism of Action: Targeting a Common Inflammatory Pathway
Both GSK256066 and roflumilast exert their therapeutic effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade associated with COPD. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule. By blocking PDE4, these inhibitors increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators. This targeted approach aims to quell the chronic inflammation that drives the progression of COPD.
Roflumilast is an orally administered PDE4 inhibitor, while GSK256066 has been primarily developed as a high-affinity inhaled inhibitor, a characteristic that may offer a more localized therapeutic effect with a potentially improved side-effect profile.
Comparative Efficacy in Preclinical Models
Preclinical studies have utilized various animal models to evaluate the anti-inflammatory efficacy of GSK256066 and roflumilast. The most common models involve inducing pulmonary inflammation using lipopolysaccharide (LPS) or cigarette smoke (CS) exposure, which mimic key aspects of COPD pathology, particularly the influx of inflammatory cells like neutrophils.
Inhibition of Pulmonary Neutrophilia
A hallmark of COPD is the persistent infiltration of neutrophils into the airways. Both GSK256066 and roflumilast have demonstrated the ability to suppress this neutrophilic inflammation.
| Compound | Animal Model | Inducer | Route of Administration | Key Finding |
| GSK256066 | Rat | Lipopolysaccharide (LPS) | Intratracheal | ED₅₀ of 1.1 µg/kg (aqueous suspension) and 2.9 µg/kg (dry powder) for inhibiting pulmonary neutrophilia.[1] |
| Roflumilast | Mouse | Cigarette Smoke (acute) | Oral | 32% reduction in BALF neutrophil influx at 1 mg/kg and 5 mg/kg.[2] |
| Roflumilast | Mouse | Lipopolysaccharide (LPS) | Oral | Significantly attenuated the accumulation of neutrophils in bronchoalveolar lavage fluid.[3][4] |
Inhibition of Pulmonary Eosinophilia
While less prominent than neutrophilia, eosinophilic inflammation can also play a role in certain COPD phenotypes.
| Compound | Animal Model | Inducer | Route of Administration | Key Finding |
| GSK256066 | Rat | Ovalbumin (OVA) | Intratracheal | ED₅₀ of 0.4 µg/kg for inhibiting pulmonary eosinophilia.[5] |
| Roflumilast | Human (COPD patients) | - | Oral | 50% reduction in the absolute number of sputum eosinophils after 4 weeks of treatment.[6][7] |
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies from key experiments.
GSK256066: LPS-Induced Pulmonary Neutrophilia in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Animals were challenged with an intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.
-
Drug Administration: GSK256066, as either an aqueous suspension or a dry powder formulation, was administered intratracheally prior to the LPS challenge.
-
Endpoint Measurement: Bronchoalveolar lavage (BAL) was performed at a specified time point after the LPS challenge. The total number of neutrophils in the BAL fluid was quantified to assess the level of inflammation.
-
Data Analysis: The dose-response relationship was analyzed to determine the ED₅₀, the dose at which a 50% inhibition of the inflammatory response was observed.[1]
Roflumilast: Cigarette Smoke-Induced Pulmonary Inflammation in Mice
-
Animal Model: A/J mice.
-
Induction of Inflammation: Mice were exposed to the smoke of five cigarettes over a 20-minute period (acute model) or three cigarettes per day for seven months (chronic model).
-
Drug Administration: Roflumilast was administered orally at doses of 1 mg/kg or 5 mg/kg.
-
Endpoint Measurement: For the acute model, bronchoalveolar lavage fluid (BALF) was collected 4 and 24 hours after smoke exposure, and the number of neutrophils was determined. For the chronic model, lung tissue was processed for histological analysis to assess emphysema and macrophage infiltration.[2]
-
Data Analysis: The mean number of inflammatory cells in the treated groups was compared to that of the vehicle-treated, smoke-exposed group.
Summary and Conclusion
Both GSK256066 and roflumilast have demonstrated robust anti-inflammatory activity in preclinical models relevant to COPD. GSK256066, administered directly to the lungs, shows high potency in inhibiting both neutrophil and eosinophil infiltration. Roflumilast, given orally, also effectively reduces airway neutrophilia in both acute and chronic inflammation models.
The choice between an inhaled and an oral PDE4 inhibitor for further development would likely depend on a variety of factors including the desired therapeutic profile, systemic exposure, and potential for side effects. The data presented here underscore the therapeutic potential of PDE4 inhibition in COPD and provide a foundation for further comparative studies. Direct head-to-head studies in standardized COPD models would be invaluable for a more definitive comparison of the potency and efficacy of these two compounds.
References
- 1. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to GSK256066 and Other Inhaled Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhaled phosphodiesterase 4 (PDE4) inhibitor GSK256066 with other notable inhaled PDE4 inhibitors. The information is curated to assist researchers and professionals in the field of respiratory drug development in understanding the landscape of this therapeutic class. The guide summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Inhaled PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of various inflammatory cells and promotes airway smooth muscle relaxation.[1] While oral PDE4 inhibitors like roflumilast (B1684550) have demonstrated clinical efficacy in treating chronic obstructive pulmonary disease (COPD), their use is often limited by systemic side effects such as nausea and emesis.[2] The development of inhaled PDE4 inhibitors aims to deliver the therapeutic agent directly to the lungs, thereby maximizing local efficacy and minimizing systemic adverse effects.[2]
This guide focuses on GSK256066, an exceptionally potent inhaled PDE4 inhibitor, and compares it with other key inhaled PDE4 inhibitors that have been evaluated in preclinical and clinical studies.
Comparative Data of Inhaled PDE4 Inhibitors
The following tables summarize the available quantitative data for GSK256066 and other selected inhaled PDE4 inhibitors. It is important to note that direct head-to-head clinical trials are limited, and comparisons should be made with consideration of the different study designs and patient populations.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC₅₀ (nM) | Selectivity | Developer | Status |
| GSK256066 | PDE4 | 0.0032 | Highly selective for PDE4 over other PDE families | GlaxoSmithKline | Development Discontinued |
| CHF 6001 (Tanimilast) | PDE4 | 0.026 | Highly selective for PDE4 | Chiesi Farmaceutici | In Clinical Development |
| RPL554 (Ensifentrine) | PDE3/PDE4 | PDE3: 0.4, PDE4: 1479 | Dual inhibitor | Verona Pharma | In Clinical Development |
| AWD-12-281 | PDE4 | 9.7 | Selective for PDE4 | Elbion/GSK | Development Discontinued |
| Tofimilast | PDE4 | 140 | Selective for PDE4 | - | Development Discontinued |
| UK-500,001 | PDE4 | 1 | Selective for PDE4 | Pfizer | Development Discontinued |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Model | Species | Endpoint | ED₅₀ | Reference |
| GSK256066 | LPS-induced pulmonary neutrophilia | Rat | Inhibition of neutrophil influx | 1.1 µg/kg (aqueous suspension), 2.9 µg/kg (dry powder) | [3][4] |
| GSK256066 | Ovalbumin-induced pulmonary eosinophilia | Rat | Inhibition of eosinophil influx | 0.4 µg/kg | [3] |
| CHF 6001 | LPS-induced pulmonary neutrophilia | Rat | Inhibition of neutrophil influx | ~0.1 µmol/kg (i.t.) | - |
| CHF 6001 | Ovalbumin-induced pulmonary eosinophilia | Rat | Inhibition of eosinophil influx | 0.03 µmol/kg (i.t.) | - |
| RPL554 | - | - | Bronchodilator and anti-inflammatory effects demonstrated in preclinical models | Data not available | [5][6] |
Table 3: Clinical Efficacy in Respiratory Diseases
| Compound | Disease | Study Phase | Key Findings | Reference |
| GSK256066 | Mild Asthma | Phase IIa | Significantly reduced early (EAR) and late (LAR) asthmatic responses to allergen challenge. Attenuated the fall in FEV1 during EAR by 40.9% and LAR by 26.2% (87.5 mcg dose). | [2][7][8] |
| GSK256066 | Moderate COPD | Phase IIa | Well-tolerated, but no statistically significant changes in inflammatory markers in sputum and blood. Trend for an increase in post-bronchodilator FEV1. | [9][10] |
| CHF 6001 | COPD | PIONEER Study (Phase IIb) | No significant improvement in pre-dose FEV1 at 12 weeks. Reduced rate of moderate-to-severe exacerbations, particularly in patients with chronic bronchitis and elevated eosinophils. Well-tolerated with no significant gastrointestinal side effects. | [11][12][13] |
| CHF 6001 | COPD with Chronic Bronchitis | Phase IIa | Significantly decreased several inflammatory biomarkers in sputum, including LTB4, CXCL8, and TNF-α, in patients already on triple therapy. | [14] |
| RPL554 | Asthma | Phase II | Demonstrated significant bronchodilator effects, with an increase in FEV1 of 520 mL compared to placebo at 1 hour. | [6] |
| RPL554 | COPD | Phase IIb | Met primary endpoint with clinically and statistically significant improvement in peak FEV1 at four weeks compared to placebo. | [15] |
| RPL554 | COPD | Phase II | Showed significant bronchodilator and anti-inflammatory effects. | [5] |
Table 4: Safety and Tolerability
| Compound | Key Adverse Events (Clinical Trials) | Reference |
| GSK256066 | Generally well-tolerated in short-term studies. Most frequent adverse event was nasopharyngitis. Low incidence of gastrointestinal side effects. | [9][16] |
| CHF 6001 | Well-tolerated with no significant safety signals, including a low incidence of gastrointestinal adverse events. | [11][12][17][18][19] |
| RPL554 | Well-tolerated with adverse events generally mild and of equal frequency to placebo. No significant changes in heart rate or blood pressure noted. | [6][20][21][22][23] |
Experimental Protocols
Detailed methodologies for key preclinical and clinical experiments are crucial for the interpretation and replication of results.
Preclinical Models
This model is used to assess the anti-inflammatory potential of compounds in a neutrophilic inflammation setting, which is relevant to COPD.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A single intratracheal (i.t.) or intranasal (i.n.) administration of LPS (from E. coli) is given to anesthetized rats. Doses can range from 1 to 100 µg per animal.
-
Drug Administration: The test compound (e.g., GSK256066) is administered, typically intratracheally as a dry powder or aqueous suspension, at various doses prior to or shortly after the LPS challenge.
-
Endpoint Measurement: At a specified time point after LPS challenge (commonly 4-24 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed to collect lung inflammatory cells. The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined. Cytokine levels (e.g., TNF-α, IL-6) in the BAL fluid can also be measured.
-
Data Analysis: The dose-dependent inhibition of neutrophil influx into the lungs is calculated, and an ED₅₀ value (the dose required to achieve 50% of the maximum inhibitory effect) is determined.
This model mimics the eosinophilic inflammation characteristic of allergic asthma.
-
Sensitization: Rats (often Brown Norway strain) are sensitized by intraperitoneal (i.p.) injections of ovalbumin, typically with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and 7).[24][25][26]
-
Challenge: After a sensitization period, the animals are challenged with an aerosolized solution of ovalbumin for a set duration on one or more days.[24][26]
-
Drug Administration: The test compound is administered, usually via inhalation or intratracheal instillation, before the ovalbumin challenge.
-
Endpoint Measurement: 24-48 hours after the final challenge, BAL is performed to quantify the influx of inflammatory cells, particularly eosinophils. Airway hyperresponsiveness to a bronchoconstrictor like methacholine (B1211447) can also be assessed. Lung tissue can be collected for histological analysis of inflammation and mucus production.
-
Data Analysis: The inhibition of eosinophil recruitment to the lungs is the primary endpoint, from which an ED₅₀ value is calculated.
Clinical Trial Design
This clinical model is used to evaluate the efficacy of anti-inflammatory drugs in asthma.
-
Patient Population: Steroid-naïve, atopic individuals with a documented history of both early (EAR) and late (LAR) asthmatic responses to a specific inhaled allergen are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is commonly employed.
-
Treatment: Participants receive the inhaled investigational drug (e.g., GSK256066) or a matching placebo for a specified period (e.g., 7-9 days) before the allergen challenge.
-
Allergen Challenge: On the challenge day, participants inhale increasing concentrations of the allergen until a predefined fall in Forced Expiratory Volume in one second (FEV1) is observed.
-
Endpoint Measurement: FEV1 is measured repeatedly over several hours to assess the EAR (occurring within the first 1-2 hours) and the LAR (occurring 3-8 hours post-challenge). The primary endpoint is typically the attenuation of the LAR, often calculated as the area under the curve (AUC) of the FEV1 decline. Sputum induction may be performed to assess inflammatory cell counts (e.g., eosinophils).
-
Safety Monitoring: Adverse events, vital signs, and electrocardiograms (ECGs) are monitored throughout the study.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 Inhibition Pathway.
General Experimental Workflow for Preclinical Evaluation
Caption: Preclinical Evaluation Workflow.
General Workflow for Allergen Challenge Clinical Trial
Caption: Allergen Challenge Clinical Trial Workflow.
Conclusion
GSK256066 stands out as an exceptionally potent inhaled PDE4 inhibitor in preclinical studies. Clinical data in mild asthmatics demonstrated its ability to attenuate allergen-induced airway responses. However, its development was discontinued. Other inhaled PDE4 inhibitors, such as CHF 6001 and the dual PDE3/4 inhibitor RPL554, are currently in clinical development and have shown promising results in terms of both efficacy and safety in patients with COPD and asthma. The inhaled route of administration for PDE4 inhibitors continues to be a promising strategy to improve the therapeutic index of this drug class by targeting inflammation directly in the lungs while minimizing systemic side effects. Further clinical trials will be crucial to fully elucidate the therapeutic potential of these novel inhaled treatments for chronic respiratory diseases.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openrespiratorymedicinejournal.com [openrespiratorymedicinejournal.com]
- 6. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor GSK256066 in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]
- 11. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study [ouci.dntb.gov.ua]
- 14. Effect of the inhaled PDE4 inhibitor CHF6001 on biomarkers of inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Verona Pharma Reports Positive Top-Line Data from Phase 2b Clinical Trial of RPL554 for Maintenance Treatment of COPD | COPD Foundation [copdfoundation.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. researchgate.net [researchgate.net]
- 20. copdnewstoday.com [copdnewstoday.com]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. biospace.com [biospace.com]
- 24. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Comparative Analysis of a Novel mGluR1 Antagonist and Corticosteroids in Preclinical Models of Inflammation
For Immediate Release
This guide provides a detailed comparison of the efficacy of a representative metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, LY367385, and the corticosteroid, dexamethasone (B1670325), in preclinical models of acute inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these two distinct anti-inflammatory agents.
While the initial query referenced "LY456066," no publicly available data exists for a compound with this designation. Given the context of glutamate receptor modulation, this guide focuses on LY367385, a well-characterized and selective mGluR1 antagonist, as a representative of its class for a comparative analysis against the established anti-inflammatory efficacy of corticosteroids.
Executive Summary
Corticosteroids, such as dexamethasone, are potent and widely used anti-inflammatory drugs that exert their effects through genomic and non-genomic pathways, primarily by suppressing the expression of pro-inflammatory genes. In contrast, mGluR1 antagonists represent a more targeted approach, modulating glutamatergic signaling, which has been implicated in the potentiation of inflammatory responses. This guide presents available preclinical data for both compound classes in the carrageenan-induced paw edema model, a standard for assessing acute inflammation. While extensive data demonstrates the robust anti-inflammatory efficacy of dexamethasone in this model, direct quantitative evidence for the anti-edema effects of LY367385 is less prevalent in the public domain, with most studies focusing on its neuroprotective and analgesic properties.
Data Presentation: Efficacy in Carrageenan-Induced Paw Edema
Table 1: Efficacy of Dexamethasone in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Volume Increase (mL) | % Inhibition of Edema | Reference |
| Carrageenan Control | - | - | 3 hours | 0.66 ± 0.05 | - | [1] |
| Dexamethasone | 1 | s.c. | 3 hours | 0.08 ± 0.04 | 86.5% | [1] |
| Carrageenan Control | - | - | 3 hours | Not specified | - | [2] |
| Dexamethasone | 10 | i.p. | 3 hours | Significantly decreased | Not specified | [2] |
| Carrageenan Control | - | - | 4 hours | Not specified | - | [2] |
| Dexamethasone | 10 | i.p. | 4 hours | Significantly decreased | Not specified | [2] |
Note: While a direct comparison with LY367385 is not possible due to the lack of specific data, studies on other glutamate receptor antagonists have shown efficacy in reducing brain edema, suggesting a potential, yet unquantified, role in modulating peripheral inflammatory edema.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by a phlogistic agent, carrageenan.
Animal Model: Male Wistar or Sprague-Dawley rats (180-250g) are typically used. Animals are acclimatized for at least one week before the experiment.
Procedure:
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., LY367385) or reference drug (e.g., dexamethasone) is administered at a predetermined time before the induction of inflammation. The route of administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.). A vehicle control group receives the same volume of the vehicle used to dissolve the compounds.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The difference between the paw volume at each time point and the initial paw volume is calculated to determine the extent of edema.
-
Data Analysis: The percentage inhibition of edema for each treated group in comparison to the vehicle control group is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Histopathological and Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological examination to assess inflammatory cell infiltration. Additionally, levels of inflammatory mediators such as TNF-α, IL-1β, and prostaglandins (B1171923) can be measured in the paw tissue or serum.
Signaling Pathways
Corticosteroid Signaling Pathway
Corticosteroids exert their anti-inflammatory effects through a well-established signaling pathway involving the glucocorticoid receptor (GR).
Caption: Corticosteroid anti-inflammatory signaling pathway.
mGluR1 Antagonist Signaling Pathway
mGluR1 antagonists modulate neuronal excitability and inflammatory processes by blocking the downstream signaling cascades initiated by glutamate binding to the mGluR1 receptor.
Caption: mGluR1 antagonist mechanism of action.
Conclusion
Corticosteroids, exemplified by dexamethasone, demonstrate potent and well-documented anti-inflammatory efficacy in preclinical models of acute inflammation. Their mechanism of action, centered on the broad suppression of inflammatory gene expression, is well understood. While mGluR1 antagonists like LY367385 show promise in modulating neuronal pathways associated with inflammation and pain, further research is required to fully elucidate their direct anti-edema effects in peripheral inflammation models and to provide a direct quantitative comparison with corticosteroids. The more targeted mechanism of mGluR1 antagonists could potentially offer a more favorable side-effect profile, warranting continued investigation into their anti-inflammatory potential.
References
GSK256066: A Potent and Highly Selective PDE4 Inhibitor with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of GSK256066's cross-reactivity with other phosphodiesterases (PDEs), supported by experimental data and detailed methodologies.
GSK256066 is an exceptionally potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The selectivity of GSK256066 for PDE4 over other PDE families is a key attribute, suggesting a lower potential for off-target effects. This document outlines the inhibitory activity of GSK256066 against a panel of PDE enzymes, providing a clear picture of its remarkable selectivity profile.
Comparative Inhibitory Activity of GSK256066
The following table summarizes the in vitro inhibitory activity (IC50 values) of GSK256066 against various human phosphodiesterase isoforms. A lower IC50 value indicates greater potency.
| Phosphodiesterase Isoform | Substrate | GSK256066 IC50 (nM) | Selectivity vs. PDE4B (fold) |
| PDE1 | cAMP/cGMP | >1,216 | >380,000 |
| PDE2 | cAMP/cGMP | >1,216 | >380,000 |
| PDE3 | cAMP/cGMP | >1,216 | >380,000 |
| PDE4B | cAMP | 0.0032 | 1 |
| PDE5 | cGMP | >1,216 | >380,000 |
| PDE6 | cGMP | >1,216 | >380,000 |
| PDE7 | cAMP | >8 | >2,500 |
Note: The IC50 values for PDE1, PDE2, PDE3, PDE5, and PDE6 were not explicitly stated in the primary literature but are calculated based on the reported >380,000-fold selectivity against PDE4B (IC50 of 3.2 pM).[1][2][3] The IC50 for PDE7 is based on a reported >2,500-fold selectivity.[1][2][3] GSK256066 demonstrates equal affinity for PDE4 isoforms A, C, and D.
Signaling Pathway of PDE4
The diagram below illustrates the central role of PDE4 in the cAMP signaling cascade. PDE4 enzymes specifically hydrolyze the second messenger cAMP, converting it to the inactive AMP. Inhibition of PDE4 by GSK256066 leads to an accumulation of intracellular cAMP, thereby enhancing the signaling pathways mediated by protein kinase A (PKA) and other cAMP-dependent proteins.
Experimental Protocols
The determination of phosphodiesterase inhibitory activity is crucial for assessing the potency and selectivity of compounds like GSK256066. A widely used method for this purpose is the Scintillation Proximity Assay (SPA).
Protocol: Phosphodiesterase Inhibition Assay using Scintillation Proximity Assay (SPA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various phosphodiesterase isoforms.
Materials:
-
Recombinant human PDE enzymes (PDE1-PDE11)
-
Test compound (e.g., GSK256066)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
SPA beads (e.g., yttrium silicate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solution of each PDE enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control)
-
Diluted PDE enzyme
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well. The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for each respective enzyme.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the uninhibited control wells.
-
Reaction Termination and Detection: Terminate the reaction by adding a slurry of SPA beads. The beads contain a scintillant that emits light when in close proximity to the radiolabeled product ([³H]-AMP or [³H]-GMP), which binds to the beads. The unreacted cyclic nucleotide substrate has a lower affinity for the beads.
-
Signal Measurement: Seal the plate and allow the beads to settle for at least 30 minutes. Measure the light output using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the selectivity of a PDE inhibitor.
References
A Comparative Benchmarking Guide to PDE4 Inhibitors: GSK256066, Cilomilast, and Apremilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent phosphodiesterase 4 (PDE4) inhibitors: GSK256066, cilomilast (B62225), and apremilast (B1683926). By presenting key performance data from in vitro and in vivo studies, alongside detailed experimental methodologies, this document aims to facilitate informed decisions in drug discovery and development.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates the expression of a wide array of pro-inflammatory and anti-inflammatory cytokines. This mechanism of action has established PDE4 as a key therapeutic target for a variety of inflammatory diseases.
Mechanism of Action: The PDE4 Signaling Pathway
All three compounds—GSK256066, cilomilast, and apremilast—share a common mechanism of action by inhibiting the PDE4 enzyme. The elevation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB plays a crucial role in downregulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), IL-12, and IL-23, while upregulating the production of the anti-inflammatory cytokine IL-10.
In Vitro Performance Comparison
The in vitro potency of these PDE4 inhibitors is a key differentiator. GSK256066 demonstrates exceptionally high affinity for PDE4, particularly the PDE4B isoform, with an IC50 in the picomolar range.[1][2][3] Cilomilast and apremilast exhibit inhibitory concentrations in the nanomolar range.[4][5] The ability to inhibit TNF-α production, a critical pro-inflammatory cytokine, is another important measure of their anti-inflammatory potential.
| Parameter | GSK256066 | Cilomilast | Apremilast |
| PDE4B IC50 | 3.2 pM[1][2][3] | 240 nM[6] | 49 nM[7] |
| PDE4D IC50 | pIC50 ≥11.94[1] | 61 nM[6] | 30 nM[7] |
| TNF-α Inhibition IC50 (LPS-stimulated human PBMCs) | 0.01 nM[1][3] | ~389 nM[3] | 7.7 nM - 11 nM[8] |
| PDE4 Subtype Selectivity | Equal affinity for isoforms A-D[1][3] | ~10-fold more selective for PDE4D[9] | No marked subfamily selectivity[7][9] |
Preclinical and Clinical Efficacy
Direct head-to-head clinical comparisons of GSK256066, cilomilast, and apremilast are unavailable due to their development for different therapeutic indications. GSK256066 has been primarily investigated for respiratory diseases, cilomilast for Chronic Obstructive Pulmonary Disease (COPD), and apremilast for psoriasis and psoriatic arthritis.
GSK256066: Preclinical Efficacy in Pulmonary Inflammation
GSK256066 has demonstrated potent anti-inflammatory effects in animal models of pulmonary inflammation.
| Preclinical Model | Key Findings |
| LPS-induced pulmonary neutrophilia in rats | ED50 of 1.1 µg/kg (aqueous suspension) and 2.9 µg/kg (dry powder)[3] |
| Ovalbumin (OVA)-induced pulmonary eosinophilia in rats | ED50 of 0.4 µg/kg[10] |
| LPS-induced pulmonary neutrophilia in ferrets | ED50 of 18 µg/kg with no emetic episodes observed[10] |
Cilomilast: Clinical Efficacy in COPD
Clinical trials of cilomilast in patients with COPD have shown modest improvements in lung function and health status. However, the overall results were not deemed sufficient to support its marketing, and its development was terminated.[11][12][13]
| Clinical Study | Key Findings |
| Phase III pivotal studies (24 weeks) | Mean change from baseline in FEV1 showed an improvement of 24-44 mL compared to placebo.[12][13] |
| Anti-inflammatory study in COPD patients (12 weeks) | Significant reductions in bronchial biopsy CD8+ T lymphocytes and CD68+ macrophages.[1][7] |
Apremilast: Clinical Efficacy in Psoriasis (ESTEEM 1 & 2 Trials)
Apremilast has demonstrated significant efficacy in the treatment of moderate to severe plaque psoriasis in large-scale clinical trials.[2][14][15]
| Clinical Trial | Key Findings at Week 16 |
| ESTEEM 1 | PASI-75 Response: 33.1% with apremilast vs. 5.3% with placebo.[15] |
| ESTEEM 2 | PASI-75 Response: 28.8% with apremilast vs. 5.8% with placebo.[15] |
| ESTEEM 1 & 2 (Nail Psoriasis) | Significant improvements in Nail Psoriasis Severity Index (NAPSI) score with apremilast vs. placebo.[2] |
| ESTEEM 1 & 2 (Scalp Psoriasis) | Significant improvements in Scalp Physician Global Assessment (ScPGA) score with apremilast vs. placebo.[2] |
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.
Methodology:
-
Reagent Preparation: An appropriate assay buffer (e.g., Tris-HCl based) is prepared containing MgCl₂. Purified recombinant human PDE4 enzyme and the substrate, cyclic AMP (cAMP), are diluted to their desired concentrations in the assay buffer. The test compounds (GSK256066, cilomilast, apremilast) are prepared as stock solutions in DMSO and serially diluted.
-
Assay Procedure: A small volume of the serially diluted test compound or DMSO (vehicle control) is added to the wells of a microplate. The diluted PDE4 enzyme solution is then added to each well. The plate is pre-incubated for a defined period (e.g., 15 minutes) at 37°C. The enzymatic reaction is initiated by the addition of the cAMP substrate solution. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
Signal Detection: The reaction is terminated, and the amount of remaining cAMP or the product (AMP) is quantified using various detection methods, such as fluorescence polarization, scintillation proximity assay, or ELISA-based methods.[6]
-
Data Analysis: The percentage of PDE4 inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
LPS-Induced TNF-α Release Assay in Human PBMCs
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit the release of TNF-α from stimulated immune cells.
Methodology:
-
Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation. The cells are then washed, counted, and seeded into 96-well culture plates at a specific density.[3][16]
-
Compound Treatment and Stimulation: The PBMCs are pre-incubated with various concentrations of the test compounds (GSK256066, cilomilast, apremilast) or vehicle control for a defined period (e.g., 30-60 minutes). Following pre-incubation, the cells are stimulated with Lipopolysaccharide (LPS), a potent inducer of TNF-α production, and incubated for an extended period (e.g., 18-24 hours).[3][16]
-
TNF-α Measurement: After incubation, the cell culture supernatants are collected. The concentration of TNF-α in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][16][17]
-
Data Analysis: The percentage of inhibition of TNF-α release for each compound concentration is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
Conclusion
GSK256066, cilomilast, and apremilast are all potent inhibitors of PDE4, a key enzyme in the inflammatory pathway. GSK256066 stands out for its exceptional in vitro potency. While direct clinical comparisons are not feasible due to their distinct therapeutic targets, the data presented in this guide offer a valuable benchmark for researchers and drug developers. The choice of a particular PDE4 inhibitor for a specific therapeutic application will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and clinical efficacy and safety in the target patient population.
References
- 1. Antiinflammatory effects of the phosphodiesterase-4 inhibitor cilomilast (Ariflo) in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apremilast, an oral phosphodiesterase 4 inhibitor, in patients with difficult-to-treat nail and scalp psoriasis: Results of 2 phase III randomized, controlled trials (ESTEEM 1 and ESTEEM 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of cilomilast in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cilomilast Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apremilast, an oral phosphodiesterase 4 inhibitor, improves patient‐reported outcomes in the treatment of moderate to severe psoriasis: results of two phase III randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcadonline.com [jcadonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of GSK256066 and Topical PDE4 Inhibitors for Inflammatory Skin Diseases
A Head-to-Head Examination of In Vitro Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: The compound "LY456066" referenced in the query is likely a typographical error for "GSK256066." GSK256066 is a high-affinity, selective phosphodiesterase 4 (PDE4) inhibitor primarily investigated as an inhaled treatment for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Currently, there is no publicly available information on a topical formulation of GSK256066 for dermatological use. This guide, therefore, provides a comparative analysis based on the in vitro pharmacological properties of GSK256066 against established topical PDE4 inhibitors, offering a theoretical framework for its potential relative performance in the context of inflammatory skin diseases.
Introduction to PDE4 Inhibition in Dermatology
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger that modulates inflammatory responses.[5][6] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory cytokine production, which is a cornerstone of the pathology of many inflammatory skin diseases like atopic dermatitis and psoriasis.[5][7] Topical PDE4 inhibitors offer a non-steroidal treatment option that can be applied directly to the affected skin, minimizing systemic side effects.[8][9]
Mechanism of Action: The PDE4-cAMP Signaling Pathway
The inhibition of PDE4 by therapeutic agents blocks the degradation of cAMP to AMP. The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory cytokines. This ultimately reduces the inflammatory response.
Caption: PDE4 Inhibition Pathway.
Quantitative Data Presentation: In Vitro Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for GSK256066 and commercially available topical PDE4 inhibitors. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (pM) | IC50 (nM) | Reference |
| GSK256066 | PDE4B | 3.2 | 0.0032 | [1][10] |
| Roflumilast (B1684550) | PDE4 | 390 | 0.39 | [1] |
| Crisaborole | PDE4 | 750,000 | 750 | [11] |
Note: The IC50 for Roflumilast is presented as a general PDE4 value from one source, while another provides a value of 0.7 nM.[11] The IC50 for Crisaborole is cited as 750 nM.[11] These variations may be due to different experimental conditions.
Selectivity Profile
GSK256066 demonstrates high selectivity for PDE4 over other PDE isozymes. This is a critical attribute as off-target inhibition can lead to undesirable side effects.
| Compound | Selectivity over other PDEs | Reference |
| GSK256066 | >380,000-fold vs PDE1/2/3/5/6; >2500-fold vs PDE7 | [1][10] |
| Roflumilast | High selectivity for PDE4B/D | [8] |
| Crisaborole | Information not readily available in the provided context. | |
| Difamilast | Predominant selectivity for PDE4 subtype B | [12] |
Experimental Protocols
The following outlines a general methodology for determining the in vitro potency of PDE4 inhibitors. Specific details may vary between studies.
Experimental Workflow: In Vitro PDE4 Inhibition Assay
Caption: In Vitro PDE4 Inhibition Assay Workflow.
Detailed Methodology for IC50 Determination:
-
Enzyme Preparation: Recombinant human PDE4B is expressed and purified from a suitable host system (e.g., insect cells). The enzyme concentration is determined.
-
Compound Dilution: The test inhibitor (e.g., GSK256066) is serially diluted in a suitable buffer to create a range of concentrations.
-
Incubation: The purified PDE4B enzyme is pre-incubated with the various concentrations of the test inhibitor for a defined period at a specific temperature (e.g., 30 minutes at 30°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a known concentration of cyclic adenosine monophosphate (cAMP), typically radiolabeled (e.g., [3H]cAMP).
-
Reaction Progression: The reaction is allowed to proceed for a set time, during which PDE4B catalyzes the hydrolysis of cAMP to adenosine monophosphate (AMP).
-
Reaction Termination: The reaction is terminated by the addition of a stop solution, which may involve heat inactivation or the addition of a chemical inhibitor.
-
Quantification of Product: The amount of radiolabeled AMP produced is quantified. A common method is the scintillation proximity assay (SPA), where the AMP product binds to scintillant-coated beads, bringing the radiolabel into close enough proximity to produce a detectable light signal.
-
Data Analysis: The percentage of PDE4B inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Discussion and Conclusion
Based on the available in vitro data, GSK256066 is an exceptionally potent PDE4 inhibitor, demonstrating significantly lower IC50 values compared to roflumilast and crisaborole.[1][11] Its high selectivity for the PDE4 enzyme family further suggests a potentially favorable safety profile by minimizing off-target effects.
While these in vitro findings are compelling, it is crucial to emphasize that GSK256066 has been primarily developed and evaluated for inhaled administration to treat respiratory diseases. The translation of this high in vitro potency to a topical formulation for dermatological conditions would depend on several factors not addressed in the currently available literature, including:
-
Skin Penetration and Formulation: The ability of GSK256066 to effectively penetrate the stratum corneum and reach the target cells in the epidermis and dermis is paramount for topical efficacy. The development of a suitable vehicle would be critical.
-
Local Metabolism and Pharmacokinetics: The metabolic stability of GSK256066 in the skin and its local pharmacokinetic profile would influence its duration of action and potential for systemic absorption.
-
Safety and Tolerability on the Skin: The potential for local irritation, sensitization, or other adverse effects following topical application would need to be thoroughly evaluated.
References
- 1. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PsOPsA Hub | Therapeutics / pde4-inhibitors [psoriasis-hub.com]
- 7. Experimental Topical Drug Shows Promise for Atopic Dermatitis and Plaque Psoriasis | MDedge [mdedge.com]
- 8. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jddonline.com [jddonline.com]
- 12. researchgate.net [researchgate.net]
Confirming Target Engagement of GSK256066 in Lung Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of GSK256066, a potent and selective inhaled phosphodiesterase 4 (PDE4) inhibitor, in lung tissue. We will explore its performance in preclinical and clinical settings, comparing it with other relevant compounds and detailing the experimental protocols that underpin these findings.
Mechanism of Action: PDE4 Inhibition
GSK256066 is an exceptionally high-affinity inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, GSK256066 prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. Elevated cAMP has a broad range of anti-inflammatory effects and promotes smooth muscle relaxation, making PDE4 a key therapeutic target for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).
In Vitro Potency and Selectivity
GSK256066 demonstrates exceptional potency and selectivity for the PDE4 enzyme compared to other PDE4 inhibitors. This high affinity is a key attribute for an inhaled therapeutic, as it allows for a lower dose to be administered directly to the lungs, potentially minimizing systemic side effects.
| Compound | Target | IC₅₀ (nM) | Selectivity vs Other PDEs | Reference |
| GSK256066 | PDE4B | 0.0032 | >380,000-fold vs PDE1, 2, 3, 5, 6; >2,500-fold vs PDE7 | [cite: ] |
| Roflumilast | PDE4 | 0.39 | High | [cite: ] |
| Cilomilast | PDE4 | 74 | High | [cite: ] |
| Tofimilast | PDE4 | 1.6 | High | [cite: ] |
Preclinical Evidence of Target Engagement in Lung Tissue
The anti-inflammatory effects of GSK256066 in the lungs have been robustly demonstrated in animal models of pulmonary inflammation. A key model used is the lipopolysaccharide (LPS)-induced pulmonary neutrophilia model in rats.
Experimental Protocol: LPS-Induced Pulmonary Neutrophilia in Rats
This model is a standard method to assess the efficacy of anti-inflammatory compounds in the lungs.
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Inflammation: A solution of lipopolysaccharide (LPS) from E. coli is administered directly to the lungs, typically via intratracheal instillation or aerosol inhalation. This mimics a bacterial infection and induces a strong neutrophilic inflammatory response.
-
Drug Administration: GSK256066 or a comparator compound (e.g., fluticasone (B1203827) propionate) is administered to the animals, usually intratracheally as a dry powder or aqueous suspension, at various doses prior to or after the LPS challenge.
-
Sample Collection: At a specified time point after LPS challenge (e.g., 4-6 hours), the animals are euthanized, and a bronchoalveolar lavage (BAL) is performed. This involves washing the lungs with a saline solution to collect the cells present in the airways.
-
Analysis: The BAL fluid is then analyzed to determine the total number of inflammatory cells, with a differential count to specifically quantify the number of neutrophils.
-
Outcome: The efficacy of the drug is determined by its ability to reduce the LPS-induced increase in neutrophil count in the BAL fluid.
Comparative Efficacy in Preclinical Models
GSK256066 has shown potent inhibition of pulmonary inflammation in these models, often exceeding the efficacy of other established anti-inflammatory agents.[1]
| Compound | Animal Model | Endpoint | ED₅₀ | Reference |
| GSK256066 | Rat | LPS-induced pulmonary neutrophilia | 1.1 µg/kg (aqueous suspension) | [cite: ] |
| GSK256066 | Rat | LPS-induced pulmonary neutrophilia | 2.9 µg/kg (dry powder) | [cite: ] |
| Fluticasone Propionate | Rat | LPS-induced pulmonary neutrophilia | 9.3 µg/kg (aqueous suspension) | [cite: ] |
| GSK256066 | Ferret | LPS-induced pulmonary neutrophilia | 18 µg/kg (inhaled) | [1] |
Clinical Evidence of Target Engagement in Lung Tissue
Confirming target engagement directly in the lung tissue of human subjects is more challenging. However, clinical trials with GSK256066 in patients with asthma and COPD have provided both direct and indirect evidence of its pharmacological activity in the lungs.
Sputum mRNA Analysis in COPD
In a study involving patients with moderate COPD, treatment with inhaled GSK256066 did not lead to statistically significant changes in inflammatory markers in induced sputum. [cite: ] However, analysis of mRNA from sputum cells suggested pharmacological engagement. This was evidenced by an increased expression of cAMP-dependent genes, such as amphiregulin and CREM, in subjects who received GSK256066. [cite: ]
Experimental Protocol: Sputum Induction and mRNA Analysis
-
Sputum Induction: Patients inhale nebulized hypertonic saline to induce sputum production. This is a non-invasive method to collect cells from the lower airways.
-
Sputum Processing: The collected sputum is processed to separate the cellular component from the mucus.
-
RNA Extraction: Total RNA is extracted from the isolated sputum cells.
-
Gene Expression Analysis: The expression levels of specific genes of interest (e.g., cAMP-responsive genes) are quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis.
-
Data Analysis: Changes in the expression of these target genes in the treatment group are compared to the placebo group to infer target engagement.
Clinical Efficacy in Asthma
In a clinical trial with mild asthmatics, inhaled GSK256066 demonstrated a significant protective effect against allergen-induced bronchoconstriction.[2][3]
| Endpoint | Effect of GSK256066 (87.5 mcg) vs. Placebo | p-value | Reference |
| Late Asthmatic Response (LAR) - Minimum FEV₁ | 26.2% attenuation in fall | 0.007 | [2][3] |
| Late Asthmatic Response (LAR) - Weighted Mean FEV₁ | 34.3% attenuation in fall | 0.005 | [2][3] |
| Early Asthmatic Response (EAR) - Minimum FEV₁ | 40.9% inhibition in fall | 0.014 | [2][3] |
| Early Asthmatic Response (EAR) - Weighted Mean FEV₁ | 57.2% inhibition in fall | 0.014 | [2][3] |
These clinical findings, showing a direct beneficial effect on lung function in an allergen challenge model, provide strong evidence that GSK256066 is engaging its target, PDE4, in the lung tissue of asthmatic patients.
Alternative Approaches and Future Directions
While the described methods provide strong evidence for the target engagement of GSK256066, other techniques could be employed for further confirmation and to provide a more detailed understanding of its effects in the lung.
-
Direct Measurement of cAMP: Assaying for cAMP levels in BAL fluid or in isolated lung cells from preclinical models or human biopsies would provide direct evidence of PDE4 inhibition.
-
Positron Emission Tomography (PET) Imaging: The development of a specific PET ligand for PDE4 could allow for non-invasive visualization and quantification of PDE4 occupancy by GSK256066 in the human lung.
-
Advanced 'Omics' Technologies: Proteomic and metabolomic analyses of sputum or BAL fluid could reveal downstream effects of PDE4 inhibition on inflammatory pathways, providing a more comprehensive picture of target engagement and pharmacological activity.
Conclusion
The confirmation of target engagement for an inhaled therapeutic like GSK256066 in lung tissue relies on a weight-of-evidence approach, combining potent in vitro activity with robust preclinical efficacy and supportive clinical data. The potent inhibition of LPS-induced pulmonary neutrophilia in animal models provides strong preclinical evidence. In humans, while direct measurement in lung tissue is challenging, the combination of sputum mRNA analysis showing downstream pathway activation and the significant clinical benefit in allergen-challenged asthmatics provides compelling evidence that GSK256066 effectively engages its target, PDE4, in the lung. These methodologies provide a solid framework for the evaluation of this and other inhaled therapeutics for inflammatory lung diseases.
References
Unraveling the Preclinical Efficacy of LY456066: A Comparative Analysis Across Rodent Strains in Anxiety and Nociception Models
For Immediate Release
A comprehensive analysis of preclinical findings for LY456066, a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), reveals a consistent profile in rodent models of anxiety and pain. This guide synthesizes available data, comparing the compound's performance with alternative mGluR antagonists and detailing the experimental frameworks used to establish its therapeutic potential.
This compound has demonstrated efficacy in models of both anxiety and chronic pain, positioning it as a compound of interest for neurological and psychiatric disorders.[1] Its mechanism of action, the blockade of the mGluR1 receptor, is central to its observed analgesic and anxiolytic-like effects.[1]
Comparative Efficacy in Nociception Models
Preclinical studies have consistently shown the potential of mGluR1 antagonists in mitigating pain responses. A key study by Varty et al. (2005) provides a direct comparison of the mGluR1 antagonist LY456236, a close analog of this compound, with the mGluR5 antagonists MPEP and MTEP in rodent models of pain. In the mouse formalin test, a model of persistent pain, systemic administration of LY456236 reduced hyperalgesia.[1] Notably, in a rat model of neuropathic pain (spinal nerve ligation), only LY456236 was able to completely reverse mechanical allodynia, suggesting a superior efficacy of mGluR1 antagonism over mGluR5 antagonism in this chronic pain modality.[1]
| Compound | Animal Model | Pain Type | Dosage (mg/kg) | Outcome |
| LY456236 (mGluR1 Antagonist) | Mouse | Inflammatory (Formalin) | Not specified in abstract | Reduced hyperalgesia |
| LY456236 (mGluR1 Antagonist) | Rat | Neuropathic (Spinal Nerve Ligation) | Not specified in abstract | Completely reversed mechanical allodynia |
| MPEP (mGluR5 Antagonist) | Mouse | Inflammatory (Formalin) | Not specified in abstract | Reduced hyperalgesia |
| MPEP (mGluR5 Antagonist) | Rat | Neuropathic (Spinal Nerve Ligation) | Not specified in abstract | Reduced mechanical allodynia (incomplete reversal) |
| MTEP (mGluR5 Antagonist) | Mouse | Inflammatory (Formalin) | Not specified in abstract | Reduced hyperalgesia |
| MTEP (mGluR5 Antagonist) | Rat | Neuropathic (Spinal Nerve Ligation) | Not specified in abstract | Reduced mechanical allodynia (incomplete reversal) |
Table 1: Comparative efficacy of mGluR1 and mGluR5 antagonists in rodent pain models. Data extracted from Varty et al. (2005)[1].
Performance in Animal Models of Anxiety
In rodent models of anxiety, both mGluR1 and mGluR5 antagonists have demonstrated anxiolytic-like effects. The Varty et al. (2005) study showed that LY456236 produced anxiolytic-like effects in the Vogel conflict and conditioned lick suppression tests, comparable to the benzodiazepine (B76468) chlordiazepoxide (CDP).[1] However, the mGluR5 antagonists, MPEP and MTEP, appeared to produce a level of anxiolysis more comparable to the positive control, CDP.[1]
| Compound | Animal Model | Anxiety Test | Dosage (mg/kg) | Outcome |
| LY456236 (mGluR1 Antagonist) | Rodent | Vogel Conflict, Conditioned Lick Suppression | 10-30 | Anxiolytic-like effects |
| MPEP (mGluR5 Antagonist) | Rodent | Vogel Conflict, Conditioned Lick Suppression | 3-30 | Anxiolytic-like effects, comparable to CDP |
| MTEP (mGluR5 Antagonist) | Rodent | Vogel Conflict, Conditioned Lick Suppression | 3-10 | Anxiolytic-like effects, comparable to CDP |
| Chlordiazepoxide (CDP) | Rodent | Vogel Conflict, Conditioned Lick Suppression | 6 | Anxiolytic effects (Positive Control) |
Table 2: Anxiolytic-like effects of mGluR1 and mGluR5 antagonists in rodent models. Data extracted from Varty et al. (2005)[1].
Experimental Protocols
Nociception Models
Formalin Test (Mouse): This model induces a biphasic pain response. An injection of dilute formalin into the paw elicits an immediate, acute phase of nocifensive behaviors (licking, flinching), followed by a second, tonic phase reflecting inflammatory pain. The frequency and duration of these behaviors are recorded to assess analgesic efficacy.
Spinal Nerve Ligation (SNL) Model (Rat): This is a widely used model of neuropathic pain. It involves the tight ligation of a spinal nerve in the lumbar region, leading to the development of persistent mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the ipsilateral paw. The withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) is measured to quantify the level of allodynia.
Anxiety Models
Vogel Conflict Test: This is a conflict-based model where thirsty animals are trained to lick a drinking tube to receive a water reward. During the test, a mild electric shock is delivered after a certain number of licks. Anxiolytic compounds typically increase the number of shocks the animal is willing to take to obtain the reward.
Conditioned Lick Suppression: In this model, animals are trained to associate a neutral stimulus (e.g., a tone) with an aversive event (e.g., a mild foot shock) while they are drinking. After conditioning, the presentation of the neutral stimulus alone will suppress their drinking behavior. Anxiolytic drugs reduce this conditioned suppression of licking.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are mediated through the negative modulation of the mGluR1 signaling cascade.
Caption: mGluR1 Signaling Pathway and the inhibitory action of this compound.
The preclinical evaluation of this compound follows a standardized workflow to assess its efficacy and safety profile.
Caption: Standard preclinical workflow for evaluating novel therapeutic compounds.
References
GSK256066: A Comparative Analysis Against Existing Asthma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhaled phosphodiesterase 4 (PDE4) inhibitor, GSK256066, with existing asthma therapies. The following sections present a comprehensive overview of its mechanism of action, comparative efficacy, and safety profile, supported by available clinical and preclinical data.
Mechanism of Action: Targeting Airway Inflammation
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme predominantly expressed in inflammatory cells such as eosinophils, neutrophils, and lymphocytes.[1][2] By inhibiting PDE4, GSK256066 prevents the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the suppression of inflammatory cell activity and the relaxation of airway smooth muscle, addressing two key components of asthma pathophysiology.[2][3]
Comparative Efficacy
Allergen Challenge Studies: Clinical Evidence in Mild Asthma
A key clinical trial evaluated the efficacy of inhaled GSK256066 (87.5 mcg once daily for 7 days) in a randomized, double-blind, placebo-controlled, crossover study involving 24 steroid-naive atopic asthmatics. The primary endpoint was the effect on the late asthmatic response (LAR) to an inhaled allergen.[2][3]
Table 1: Efficacy of GSK256066 in Allergen-Induced Asthmatic Responses [2][3]
| Endpoint | Parameter | GSK256066 vs. Placebo | p-value |
| Late Asthmatic Response (LAR) | Attenuation of the fall in minimum FEV1 | 26.2% | 0.007 |
| Attenuation of the fall in weighted mean FEV1 | 34.3% | 0.005 | |
| Early Asthmatic Response (EAR) | Inhibition of the fall in minimum FEV1 | 40.9% | 0.014 |
| Inhibition of the fall in weighted mean FEV1 | 57.2% | 0.014 |
FEV1: Forced Expiratory Volume in 1 second
These results demonstrate a statistically significant protective effect of GSK256066 on both the early and late asthmatic responses to allergen challenge.[2][3]
Comparison with Other PDE4 Inhibitors
Roflumilast (B1684550) (Oral PDE4 Inhibitor): While direct head-to-head trials are lacking, an indirect comparison can be made from a study where the oral PDE4 inhibitor roflumilast inhibited the maximal fall in EAR and LAR by 14% and 33%, respectively.[2] In the GSK256066 trial, the inhibition of the fall in minimum FEV1 for EAR and LAR was 40.9% and 26.2%, respectively.[2] However, it is crucial to note that these are not direct comparisons. A significant advantage of inhaled GSK256066 is the markedly lower systemic exposure compared to oral roflumilast, potentially leading to a better side-effect profile.[2]
CHF 6001 (Tanimilast) (Inhaled PDE4 Inhibitor): Preclinical data in a ferret model, a relevant model for emesis, showed that GSK256066 induced nausea at a dose of 1 μmol/kg (intratracheal), whereas CHF6001 did not cause emesis or nausea at doses up to 20 μmol/kg.[4] In a preclinical model of allergic asthma in rats, both CHF6001 and GSK256066 were potent in suppressing eosinophilia with an ED50 of 0.03 μmol/kg.[4]
Comparison with Inhaled Corticosteroids (ICS)
Fluticasone (B1203827) Propionate (B1217596) (FP): In a preclinical rat model of lipopolysaccharide (LPS)-induced pulmonary inflammation, intratracheally administered GSK256066 and fluticasone propionate both caused significant inhibition of pulmonary neutrophilia.[5] In the same model, GSK256066 and FP also inhibited the LPS-induced increase in exhaled nitric oxide.[5] In a rat model of ovalbumin-induced pulmonary eosinophilia, GSK256066 demonstrated potent inhibition.[5]
Table 2: Preclinical Potency of GSK256066 vs. Fluticasone Propionate [5]
| Model | Endpoint | GSK256066 ED50 | Fluticasone Propionate ED50 |
| LPS-induced pulmonary neutrophilia in rats | Inhibition of neutrophilia | - | - |
| LPS-induced exhaled nitric oxide in rats | Inhibition of nitric oxide increase | 35 µg/kg | 92 µg/kg |
| Ovalbumin-induced pulmonary eosinophilia in rats | Inhibition of eosinophilia | 0.4 µg/kg | - |
ED50: Half-maximal effective dose
Experimental Protocols
Allergen Challenge Clinical Trial (NCT00380354)
This was a randomized, double-blind, placebo-controlled, crossover study.[2][3]
-
Participants: 24 steroid-naive atopic asthmatics with both early and late responses to inhaled allergen.[2]
-
Intervention: Inhaled GSK256066 87.5 mcg once daily or placebo for 7 days.[2]
-
Challenge: On day 7, participants underwent an inhaled allergen challenge.[2]
-
Outcome Measures: Forced expiratory volume in 1 second (FEV1) was measured to assess the early (0-2 hours) and late (3-7 hours) asthmatic responses. Methacholine reactivity was measured 24 hours post-allergen.[2]
Preclinical Animal Models
-
LPS-Induced Pulmonary Neutrophilia (Rat): Acute pulmonary inflammation was induced in rats by intratracheal administration of lipopolysaccharide (LPS). GSK256066 or fluticasone propionate was administered intratracheally prior to the LPS challenge. The primary outcome was the number of neutrophils in bronchoalveolar lavage fluid.[5]
-
Ovalbumin (OVA)-Induced Pulmonary Eosinophilia (Rat): Rats were sensitized and subsequently challenged with ovalbumin to induce allergic airway inflammation. GSK256066 was administered intratracheally. The primary outcome was the number of eosinophils in bronchoalveolar lavage fluid.[5]
-
Emesis Model (Ferret): The therapeutic index was assessed in ferrets, a model for emetic responses. Acute pulmonary inflammation was induced with inhaled LPS, and the anti-inflammatory effect of inhaled GSK256066 or CHF6001 was measured against the incidence of emetic episodes.[4][5]
Safety and Tolerability
In the 7-day clinical trial in mild asthmatics, GSK256066 was well tolerated.[2][3] A key advantage of the inhaled route of administration is the low systemic exposure. Plasma levels of GSK256066 were not measurable after 4 hours in the majority of subjects, which is in stark contrast to the high systemic levels observed with oral PDE4 inhibitors like roflumilast.[2] This suggests a reduced potential for systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and diarrhea.[1] However, preclinical data in ferrets indicated that GSK256066 may have a narrower therapeutic window concerning nausea compared to other inhaled PDE4 inhibitors like CHF6001.[4]
Summary and Conclusion
GSK256066 is a potent, inhaled PDE4 inhibitor that has demonstrated significant efficacy in reducing both early and late asthmatic responses to allergen challenge in a clinical setting.[2][3] Its mechanism of action, centered on increasing intracellular cAMP levels in inflammatory cells, is a well-validated target in asthma.[2]
-
Superiority over Placebo: Clinical data clearly show the superiority of GSK256066 over placebo in attenuating allergen-induced bronchoconstriction.[2][3]
-
Comparison with Oral PDE4 Inhibitors: While direct comparative clinical data is unavailable, the inhaled route of GSK256066 offers a significant advantage in terms of minimizing systemic exposure and potentially improving the side-effect profile compared to oral roflumilast.[2]
-
Comparison with other Inhaled PDE4 Inhibitors: Preclinical data suggests comparable anti-inflammatory potency to CHF6001 but a potentially less favorable side-effect profile regarding nausea.[4]
-
Comparison with Inhaled Corticosteroids: Preclinical studies indicate that GSK256066 has potent anti-inflammatory effects, comparable to or exceeding those of fluticasone propionate in certain models.[5]
References
- 1. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 7. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for LY456066
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of LY456066, a compound that, like many research chemicals, requires careful management as hazardous waste. Adherence to these protocols is essential for minimizing health risks and ensuring regulatory compliance.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
Emergency Overview: this compound is described as a yellow powder.[2] Caution should be exercised as it may cause eye, skin, respiratory, and digestive tract irritation.[2] The toxicological properties of this material have not been fully investigated.[2]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.
Key Principles for Waste Containment:
-
Designated Containers: All waste containing this compound must be collected in a dedicated and clearly labeled hazardous waste container.[1][3]
-
Chemical Compatibility: The waste container must be made of a material compatible with the chemical waste (e.g., glass or high-density polyethylene (B3416737) for solutions).[1][3]
-
Avoid Mixing Wastes: Do not mix this compound waste with other incompatible waste streams.[1]
-
Secure and Label: Keep waste containers tightly sealed when not in use and clearly label them with the words "Hazardous Waste" and the full chemical name.[3]
Step-by-Step Disposal Protocol
The following table outlines the disposal procedures for different forms of this compound waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container and treat as hazardous chemical waste.[1] |
| Solutions of this compound | Collect in a compatible, sealed, and labeled liquid waste container with secondary containment. Do not dispose of down the sink.[1] |
| Contaminated Labware (e.g., glassware, pipette tips) | If not heavily contaminated with a toxic substance, labware can be disposed of in regular trash after triple rinsing.[3][4] The rinsate from the first rinse must be collected and treated as hazardous waste.[3] Subsequent rinses with water may be acceptable for drain disposal, but always check local regulations.[5] For heavily contaminated items, dispose of them as solid hazardous waste.[3] |
| Contaminated PPE (e.g., gloves, absorbent pads) | Dispose of in a designated solid waste stream for chemically contaminated items.[1] |
Spill Management
In the event of a spill, use an appropriate absorbent material to contain it. Collect the contaminated material in a sealed bag or container for disposal as hazardous waste. Clean the affected area with a suitable solvent, such as ethanol, and collect the cleaning materials as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
It is crucial to consult your institution's specific hazardous waste management guidelines and your local environmental regulations to ensure full compliance. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[3]
References
Essential Safety and Logistical Information for Handling LY456066
LY456066 is identified as the chemical compound [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone. Due to the absence of a specific SDS, this compound should be treated as potentially hazardous. All handling, storage, and disposal must be conducted with appropriate safety measures in place to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety protocols for compounds of unknown toxicity.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and are changed frequently. |
| Eyes | Safety glasses with side shields or goggles | Goggles provide a higher level of protection against splashes and airborne particles. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn to protect against spills. |
| Respiratory | Respirator (if applicable) | If there is a risk of generating aerosols or dust, a properly fitted NIOSH-approved respirator should be used. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably in a well-ventilated space or a chemical fume hood.
-
Weighing and Aliquoting: When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. The spill should be cleaned up by trained individuals using appropriate absorbent materials and cleaning agents. All contaminated materials should be treated as hazardous waste.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.
Disposal Plan: All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a logical workflow for handling a research chemical like this compound, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
